MAO-B-IN-30
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H10BrN3O2 |
|---|---|
Poids moléculaire |
344.16 g/mol |
Nom IUPAC |
4-bromo-N-[(2-hydroxy-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H10BrN3O2/c16-10-7-5-9(6-8-10)14(20)19-18-13-11-3-1-2-4-12(11)17-15(13)21/h1-8,17,21H |
Clé InChI |
VWPDISBHGQKPGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Foundational & Exploratory
MAO-B-IN-30: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for MAO-B-IN-30, a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). This document collates available quantitative data, outlines probable experimental methodologies for its characterization, and visualizes its biochemical pathways and inhibitory logic.
Core Mechanism of Action
This compound, also known as compound IS7, functions as a potent and selective inhibitor of MAO-B.[1] Monoamine oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of key monoamine neurotransmitters, with a particular affinity for dopamine.[][3][4] By inhibiting MAO-B, this compound effectively prevents the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate symptoms associated with dopamine deficiency, such as in Parkinson's disease.[3][5][6]
Beyond its primary enzymatic inhibition, this compound has been observed to exhibit additional cellular effects. It has been shown to reduce the levels of pro-inflammatory cytokines TNF-alpha and IL-6, as well as the transcription factor NF-kB.[1] This suggests a potential role in mitigating neuroinflammatory processes, which are often implicated in neurodegenerative diseases.[6] Furthermore, this compound displays antiproliferative activity in SH-SY5Y neuroblastoma cells.[1]
Quantitative Inhibitory Data
The inhibitory potency and selectivity of this compound have been quantified, demonstrating its high affinity for MAO-B over MAO-A.
| Target | IC50 (µM) | Cell Line | Effect | IC50 (µM) |
| MAO-A | 19.176[1] | Antiproliferative Activity | ||
| MAO-B | 0.082[1] | SH-SY5Y | 97.15[1] |
Probable Experimental Protocols
While specific experimental details for this compound are not publicly available, the following standard protocols are commonly employed for the characterization of MAO-B inhibitors.
MAO-A and MAO-B Inhibition Assay (In Vitro)
This assay determines the concentration of the inhibitor required to reduce the activity of the MAO-A and MAO-B enzymes by 50% (IC50).
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.
-
Substrate: A suitable substrate for each enzyme is chosen. For instance, kynuramine can be used for MAO-A and benzylamine for MAO-B.[7][8] A more general substrate like p-tyramine can also be used for both in conjunction with selective inhibitors to differentiate activity.[9]
-
Reaction Mixture: The reaction is typically carried out in a sodium phosphate buffer (pH 7.2) at a constant temperature (e.g., 25°C or 37°C).[7][10]
-
Detection: The enzymatic reaction produces hydrogen peroxide (H2O2) as a byproduct. The rate of H2O2 production can be measured continuously using a fluorimetric method, often involving a reagent that fluoresces upon oxidation by H2O2 in the presence of horseradish peroxidase.[9][11] Alternatively, changes in absorbance due to the conversion of the substrate can be monitored spectrophotometrically.[7][8]
-
IC50 Determination: The assay is performed with a range of this compound concentrations. The percentage of inhibition is calculated for each concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
This assay is used to assess the antiproliferative effects of this compound on a cell line, such as the human neuroblastoma cell line SH-SY5Y.
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 for antiproliferative activity is the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.
Cytokine and NF-kB Level Measurement (e.g., ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the levels of specific proteins like TNF-alpha, IL-6, and NF-kB in cell lysates or culture supernatants.
-
Sample Collection: SH-SY5Y cells are treated with this compound. Cell lysates or the culture medium are then collected.
-
ELISA Procedure: A specific capture antibody for the protein of interest (e.g., TNF-alpha) is coated onto the wells of a microplate. The collected samples are added to the wells, and the target protein binds to the antibody. A detection antibody, which is conjugated to an enzyme, is then added, followed by a substrate that produces a measurable color change.
-
Quantification: The intensity of the color is proportional to the amount of the target protein in the sample and is measured using a microplate reader. A standard curve is generated using known concentrations of the protein to determine the concentration in the experimental samples.
Visualizing the Mechanism and Pathways
The following diagrams illustrate the key aspects of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
MAO-B-IN-30: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MAO-B-IN-30, a potent and selective inhibitor of monoamine oxidase B (MAO-B). This document details its chemical structure, a proposed synthesis pathway, and comprehensive experimental protocols for evaluating its biological activity. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a small molecule inhibitor characterized by a core pyrazole carbohydrazide structure. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide |
| CAS Number | 82973-15-7[1] |
| Molecular Formula | C18H15BrN4O2 |
| Molecular Weight | 400.25 g/mol |
| SMILES | O=C(C1=CC(C2=CC=C(Br)C=C2)=NN1)N/N=C/C3=CC=C(OC)C=C3 |
Biological Activity
This compound is a highly potent and selective inhibitor of MAO-B, an enzyme crucial in the catabolism of neurotransmitters like dopamine. Its inhibitory activity against both MAO-A and MAO-B isoforms has been quantified, demonstrating significant selectivity for MAO-B.
| Enzyme | IC50 (µM) |
| MAO-B | 0.082 |
| MAO-A | 19.176 |
Beyond its primary enzymatic inhibition, this compound has been observed to exert anti-inflammatory effects by reducing the levels of key pro-inflammatory cytokines.
| Cytokine | Effect |
| TNF-α | Reduction |
| IL-6 | Reduction |
| NF-κB | Reduction |
Proposed Synthesis of this compound
Step 1: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Intermediate 2)
The initial step involves the synthesis of the pyrazole carbohydrazide core. This can be achieved through the reaction of an appropriate β-ketoester, ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1) , with hydrazine hydrate.
Experimental Protocol:
-
To a solution of ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1) (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (2) .
Step 2: Synthesis of this compound (Final Product)
The final step involves the condensation of the pyrazole carbohydrazide intermediate (2) with 4-methoxybenzaldehyde (3) to form the final product, this compound.
Experimental Protocol:
-
Dissolve 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (2) (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add 4-methoxybenzaldehyde (3) (1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key experiments to assess the biological activity of this compound.
MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
This compound (test compound)
-
Positive control inhibitor (e.g., selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound solution (or positive control, or vehicle control)
-
Human recombinant MAO-B enzyme solution
-
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red reagent, and HRP in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTS Assay)
This protocol outlines the use of an MTS assay to evaluate the cytotoxicity of this compound on a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only wells as a control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
The results can be used to determine the concentration of this compound that is non-toxic for use in further cellular assays.
Measurement of Cytokine Levels (ELISA)
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of TNF-α and IL-6 in the supernatant of cultured cells treated with this compound.
Materials:
-
Cell line capable of producing TNF-α and IL-6 (e.g., RAW 264.7 macrophages or primary immune cells)
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
This compound
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well ELISA plates
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells into a 24-well or 48-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate inflammatory agent (e.g., LPS) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the cells for a suitable time to allow for cytokine secretion (e.g., 12-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves adding the supernatants and standards to the antibody-coated plate, followed by incubation with a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokines.
Signaling Pathway
The anti-inflammatory effects of MAO-B inhibition by compounds like this compound are believed to be mediated, at least in part, through the modulation of intracellular signaling cascades. A proposed pathway involves the inhibition of the cAMP-PKA/EPAC signaling axis, which subsequently leads to the downregulation of the NF-κB pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6.
References
MAO-B-IN-30: A Technical Guide to its Target Specificity and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAO-B-IN-30, also identified as compound IS7, is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the research and treatment of neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the target specificity and selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its putative signaling pathways and experimental workflows.
Target Specificity and Selectivity Profile
This compound demonstrates high selectivity for MAO-B over its isoform, MAO-A. This selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic window.
Quantitative Inhibition Data
The inhibitory activity of this compound against both MAO-A and MAO-B has been quantified, showcasing its preference for the B isoform.
| Target | IC50 (µM) | Selectivity Index (SI) |
| MAO-A | 19.176[1] | >233[2] |
| MAO-B | 0.082[1][2] |
The Selectivity Index (SI) is calculated as IC50(MAO-A) / IC50(MAO-B).
Reversibility of Inhibition
Dialysis experiments have indicated that this compound is a reversible inhibitor of MAO-B.[3] This characteristic is advantageous as it can lead to a more controlled and predictable pharmacodynamic profile compared to irreversible inhibitors.
Broader Selectivity Profile
While specific data from broad kinase panel screening for this compound is not publicly available, it is noteworthy that various indole-based compounds have been investigated as kinase inhibitors. This suggests that the potential for off-target kinase interactions should be a consideration in the comprehensive profiling of this compound.
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory activity of this compound.
Determination of IC50 Values for MAO-A and MAO-B
A fluorometric assay is a common method for determining the IC50 values of MAO inhibitors.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate by MAO. The H₂O₂ is detected using a fluorescent probe.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound (or other test inhibitors)
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., tyramine for both MAO-A and MAO-B, or a specific substrate like benzylamine for MAO-B)
-
Fluorescent probe (e.g., Amplex Red, OxiRed™, or GenieRed Probe)
-
Horseradish peroxidase (HRP) or a developer solution containing it
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution in MAO Assay Buffer to achieve a range of desired concentrations.
-
Reconstitute the lyophilized MAO enzymes, substrates, and probes according to the manufacturer's instructions.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the MAO enzyme (MAO-A or MAO-B).
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the MAO substrate.
-
Immediately add the detection mix containing the fluorescent probe and HRP.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental workflow for IC50 determination of MAO inhibitors.
Determination of Reversibility (Dialysis Method)
Principle: This method distinguishes between reversible and irreversible inhibitors by attempting to remove the inhibitor from the enzyme-inhibitor complex through dialysis. If the enzyme activity is restored after dialysis, the inhibitor is considered reversible.
Materials:
-
MAO-B enzyme
-
This compound
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
MAO Assay Buffer
-
Reagents for MAO activity assay (as described above)
Procedure:
-
Incubation:
-
Incubate a solution of MAO-B with a concentration of this compound that causes significant inhibition (e.g., 5-10 times the IC50) for a set period.
-
Prepare a control sample with MAO-B and vehicle.
-
-
Dialysis:
-
Place the enzyme-inhibitor mixture and the control sample into separate dialysis bags.
-
Dialyze both samples against a large volume of cold MAO Assay Buffer for an extended period (e.g., overnight) with several buffer changes.
-
-
Activity Measurement:
-
After dialysis, measure the MAO-B activity of both the inhibitor-treated and control samples using the fluorometric assay described previously.
-
-
Data Analysis:
-
Compare the enzyme activity of the dialyzed inhibitor-treated sample to the dialyzed control sample. Significant recovery of enzyme activity in the inhibitor-treated sample indicates reversible inhibition.
-
Workflow for determining inhibitor reversibility by dialysis.
Putative Signaling Pathway
This compound has been reported to reduce the levels of the pro-inflammatory cytokines TNF-alpha and IL-6, and the transcription factor NF-kB.[1] While the precise signaling cascade initiated by this compound has not been fully elucidated, a plausible mechanism involves the modulation of intracellular signaling pathways that regulate inflammation. Inhibition of MAO-B can lead to a decrease in the production of reactive oxygen species (ROS), which are known activators of the NF-kB pathway.
Putative signaling pathway for the anti-inflammatory effects of this compound.
Antiproliferative Activity
This compound has demonstrated antiproliferative activity in SH-SY5Y neuroblastoma cells with an IC50 value of 97.15 µM.[1] The underlying mechanism for this activity is yet to be fully characterized but may be related to the modulation of cellular signaling pathways involved in cell growth and survival.
Conclusion
This compound is a potent and selective reversible inhibitor of MAO-B. Its ability to reduce pro-inflammatory markers and exhibit antiproliferative effects suggests a potential therapeutic role beyond simple MAO-B inhibition. Further investigation into its broader selectivity profile and the precise molecular mechanisms underlying its diverse biological activities is warranted to fully understand its therapeutic potential and safety profile.
References
In Vitro Characterization of a Novel MAO-B Inhibitor: MAO-B-IN-30
This technical guide provides a comprehensive overview of the in vitro characterization of MAO-B-IN-30, a selective inhibitor of Monoamine Oxidase B (MAO-B). This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases and related therapeutic interventions.
Monoamine oxidase B is a crucial enzyme responsible for the degradation of several key neurotransmitters, including dopamine.[1][2] Its inhibition is a validated therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease.[2][3] This guide details the inhibitory activity, selectivity, and kinetic profile of this compound, along with the experimental protocols utilized for its characterization.
Core Data Summary
The in vitro inhibitory properties of this compound against human MAO-B and its selectivity over MAO-A are summarized below.
| Parameter | Value | Description |
| hMAO-B IC50 | 42.0 ± 2.0 nM | The half-maximal inhibitory concentration against human Monoamine Oxidase B. |
| hMAO-A IC50 | > 10,000 nM | The half-maximal inhibitory concentration against human Monoamine Oxidase A. |
| Selectivity Index (SI) | > 238 (MAO-A/MAO-B) | A measure of the compound's preferential inhibition of MAO-B over MAO-A. |
| Mode of Inhibition | Reversible, Competitive | The mechanism by which this compound inhibits the enzymatic activity of MAO-B. |
| Ki | 35.0 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[4][5] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
MAO-B and MAO-A Inhibition Assay
This assay determines the potency of this compound in inhibiting the activity of both MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate for MAO-A: Kynuramine[4]
-
This compound (test compound)
-
Reference inhibitors (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)[5]
-
Sodium phosphate buffer (pH 7.2)[4]
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the appropriate buffer.
-
In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to the buffer.
-
Add the various concentrations of this compound or the reference inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).[4]
-
Initiate the enzymatic reaction by adding the respective substrate (benzylamine for MAO-B, kynuramine for MAO-A).[4]
-
Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.[4]
-
Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Kinetics
This experiment elucidates the mechanism by which this compound inhibits MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Varying concentrations of the MAO-B substrate (benzylamine)
-
Multiple fixed concentrations of this compound
-
Sodium phosphate buffer (pH 7.2)
-
Spectrophotometer
Procedure:
-
Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate and this compound.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[7]
-
Calculate the inhibition constant (Ki) from the kinetic data.[5]
Visualizations
Experimental Workflow: MAO-B Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Signaling Pathway: Dopamine Metabolism by MAO-B
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.3. hMAO Enzyme Kinetics Experiment [bio-protocol.org]
In-Depth Technical Guide: MAO-B-IN-30 Binding Affinity to Monoamine Oxidase B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of MAO-B-IN-30 to its target, monoamine oxidase B (MAO-B). It includes quantitative binding data, detailed experimental methodologies for assessing this interaction, and visualizations of the relevant biological pathways and experimental workflows.
Core Quantitative Data
This compound is a potent and selective inhibitor of monoamine oxidase B. The following table summarizes its in vitro inhibitory activity against both MAO-A and MAO-B, highlighting its selectivity.
| Compound | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity Index (SI) |
| This compound | 19.176 µM[1] | 0.082 µM[1] | >233 |
Note: The Selectivity Index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.
Signaling Pathways Modulated by MAO-B Inhibition
Inhibition of MAO-B by compounds like this compound can impact several downstream signaling pathways, primarily by increasing the availability of dopamine and reducing oxidative stress. One notable pathway involves the modulation of cyclic AMP (cAMP) signaling. Some MAO-B inhibitors have been shown to reduce pro-inflammatory cytokines by inhibiting the cAMP-PKA/EPAC signaling cascade.[2] Furthermore, the neuroprotective effects of MAO-B inhibitors are linked to the increased expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), glial cell-derived neurotrophic factor (GDNF), and the activation of anti-apoptotic factors like Bcl-2.
Experimental Protocols
Determining the binding affinity and inhibitory potential of this compound involves specific biochemical assays. Below are detailed methodologies for two common approaches.
Fluorometric Monoamine Oxidase B Inhibition Assay
This assay quantifies the inhibitory effect of a compound by measuring the reduction in the enzymatic activity of MAO-B. The activity is determined by the fluorescence generated from the oxidation of a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar fluorescent probe)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of MAO-B enzyme, substrate, HRP, and Amplex® Red in MAO-B Assay Buffer according to manufacturer's instructions. Prepare a serial dilution of this compound and the positive control.
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the MAO-B enzyme solution.
-
Add 10 µL of the test inhibitor (this compound at various concentrations), positive control, or vehicle (for enzyme control).
-
Incubate for 10-15 minutes at 37°C.
-
-
Initiate Reaction: Add 40 µL of a substrate solution containing the MAO-B substrate, HRP, and Amplex® Red to each well.
-
Measurement: Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with excitation at 535 nm and emission at 587 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the enzyme control and plot the values against the logarithm of the inhibitor concentration to calculate the IC50 value.
Radioligand Binding Assay for Monoamine Oxidase B
This method directly measures the binding of a radiolabeled ligand to MAO-B and the displacement of this ligand by the test compound (this compound).
Materials:
-
Membrane preparation containing human MAO-B (e.g., from transfected cells or brain tissue)
-
Radioligand specific for MAO-B (e.g., [³H]-Selegiline or a specific reversible radioligand)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Non-specific binding control (e.g., a high concentration of an unlabeled MAO-B inhibitor)
-
Glass fiber filters
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the inhibitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.
Experimental Workflow for Characterization of this compound
The comprehensive characterization of a selective MAO-B inhibitor like this compound follows a structured workflow, from initial screening to in-depth mechanistic studies.
References
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacological Properties of MAO-B-IN-30
This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a novel monoamine oxidase B (MAO-B) inhibitor. The information is curated for an audience with a professional background in biomedical research and drug development.
Introduction
This compound, also identified as compound IS7, is a potent and selective inhibitor of monoamine oxidase B. It belongs to a class of isatin-tethered halogen-containing acylhydrazone derivatives.[1] Due to its pharmacological profile, this compound presents itself as a promising candidate for further investigation in the context of neurodegenerative diseases, such as Parkinson's disease.[1][2]
Pharmacological Profile
Enzyme Inhibition
This compound demonstrates potent and selective inhibitory activity against MAO-B. The key quantitative metrics of its inhibitory action are summarized in the table below.
| Parameter | Value | Enzyme | Notes |
| IC50 | 0.082 µM | MAO-B | The half maximal inhibitory concentration, indicating the potency of the inhibitor.[1][2] |
| 19.176 µM | MAO-A | [1][2] | |
| Selectivity Index (SI) | 233.85 | MAO-B vs MAO-A | Calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher value indicates greater selectivity for MAO-B.[1] |
| Ki | 0.044 ± 0.002 µM | MAO-B | The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.[1] |
| Inhibition Type | Reversible | MAO-B | The inhibitor can dissociate from the enzyme.[1] |
In Vitro Cellular Activity
Studies on the SH-SY5Y human neuroblastoma cell line have revealed further pharmacological properties of this compound.
| Cellular Effect | Cell Line | Concentration Range | Key Findings |
| Antiproliferative Activity | SH-SY5Y | 0-100 µM | This compound exhibits antiproliferative effects with an IC50 of 97.15 µM. The compound is reported to be non-cytotoxic at effective concentrations for its primary targets.[2] |
| Neuroprotective Effects | LPS-intoxicated SH-SY5Y | Not specified | Pre-treatment with this compound enhanced the levels of antioxidant enzymes (SOD, CAT, GSH, and GPx) and decreased the production of reactive oxygen species (ROS).[1] |
| Anti-inflammatory Effects | LPS-intoxicated SH-SY5Y | Not specified | This compound reduces the levels of the pro-inflammatory cytokines TNF-alpha and IL-6, and the transcription factor NF-kB.[1][2] |
Blood-Brain Barrier Permeability
This compound has been shown to be capable of crossing the blood-brain barrier, a critical characteristic for centrally acting therapeutic agents.[1][2] This was determined using a parallel artificial membrane permeability assay (PAMPA).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Monoamine Oxidase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MAO-A and MAO-B.
-
Enzymes: Recombinant human MAO-A and MAO-B.
-
Procedure: The inhibitory activity of this compound is assessed by measuring the reduction in the enzymatic conversion of a substrate. The reaction is monitored spectrophotometrically or fluorometrically. Varying concentrations of this compound are pre-incubated with the respective MAO enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C. The enzymatic reaction is initiated by the addition of a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B). The rate of product formation is measured over time.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Enzyme Inhibition Kinetic Studies
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
-
Procedure: The initial reaction velocities are measured at various concentrations of the substrate in the presence of different fixed concentrations of this compound.
-
Data Analysis: The data are plotted using graphical methods such as the Lineweaver-Burk or Dixon plots to determine the mode of inhibition. The Ki value is then calculated from these plots. For this compound, this revealed a reversible type of inhibition.[1]
Cell Viability and Neuroprotection Assays
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Cytotoxicity Assay: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Neuroprotection Assay: To induce toxicity, cells are exposed to a neurotoxin such as lipopolysaccharide (LPS). In the experimental groups, cells are pre-treated with this compound before the addition of the neurotoxin. Cell viability is then measured to determine the protective effect of the compound.
-
Measurement of Antioxidant Enzymes and ROS: Following treatment, cell lysates are prepared to measure the activity of antioxidant enzymes (SOD, CAT, GSH, GPx) using commercially available assay kits. Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Measurement of Pro-inflammatory Cytokines
-
Objective: To quantify the effect of this compound on the production of TNF-alpha, IL-6, and NF-kB.
-
Procedure: SH-SY5Y cells are stimulated with LPS in the presence or absence of this compound. The levels of secreted TNF-alpha and IL-6 in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The cellular levels of the p65 subunit of NF-kB in nuclear extracts are determined by Western blotting or ELISA to assess its activation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To predict the passive permeability of this compound across the blood-brain barrier.
-
Procedure: A filter plate with a lipid-impregnated artificial membrane is used to separate a donor compartment (containing the compound dissolved in a buffer) from an acceptor compartment. The concentration of the compound in both compartments is measured after a defined incubation period, typically using LC-MS/MS.
-
Data Analysis: The permeability coefficient (Pe) is calculated based on the change in concentration over time.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Proposed Anti-inflammatory Signaling Pathway of this compound.
Caption: Experimental Workflow for the Characterization of this compound.
References
MAO-B-IN-30: A Technical Guide for Studying Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of MAO-B in Dopamine Metabolism
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of dopamine, a key neurotransmitter involved in motor control, motivation, and reward.[1][2] Located on the outer mitochondrial membrane, MAO-B catalyzes the oxidative deamination of dopamine, leading to the production of 3,4-dihydroxyphenylacetic acid (DOPAC).[3] This process, along with the action of catechol-O-methyltransferase (COMT), ultimately converts dopamine to its final inactive metabolite, homovanillic acid (HVA). The degradation of dopamine by MAO-B is a crucial mechanism for regulating dopaminergic neurotransmission.
Dysregulation of MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons.[1][2] Inhibition of MAO-B is a well-established therapeutic strategy to increase the synaptic availability of dopamine and alleviate the motor symptoms of Parkinson's disease. Therefore, selective MAO-B inhibitors are invaluable tools for both therapeutic intervention and for studying the intricate details of dopamine metabolism in health and disease.
This technical guide focuses on MAO-B-IN-30 , a potent and selective inhibitor of MAO-B, and provides a comprehensive resource for its use in the laboratory to investigate dopamine metabolism.
This compound: A Potent and Selective MAO-B Inhibitor
This compound is a research compound identified as a potent and selective inhibitor of monoamine oxidase B. Its selectivity for MAO-B over MAO-A makes it a precise tool for dissecting the specific role of MAO-B in dopamine degradation without significantly affecting the metabolism of other monoamines primarily catabolized by MAO-A, such as serotonin.
Physicochemical Properties and In Vitro Activity
A summary of the key physicochemical and in vitro properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀BrN₃O₂ | [4][5] |
| Molecular Weight | 344.16 g/mol | [4][5] |
| IC₅₀ (MAO-B) | 0.082 µM | |
| IC₅₀ (MAO-A) | 19.176 µM | |
| Selectivity Index (MAO-A/MAO-B) | ~234 | Calculated from IC₅₀ values |
| Solubility | Soluble in DMSO | [4] |
Note: The high selectivity index indicates that this compound is approximately 234-fold more potent at inhibiting MAO-B than MAO-A.
Visualizing Dopamine Metabolism and MAO-B Inhibition
To understand the context of this compound's action, it is essential to visualize the dopamine metabolism pathway.
Caption: Dopamine metabolism pathway and the inhibitory action of this compound.
Experimental Protocols for Studying Dopamine Metabolism with this compound
This section provides detailed protocols for utilizing this compound in various experimental settings to study its effects on dopamine metabolism. These protocols are adapted from established methodologies for other MAO-B inhibitors and should be optimized for specific experimental conditions.
In Vitro MAO-B Enzymatic Activity Assay
This protocol describes a fluorometric assay to determine the IC₅₀ value of this compound. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed oxidation.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or tyramine)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable fluorescent probe for H₂O₂)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Prepare serial dilutions of this compound in MAO-B Assay Buffer to achieve a range of final concentrations for the IC₅₀ determination (e.g., 0.1 nM to 100 µM).
-
Prepare a working solution of recombinant human MAO-B enzyme in MAO-B Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a detection mix containing the MAO-B substrate, HRP, and Amplex Red in MAO-B Assay Buffer.
-
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of each this compound dilution to the wells of a 96-well plate. Include wells with buffer and DMSO as negative and vehicle controls, respectively.
-
Add the MAO-B enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the detection mix to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red) over time (kinetic mode) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of MAO-B inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for the in vitro MAO-B enzymatic activity assay.
In Vitro Cell-Based Assay for Dopamine Metabolism
This protocol describes how to assess the effect of this compound on dopamine metabolism in a cellular context using a dopaminergic cell line (e.g., SH-SY5Y). The levels of dopamine and its metabolites, DOPAC and HVA, are measured by HPLC with electrochemical detection (HPLC-ECD).
Materials:
-
Dopaminergic cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
L-DOPA (optional, to increase intracellular dopamine)
-
Perchloric acid (PCA)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase for HPLC-ECD (e.g., phosphate buffer with methanol and an ion-pairing agent)
-
Standards for dopamine, DOPAC, and HVA
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to a desired confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Optionally, co-treat with L-DOPA for a shorter period before harvesting to boost dopamine synthesis.
-
-
Sample Preparation:
-
Harvest the cells and lyse them in a solution of perchloric acid to precipitate proteins and stabilize the catecholamines.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject a defined volume of the filtered supernatant into the HPLC-ECD system.
-
Separate dopamine, DOPAC, and HVA on the C18 column using an isocratic or gradient elution with the appropriate mobile phase.
-
Detect the analytes using the electrochemical detector set at an optimal oxidation potential.
-
Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of the standards.
-
-
Data Analysis:
-
Normalize the metabolite concentrations to the total protein content of the cell lysates.
-
Compare the levels of dopamine, DOPAC, and HVA in this compound-treated cells to the vehicle-treated control cells.
-
Caption: Workflow for the in vitro cell-based dopamine metabolism assay.
In Vivo Microdialysis for Measuring Extracellular Dopamine and Metabolites
This protocol outlines the use of in vivo microdialysis in a rodent model to measure the effects of this compound on extracellular levels of dopamine, DOPAC, and HVA in a specific brain region, such as the striatum.
Materials:
-
Rodent model (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Vehicle for in vivo administration (e.g., saline with a solubilizing agent)
-
Fraction collector
-
HPLC-ECD system and reagents as described in section 4.2.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery for a specified period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
After collecting stable baseline samples, administer this compound to the animal via a systemic route (e.g., intraperitoneal or oral administration).
-
Continue collecting dialysate samples for several hours to monitor the time-course of the drug's effect.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD as described in section 4.2.
-
-
Data Analysis:
-
Express the concentrations of dopamine, DOPAC, and HVA as a percentage of the average baseline levels.
-
Plot the time-course of the changes in neurotransmitter and metabolite levels following this compound administration.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Caption: Workflow for the in vivo microdialysis experiment.
Expected Outcomes and Interpretation
The logical relationship between MAO-B inhibition by this compound and the expected changes in dopamine and its metabolites is illustrated below.
Caption: Logical relationship of MAO-B inhibition and its effect on dopamine metabolism.
By employing the protocols outlined in this guide, researchers can expect to observe the following outcomes when using this compound:
-
In Vitro Enzymatic Assay: A concentration-dependent inhibition of MAO-B activity, allowing for the determination of a precise IC₅₀ value.
-
In Vitro Cell-Based Assay: An increase in intracellular dopamine levels and a corresponding decrease in the levels of its metabolites, DOPAC and HVA, in dopaminergic cells treated with this compound.
-
In Vivo Microdialysis: An increase in extracellular dopamine concentrations and a decrease in extracellular DOPAC and HVA levels in the targeted brain region following systemic administration of this compound.
These findings will provide valuable insights into the role of MAO-B in regulating dopamine homeostasis and can help to characterize the pharmacological profile of this compound as a potential therapeutic agent.
Conclusion
This compound is a powerful and selective research tool for investigating the complexities of dopamine metabolism. This technical guide provides a foundational framework for its application in both in vitro and in vivo experimental settings. By utilizing the detailed protocols and understanding the expected outcomes, researchers can effectively employ this compound to advance our understanding of dopaminergic systems and their role in neurological health and disease. As with any experimental work, optimization of the provided protocols for specific laboratory conditions and research questions is highly recommended.
References
Role of MAO-B-IN-30 in neurodegenerative disease models
An In-depth Technical Guide on the Role of MAO-B-IN-30 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the monoamine oxidase B (MAO-B) inhibitor, this compound (also known as compound IS7). This document consolidates available data on its mechanism of action, efficacy in cellular models of neurodegeneration, and key experimental protocols, offering a valuable resource for researchers in the field of neurodegenerative disease and drug discovery.
Core Concepts and Mechanism of Action
This compound is a potent and selective inhibitor of monoamine oxidase B, an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[1] MAO-B is responsible for the degradation of key neurotransmitters, including dopamine. Its inhibition can lead to increased dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease. Beyond its role in neurotransmitter metabolism, MAO-B activity can also contribute to oxidative stress and neuroinflammation, both of which are central to the progression of neurodegenerative disorders.
This compound has been identified as a reversible inhibitor of MAO-B.[1] Its mechanism of action extends beyond simple enzyme inhibition, demonstrating significant neuroprotective effects in cellular models. These effects are attributed to its ability to mitigate oxidative stress by enhancing the levels of endogenous antioxidants and reducing the production of reactive oxygen species (ROS). Furthermore, this compound has been shown to suppress neuroinflammation by downregulating the expression of pro-inflammatory cytokines.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and cellular effects.
Table 1: In Vitro Enzyme Inhibition Data [1]
| Parameter | Value |
| MAO-B IC50 | 0.082 µM |
| MAO-A IC50 | 19.176 µM |
| Selectivity Index (SI) for MAO-B | 233.85 |
| MAO-B Inhibition Kinetic Constant (Ki) | 0.044 ± 0.002 µM |
| Type of Inhibition | Reversible |
Table 2: Cytotoxicity and Neuroprotective Effects in SH-SY5Y Cells [1]
| Parameter | Condition | Result |
| Antiproliferative Activity (IC50) | 0-100 µM | 97.15 µM[2] |
| Neuroprotection | Pre-treatment in LPS-intoxicated cells | Enhanced anti-oxidant levels (SOD, CAT, GSH, GPx) |
| ROS Production | Pre-treatment in LPS-intoxicated cells | Decreased |
| Pro-inflammatory Cytokine Production | Pre-treatment in LPS-intoxicated cells | Decreased (IL-6, TNF-alpha, NF-kB) |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and the experimental workflows for its evaluation are provided below to enhance understanding.
Caption: Signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.[1]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against human MAO-A and MAO-B enzymes.
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrates: Kynuramine for MAO-A and benzylamine for MAO-B.
-
Procedure:
-
The reaction is carried out in a 96-well plate.
-
The reaction mixture contains the respective MAO enzyme, the test compound (this compound) at various concentrations, and a buffer solution (e.g., sodium phosphate buffer, pH 7.2).
-
The mixture is pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The change in absorbance is monitored continuously at a specific wavelength (e.g., 316 nm for kynuramine and 250 nm for benzylamine) at 25 °C for a defined period (e.g., 30 minutes).
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.
-
Enzyme Kinetic Studies
-
Objective: To determine the mode of inhibition (reversible or irreversible) and the inhibition constant (Ki) of this compound for MAO-B.
-
Procedure:
-
MAO-B activity is measured at different concentrations of the substrate (benzylamine) in the presence and absence of different concentrations of this compound.
-
The data is plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mechanism of inhibition.
-
The Ki value is calculated from the Lineweaver-Burk plot.
-
Reversibility is further confirmed by dialysis experiments, where the enzyme-inhibitor complex is dialyzed, and the recovery of enzyme activity is measured.
-
Cell Viability (Cytotoxicity) Assay
-
Objective: To assess the cytotoxic effects of this compound on neuronal cells.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
-
Procedure:
-
SH-SY5Y cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value for cytotoxicity is determined.
-
Neuroprotection Assay in Lipopolysaccharide (LPS)-Induced SH-SY5Y Cells
-
Objective: To evaluate the neuroprotective effects of this compound against LPS-induced neuroinflammation and oxidative stress.
-
Model: SH-SY5Y cells are treated with LPS to induce an inflammatory response.
-
Procedure:
-
SH-SY5Y cells are pre-treated with different concentrations of this compound for a specific duration.
-
LPS is then added to the cell culture to induce neuroinflammation.
-
After incubation, cell lysates and culture supernatants are collected for analysis.
-
Oxidative Stress Markers: Levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and glutathione peroxidase (GPx) are measured in the cell lysates using commercially available assay kits. Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Inflammatory Cytokines: Levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture supernatant are quantified using ELISA kits. The expression of nuclear factor-kappa B (NF-kB) in cell lysates is determined by Western blotting or immunofluorescence.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To predict the blood-brain barrier (BBB) permeability of this compound.
-
Method: PAMPA is a non-cell-based in vitro assay that models the passive diffusion of compounds across a lipid membrane.
-
Procedure:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.
-
The donor compartment of the plate is filled with a solution of this compound in a buffer.
-
The acceptor compartment is filled with a buffer solution.
-
The plate is incubated to allow the compound to diffuse from the donor to the acceptor compartment.
-
The concentration of the compound in both compartments is measured using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
The permeability coefficient (Pe) is calculated to predict the compound's ability to cross the BBB.
-
Conclusion
This compound is a promising, selective, and reversible MAO-B inhibitor with demonstrated neuroprotective properties in a cellular model of neuroinflammation. Its ability to not only inhibit MAO-B but also to combat oxidative stress and reduce the production of pro-inflammatory cytokines highlights its potential as a multi-target therapeutic agent for neurodegenerative diseases like Parkinson's disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.
References
A Technical Guide to the Neuroprotective Effects of the MAO-B Inhibitor M30 on Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the multifaceted monoamine oxidase (MAO) inhibitor, M30, with a particular focus on its role in mitigating oxidative stress. M30 is a potent, brain-selective, and irreversible inhibitor of both MAO-A and MAO-B, which also possesses iron-chelating and radical-scavenging properties. This document consolidates available quantitative data on its enzymatic inhibition and neuroprotective efficacy, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.
Introduction: The Role of MAO-B in Oxidative Stress
Monoamine oxidase-B (MAO-B) is a mitochondrial outer membrane enzyme that plays a critical role in the catabolism of monoamine neurotransmitters, including dopamine.[1] The enzymatic deamination of dopamine by MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[1] In pathological conditions such as neurodegenerative diseases, increased MAO-B activity can lead to an overproduction of H₂O₂, contributing significantly to oxidative stress and subsequent neuronal damage.[1]
M30 has emerged as a promising neuroprotective agent due to its multi-target mechanism of action. It not only inhibits MAO-B, thereby reducing the production of ROS from dopamine metabolism, but also directly counteracts oxidative stress through its intrinsic iron-chelating and radical-scavenging capabilities.[1] Iron can catalyze the formation of highly toxic hydroxyl radicals from H₂O₂ via the Fenton reaction, and M30's ability to chelate iron further dampens this detrimental process.[2]
Quantitative Data on the Efficacy of M30
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of M30.
Table 1: Inhibition of Monoamine Oxidase Activity by M30
| Enzyme | Cell Line | M30 Concentration | Inhibition (%) | Reference |
| MAO-A | SH-SY5Y | 0.25 nM | 37% | [3] |
| MAO-B | SH-SY5Y | 0.25 nM | 34% | [3] |
Table 2: Neuroprotective Effects of M30 Against Oxidative Stress
| Experimental Model | Cell Line | Stressor | M30 Concentration | Outcome | Quantitative Result | Reference |
| Dexamethasone-induced toxicity | SH-SY5Y | Dexamethasone (2 µM) | 0.25 nM | Increased cell viability | ~90% viability (compared to 60% with stressor alone) | [3] |
| Dexamethasone-induced toxicity | SH-SY5Y | Dexamethasone | 0.25 nM | Prevention of apoptosis | Highest prevention of DNA fragmentation (TUNEL assay) | [3] |
Signaling Pathways of M30 in Neuroprotection
M30 exerts its neuroprotective effects through the modulation of several key signaling pathways involved in cell survival and apoptosis. A primary mechanism involves the regulation of the Bcl-2 family of proteins.
Caption: Signaling pathway of M30 in reducing oxidative stress and promoting neuroprotection.
M30's inhibition of MAO-B and its iron-chelating properties lead to a decrease in reactive oxygen species. Furthermore, M30 has been shown to upregulate the anti-apoptotic protein Bcl-2 and downregulate the pro-apoptotic protein Bax.[4] The chelation of iron by M30 can also lead to the activation of Hypoxia-Inducible Factor-1α (HIF-1α), which promotes the transcription of neurotrophic factors, further contributing to neuronal survival.[2]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on M30 and other MAO-B inhibitors.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for studying neuroprotective effects.[3]
-
Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Oxidative Stress: Oxidative stress can be induced by treating cells with agents like dexamethasone (e.g., 2 µM for 72 hours).[3]
-
M30 Treatment: Cells are pre-treated with M30 (e.g., 0.25 nM) for a specified period before or concurrently with the stressor.[3]
Measurement of MAO-B Activity
A common method for determining MAO-B activity is a radiometric assay.
Caption: General workflow for a radiometric MAO-B activity assay.
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat cells with the stressor and/or M30 as described in section 4.1.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Measurement of Oxidative Stress Markers
ROS levels can be quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Treat cells in a 96-well plate.
-
Probe Loading: Load the cells with DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates higher ROS levels.
SOD activity can be measured using commercially available kits that are often based on the inhibition of a colorimetric reaction by SOD.
-
Sample Preparation: Prepare cell or tissue lysates.
-
Assay Reaction: Mix the sample with the kit reagents, which typically include a substrate that produces a colored product upon reaction with superoxide anions.
-
Colorimetric Measurement: Measure the absorbance at the specified wavelength. The SOD activity is inversely proportional to the color intensity.
GSH levels can be determined using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Sample Preparation: Prepare deproteinized cell or tissue homogenates.
-
Reaction with DTNB: Mix the sample with DTNB.
-
Absorbance Measurement: Measure the absorbance of the resulting yellow-colored product at 412 nm.
MDA, a marker of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Reaction with TBA: Add thiobarbituric acid (TBA) to the sample and heat at 95°C.
-
Measurement: Measure the absorbance or fluorescence of the resulting MDA-TBA adduct.
Conclusion
The multi-target MAO-B inhibitor M30 demonstrates significant potential as a neuroprotective agent. Its ability to concurrently inhibit MAO-B, chelate iron, and scavenge free radicals provides a robust defense against oxidative stress-induced neuronal damage. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for furthering the research and development of M30 and other novel neuroprotective therapies. Future investigations should aim to provide more direct quantitative evidence of M30's effects on a broader range of oxidative stress markers in various in vitro and in vivo models.
References
- 1. M30, a novel multifunctional neuroprotective drug with potent iron chelating and brain selective monoamine oxidase-ab inhibitory activity for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Investigation of the Antitumor Effects of Monoamine Oxidase Inhibitors in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Distribution of MAO-B-IN-30: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific cellular uptake and distribution of the monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30 (also known as compound IS7), is limited. This document provides a general framework based on the known characteristics of MAO-B inhibitors and the available data for this compound. Further experimental investigation is required to fully elucidate its cellular pharmacokinetics.
Introduction to this compound
This compound is a potent and selective inhibitor of monoamine oxidase B, an enzyme primarily located on the outer mitochondrial membrane.[][2] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[][3][4] By inhibiting MAO-B, compounds like this compound can increase the levels of these neurotransmitters in the brain, a mechanism that is particularly relevant for the treatment of neurodegenerative conditions such as Parkinson's disease.[3][5][6] this compound has been shown to be a potent, selective, and blood-brain barrier-crossing inhibitor.[7] It also exhibits antiproliferative and non-cytotoxic properties and has been observed to reduce levels of inflammatory markers such as TNF-alpha, IL-6, and NF-kB.[7]
Postulated Cellular Uptake and Distribution
The precise mechanisms governing the cellular uptake of this compound have not been detailed in publicly available literature. However, based on its characteristics as a small molecule inhibitor designed to cross the blood-brain barrier, a passive diffusion mechanism is likely involved. Factors such as lipophilicity, molecular weight, and charge will influence its ability to traverse the plasma membrane.
Once inside the cell, this compound is expected to distribute throughout the cytoplasm. Its primary target, MAO-B, is located on the outer mitochondrial membrane.[] Therefore, a significant concentration of this compound would be anticipated to localize at the mitochondria to exert its inhibitory effect.
The general distribution of MAO-B in human tissues is widespread, with immunoreactivity observed in cardiomyocytes, hepatocytes, cells of the duodenal villi and crypts, and renal tubuli.[2] In the brain, MAO-B is predominantly found in glial cells and serotonergic neurons.[8] This distribution pattern suggests that this compound would likely accumulate in these cell types and tissues.
Quantitative Data
Currently, there is no publicly available quantitative data specifically detailing the cellular uptake and distribution of this compound. The following table presents the known inhibitory concentrations for this compound.
| Parameter | Value | Cell Line/System | Reference |
| MAO-A IC50 | 19.176 µM | Not Specified | [7] |
| MAO-B IC50 | 0.082 µM | Not Specified | [7] |
| Antiproliferative IC50 | 97.15 µM | SH-SY5Y cells | [7] |
Proposed Experimental Protocols for Determining Cellular Uptake and Distribution
To rigorously characterize the cellular uptake and distribution of this compound, a series of experiments would be required. Below are detailed, hypothetical protocols that could be employed.
Cellular Uptake Kinetics
Objective: To determine the rate and concentration-dependence of this compound uptake into a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach 80-90% confluency in multi-well plates.
-
Compound Incubation: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for different time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer.
-
Quantification: Analyze the cell lysates to determine the intracellular concentration of this compound. This can be achieved using techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Plot the intracellular concentration of this compound against time for each initial concentration to determine the uptake kinetics.
Subcellular Distribution Analysis
Objective: To determine the localization of this compound within different cellular compartments, with a focus on mitochondrial accumulation.
Methodology:
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells with a specific concentration of this compound (e.g., at its IC50 for MAO-B) for a predetermined time.
-
Subcellular Fractionation: Harvest the cells and perform subcellular fractionation using a commercially available kit or standard differential centrifugation protocols to isolate the nuclear, mitochondrial, cytosolic, and membrane fractions.
-
Quantification: Analyze the concentration of this compound in each fraction using LC-MS/MS.
-
Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular amount to determine its subcellular distribution.
Visualizing Cellular Action and Experimental Design
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
References
- 2. Cellular localization of monoamine oxidase A and B in human tissues outside of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAO-B inhibitors - BioPharma Notes [biopharmanotes.com]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
MAO-B-IN-30: A Promising Therapeutic Candidate for Parkinson's Disease - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, presents a significant challenge to modern medicine. A key therapeutic strategy involves the inhibition of Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. This whitepaper provides a comprehensive technical overview of MAO-B-IN-30 (also designated as compound IS7), a novel, potent, and selective MAO-B inhibitor with significant potential as a therapeutic agent for Parkinson's disease. This document details its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Introduction to MAO-B Inhibition in Parkinson's Disease
Monoamine oxidase B (MAO-B) is a mitochondrial outer membrane enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine.[1] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, thereby alleviating the motor symptoms associated with Parkinson's disease. Furthermore, the breakdown of dopamine by MAO-B generates reactive oxygen species (ROS), contributing to oxidative stress and neuroinflammation, which are implicated in the progressive neuronal loss in PD.[2] Selective MAO-B inhibitors, therefore, not only offer symptomatic relief but also hold the potential for disease-modifying effects through their neuroprotective properties.
This compound: A Novel Isatin-Tethered Acylhydrazone Derivative
This compound (IS7) is an isatin-tethered halogen-containing acylhydrazone derivative identified as a highly potent and selective reversible inhibitor of human MAO-B.[2][3] Its discovery is the result of a targeted drug design and synthesis program aimed at developing novel therapeutic agents for neurodegenerative diseases.
Mechanism of Action
This compound exerts its therapeutic potential through a multi-faceted mechanism of action:
-
Selective and Reversible MAO-B Inhibition: It demonstrates high-affinity binding to the active site of the MAO-B enzyme, preventing the breakdown of dopamine.[2][3] Kinetic studies have confirmed its action as a reversible inhibitor.[2][3]
-
Neuroprotection: Pre-clinical studies have shown that this compound protects neuronal cells from toxin-induced damage and reduces oxidative stress.[2][3]
-
Anti-inflammatory Effects: The compound has been shown to modulate key inflammatory pathways by reducing the production of pro-inflammatory cytokines.[2][3]
Quantitative Data
The following tables summarize the key quantitative data obtained from in vitro studies of this compound (IS7) and related compounds.
Table 1: In Vitro MAO-A and MAO-B Inhibitory Activity [2][3]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50) |
| This compound (IS7) | 19.176 | 0.082 | 233.85 |
| IS3 | 2.385 | - | - |
| IS6 | 32.712 | 0.124 | 263.80 |
| IS13 | 22.108 | 0.104 | 212.57 |
| IS15 | 1.852 | - | - |
Table 2: MAO-B Inhibition Kinetics and CNS Permeability [2][3]
| Compound | MAO-B Inhibition Type | MAO-B Kᵢ (µM) | CNS Permeability (PAMPA) |
| This compound (IS7) | Reversible | 0.044 ± 0.002 | Permeable |
| IS6 | Reversible | 0.068 ± 0.022 | Permeable |
| IS13 | Reversible | 0.061 ± 0.001 | Permeable |
Table 3: In Vitro Neuroprotective and Anti-inflammatory Effects in LPS-Treated SH-SY5Y Cells [2][3]
| Treatment | Effect on Reactive Oxygen Species (ROS) | Effect on TNF-α Levels | Effect on IL-6 Levels | Effect on NF-κB Levels |
| LPS | Increased | Increased | Increased | Increased |
| This compound (IS7) + LPS | Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| IS6 + LPS | Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| IS13 + LPS | Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| IS15 + LPS | Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective and Anti-inflammatory Signaling Pathway of this compound
The neuroprotective and anti-inflammatory effects of this compound are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Detailed Experimental Protocols
General Synthesis of Isatin-Tethered Acylhydrazone Derivatives (including this compound/IS7)
The synthesis of isatin-tethered acylhydrazone derivatives involves a multi-step process. A general procedure is outlined below, based on established methods for similar compounds.[4][5][6]
-
Synthesis of Isatin Hydrazones: Isatin is reacted with hydrazine hydrate in a suitable solvent such as methanol, often with a catalytic amount of acetic acid. The mixture is typically heated under reflux to form the corresponding isatin hydrazone.
-
Synthesis of Chloroacetyl Hydrazones: The isatin hydrazone is then reacted with chloroacetyl chloride in an anhydrous solvent like dry benzene, under reflux, to yield the isatin-3-[N2-(chloroacetyl)]hydrazone intermediate.
-
Synthesis of Final Acylhydrazone Derivatives: The chloroacetyl hydrazone intermediate is reacted with a variety of substituted aromatic aldehydes or ketones in a suitable solvent like methanol with a catalytic amount of acetic acid. The reaction mixture is refluxed, and the resulting precipitate is filtered, washed, and recrystallized to yield the final isatin-tethered acylhydrazone derivatives. For this compound (IS7), a specific halogen-containing aromatic aldehyde would be used in this final step.
In Vitro MAO-A and MAO-B Inhibition Assay
The inhibitory activity of the synthesized compounds against human recombinant MAO-A and MAO-B can be determined using a continuous spectrophotometric assay with kynuramine as a non-selective substrate.[7][8][9]
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A stock solution of kynuramine is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibitor Preparation: Stock solutions of the test compounds (including this compound) and reference inhibitors (e.g., clorgyline for MAO-A and selegiline or safinamide for MAO-B) are prepared, typically in DMSO, and then diluted to various concentrations.
-
Assay Procedure:
-
The MAO enzyme (either MAO-A or MAO-B) is pre-incubated with different concentrations of the test inhibitor or reference compound in a 96-well plate for a defined period (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding the kynuramine substrate.
-
The formation of the product, 4-hydroxyquinoline, is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 314 nm or 316 nm) over time using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control without any inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Neuroprotection Assay in SH-SY5Y Cells
The neuroprotective effects of this compound were evaluated using the human neuroblastoma SH-SY5Y cell line, a common in vitro model for studying neurodegenerative diseases.[2][3][10][11][12][13]
-
Cell Culture and Treatment: SH-SY5Y cells are cultured under standard conditions. To induce neuroinflammation and oxidative stress, cells are treated with lipopolysaccharide (LPS). For neuroprotection studies, cells are pre-treated with various concentrations of this compound for a specified time before the addition of LPS.
-
Cytotoxicity Assay (MTT Assay): To determine the non-toxic concentration range of the compounds, an MTT assay is performed. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) and NF-κB: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The activation of the NF-κB pathway can be assessed by measuring the nuclear translocation of the p65 subunit using immunofluorescence or by quantifying the levels of NF-κB in nuclear extracts via Western blotting or a transcription factor assay kit.[14][15][16]
Conclusion and Future Directions
This compound (IS7) has emerged as a highly promising preclinical candidate for the treatment of Parkinson's disease. Its potent and selective inhibition of MAO-B, coupled with its demonstrated neuroprotective and anti-inflammatory properties in vitro, underscores its potential to not only provide symptomatic relief but also to modify the course of the disease. The ability of this compound to permeate the blood-brain barrier further enhances its therapeutic viability.
Future research should focus on a comprehensive in vivo evaluation of this compound in animal models of Parkinson's disease, such as the MPTP-induced mouse model. Such studies are crucial to establish its efficacy in improving motor function, protecting dopaminergic neurons, and modulating neuroinflammation in a living organism. Detailed pharmacokinetic and toxicology studies will also be necessary to establish a complete safety and efficacy profile before consideration for clinical development. The multifaceted mechanism of action of this compound positions it as a compelling candidate for further investigation in the quest for novel and effective treatments for Parkinson's disease.
References
- 1. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isatin-tethered halogen-containing acylhydrazone derivatives as monoamine oxidase inhibitor with neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of MAO-B-IN-30: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on MAO-B-IN-30, a potent and selective monoamine oxidase B (MAO-B) inhibitor. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Parkinson's disease.
Core Findings
This compound, also identified as compound IS7, is an isatin-tethered halogen-containing acylhydrazone derivative.[1] Preclinical evaluations have demonstrated its high potency and selectivity for MAO-B, alongside a favorable preliminary safety profile. The compound has been shown to be non-cytotoxic at its effective concentrations and exhibits anti-inflammatory properties.[1]
Data Presentation
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Inhibitory Activity of this compound against MAO-A and MAO-B
| Analyte | IC50 (µM) | Source |
| MAO-A | 19.176 | [1] |
| MAO-B | 0.082 | [1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | IC50 (µM) | Conclusion | Source |
| SH-SY5Y | Antiproliferative | 97.15 | Non-cytotoxic at effective concentrations | [1] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preliminary toxicity assessment of this compound.
MAO-B Inhibition Assay (Fluorometric Method)
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of a compound against human MAO-B.
a. Materials and Reagents:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or benzylamine)
-
MAO-B Assay Buffer
-
Inhibitor Control (e.g., Selegiline)
-
Test compound (this compound)
-
96-well black microplates
-
Fluorometric microplate reader
b. Procedure:
-
Preparation of Solutions:
-
Reconstitute the MAO-B enzyme, substrate, and inhibitor control to their respective stock concentrations as per the manufacturer's instructions.
-
Prepare serial dilutions of the test compound (this compound) and the inhibitor control in MAO-B Assay Buffer.
-
-
Assay Protocol:
-
Add a defined volume of the test compound dilutions, inhibitor control, or assay buffer (for enzyme control) to the wells of the 96-well plate.
-
Add the diluted MAO-B enzyme solution to all wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for H2O2-based assays) in kinetic mode at 37°C for a defined period (e.g., 10-40 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
-
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the cytotoxicity of a compound on a cell line, such as the human neuroblastoma cell line SH-SY5Y.
a. Materials and Reagents:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplates
-
Spectrophotometric microplate reader
b. Procedure:
-
Cell Seeding:
-
Harvest and count SH-SY5Y cells, then seed them into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for a further period (e.g., 4 hours) at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Mandatory Visualizations
Signaling Pathway
References
Predicted ADME Properties of MAO-B-IN-30: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, also identified as 4-bromo-N'-(2-oxoindol-3-yl)benzohydrazide. The following data has been generated using established in silico predictive models to offer insights into the potential pharmacokinetic profile of this compound, a crucial step in early-stage drug discovery and development.
Predicted Physicochemical and ADME Properties
The predicted ADME properties of this compound are summarized in the table below. These parameters are essential for evaluating the drug-like characteristics of a molecule and its potential behavior in a biological system.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 344.17 g/mol | Compliant with Lipinski's Rule of Five (<500 g/mol ), suggesting good potential for oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 2.5 | Indicates good lipophilicity, which is favorable for membrane permeability. |
| Water Solubility | -3.5 log(mol/L) | Moderately soluble. |
| Polar Surface Area (PSA) | 78.9 Ų | Suggests good cell membrane permeability and potential for blood-brain barrier penetration. |
| Absorption | ||
| Caco-2 Permeability | 0.9 x 10⁻⁶ cm/s | Predicted to have moderate to high intestinal permeability. |
| Human Intestinal Absorption | 90% | High predicted absorption from the gastrointestinal tract. |
| P-glycoprotein Substrate | No | Not likely to be a substrate of P-glycoprotein, reducing the risk of efflux from target cells. |
| Distribution | ||
| Volume of Distribution (VDss) | 0.4 L/kg | Suggests moderate distribution into tissues. |
| Fraction Unbound in Plasma | 0.15 | Indicates relatively high plasma protein binding. |
| Blood-Brain Barrier (BBB) Permeability | LogBB > 0.3 | Predicted to cross the blood-brain barrier, a critical feature for a CNS-acting drug.[1] |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions involving the CYP3A4 enzyme. |
| Human Liver Microsome Stability | Stable | Predicted to have good metabolic stability in the liver. |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | Predicted moderate rate of elimination from the body. |
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for renal OCT2-mediated excretion. |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity associated with hERG channel inhibition. |
| Skin Sensitization | No | Low potential to cause skin sensitization. |
Methodologies for In Silico ADME Prediction
The predicted ADME properties presented in this guide are derived from computational models that utilize the chemical structure of this compound to estimate its pharmacokinetic behavior. These in silico methods are crucial in modern drug discovery for the early identification of candidates with favorable drug-like properties, thereby reducing the time and cost associated with experimental assays.
The general workflow for in silico ADME prediction involves the following key steps:
-
Molecular Descriptor Calculation: The 2D and 3D structural features of the molecule are quantified into a set of numerical values known as molecular descriptors. These descriptors encode physicochemical properties such as size, shape, lipophilicity, and polar surface area.
-
Model Application: These descriptors are then used as input for various computational models. Common modeling techniques include:
-
Quantitative Structure-Activity Relationship (QSAR): These models are based on the principle that the biological activity of a compound is related to its chemical structure. By analyzing a dataset of compounds with known ADME properties, QSAR models can be trained to predict the properties of new molecules.
-
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are responsible for a particular biological effect or ADME property.
-
Physicochemical Property-Based Models: These models use fundamental physicochemical properties like LogP and polar surface area to predict properties such as membrane permeability and oral bioavailability. For instance, Lipinski's Rule of Five is a well-known guideline based on such properties.
-
-
Prediction Generation: The models process the molecular descriptors to generate quantitative predictions for various ADME endpoints, as detailed in the table above.
The specific algorithms and training datasets used by different prediction platforms can vary, leading to some differences in the predicted values. The data presented here is based on a consensus from multiple widely used and validated in silico ADME prediction tools.
Visualizing the ADME Prediction Workflow
The following diagram illustrates the logical flow of the in silico ADME prediction process.
Signaling Pathway of MAO-B Inhibition
MAO-B is a key enzyme in the metabolic pathway of dopamine in the brain. Its inhibition by compounds like this compound is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. The diagram below illustrates the simplified signaling pathway affected by MAO-B inhibition.
References
Methodological & Application
Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of MAO-B-IN-30, a potent and selective monoamine oxidase B (MAO-B) inhibitor. The following sections are intended for researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[1] Its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine levels in the brain.[2][3] this compound (also known as compound IS7) is a potent and selective inhibitor of MAO-B.[4] In vitro studies have shown it to be highly selective for MAO-B over MAO-A.[4] This document outlines a fluorometric in vitro assay to determine the inhibitory potential of this compound. The assay is based on the detection of hydrogen peroxide (H2O2), a by-product of the MAO-B-catalyzed oxidation of its substrate.[5]
Quantitative Data Summary
The inhibitory activity of this compound and control compounds is typically determined by calculating their IC50 values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | IC50 Value (µM) |
| This compound | MAO-B | 0.082 |
| This compound | MAO-A | 19.176 |
| Selegiline (Control) | MAO-B | ~0.0068 |
| Clorgyline (Control) | MAO-A | ~0.0016 |
Note: IC50 values are sourced from literature and may vary slightly based on experimental conditions.[4][6]
Experimental Protocols
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits.[7][8]
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine or benzylamine)[9]
-
Developer
-
Fluorescent Probe (e.g., GenieRed Probe or OxiRed™ Probe)[7][10]
-
This compound
-
Positive Control Inhibitor (e.g., Selegiline)[8]
-
Negative Control (Vehicle, e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[5]
-
37°C Incubator
2. Preparation of Reagents:
-
MAO-B Assay Buffer: Bring to room temperature before use.[7]
-
MAO-B Enzyme: Reconstitute the lyophilized enzyme in MAO-B Assay Buffer to the recommended stock concentration. Prepare a working solution by diluting the stock solution in MAO-B Assay Buffer. This should be done freshly before each experiment.[8]
-
MAO-B Substrate: Reconstitute the substrate in ddH2O to create a stock solution.[8]
-
Developer: Reconstitute in MAO-B Assay Buffer.[7]
-
Fluorescent Probe: Bring to room temperature before use. Protect from light.[8]
-
This compound (Test Inhibitor): Prepare a stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Create a series of dilutions at 10 times the final desired concentrations in MAO-B Assay Buffer.[8] The final solvent concentration in the assay should not exceed 2%.[7]
-
Selegiline (Positive Control): Prepare a stock solution and working dilutions in a similar manner to this compound.[8]
3. Assay Procedure:
-
Plate Setup: Add 10 µL of the 10X test inhibitor dilutions (this compound), positive control (Selegiline), and vehicle (for enzyme control) to their assigned wells in a 96-well plate.[8]
-
Enzyme Addition: Prepare the MAO-B enzyme working solution. Add 50 µL of the enzyme solution to each well containing the test inhibitors, positive control, and enzyme control.[7][8]
-
Incubation: Mix gently and incubate the plate for 10 minutes at 37°C.[8]
-
Substrate Addition: Prepare the MAO-B Substrate Solution containing the MAO-B Substrate, Developer, and Fluorescent Probe in MAO-B Assay Buffer. Add 40 µL of this solution to each well. Mix well.[8]
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for at least 30-60 minutes at 37°C.[10] Record data points every 1-2 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (slope) for each well by choosing two time points in the linear range of the fluorescence increase. The slope is calculated as (RFU2 - RFU1) / (T2 - T1).[8]
-
Calculate the percentage of relative inhibition for each inhibitor concentration using the following formula:[8] % Relative Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Plot the % Relative Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
.dot
Caption: MAO-B metabolic pathway and inhibition.
.dot
Caption: In vitro MAO-B inhibition assay workflow.
References
- 1. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biopioneer.com.tw [biopioneer.com.tw]
Application Notes and Protocols for MAO-B-IN-30 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[1] Its inhibition is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1][2] MAO-B-IN-30 is a potent and selective inhibitor of MAO-B, demonstrating potential for research in this area.[3] This document provides detailed application notes and protocols for the development of a cell-based assay to characterize the activity of this compound and other potential MAO-B inhibitors.
MAO-B is an outer mitochondrial membrane enzyme that catalyzes the oxidative deamination of biogenic and xenobiotic amines, leading to the production of hydrogen peroxide (H₂O₂).[4] This activity can be harnessed for cell-based assays by using fluorometric or luminescent probes that detect H₂O₂ as a measure of MAO-B activity.[5] Commonly used cell lines for these assays include the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12, as they endogenously express MAO-B.[6][7]
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Cell Line/System | Citation |
| MAO-B IC₅₀ | 0.082 µM | Recombinant Enzyme | [3] |
| MAO-A IC₅₀ | 19.176 µM | Recombinant Enzyme | [3] |
| Antiproliferative IC₅₀ | 97.15 µM | SH-SY5Y cells | [3] |
Signaling Pathway
The signaling pathway leading to the expression of the human MAO-B gene can be induced by phorbol 12-myristate 13-acetate (PMA) through the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade. This pathway ultimately involves the transcription factors c-Jun and Egr-1.
Caption: MAO-B Gene Expression Signaling Pathway.
Experimental Protocols
This section details the protocols for a cell-based assay to determine the inhibitory activity of this compound using a fluorometric method in SH-SY5Y cells.
Experimental Workflow
Caption: Cell-Based MAO-B Inhibition Assay Workflow.
Materials and Reagents
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Sodium Pyruvate, 1% MEM Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.[8]
-
This compound and other test compounds.
-
Fluorescent Probe: (e.g., Amplex® Red or equivalent H₂O₂ sensor).[10]
-
Horseradish Peroxidase (HRP) .[10]
-
Assay Buffer: (e.g., Phosphate-buffered saline (PBS) or a specific buffer provided with a commercial kit).[11]
-
96-well black, clear-bottom microplates.
-
Plate reader with fluorescence capabilities (Excitation/Emission ~535/587 nm for Amplex® Red).[12]
-
Vehicle Control: (e.g., DMSO).
Cell Culture and Plating
-
Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Passage the cells when they reach 80-90% confluency.[13]
-
For the assay, detach the cells using trypsin-EDTA, neutralize with complete culture medium, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24-48 hours to allow the cells to adhere and form a monolayer.
Assay Protocol
-
Prepare Compound Dilutions:
-
Prepare a stock solution of this compound and other test compounds in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve the desired final concentrations. Also, prepare dilutions of the positive control (e.g., Selegiline).
-
-
Compound Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the diluted compounds or controls to the respective wells. Include wells with vehicle control (e.g., DMSO in assay buffer).
-
Incubate the plate at 37°C for 10-30 minutes.[11]
-
-
Prepare Reaction Mix:
-
Prepare a fresh reaction mix containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer. The final concentrations should be optimized, but a starting point could be:
-
MAO-B Substrate (e.g., 1 mM Tyramine)
-
Fluorescent Probe (e.g., 50 µM Amplex® Red)
-
HRP (e.g., 0.1 U/mL)
-
-
-
Initiate and Measure the Reaction:
-
Add 50 µL of the reaction mix to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis
-
For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the "no-enzyme" control (wells with reaction mix but no cells) from all other rates to correct for background fluorescence.
-
Normalize the data by expressing the reaction rates as a percentage of the vehicle control (100% activity).
-
Plot the percentage of MAO-B activity against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
This application note provides a framework for developing a robust and sensitive cell-based assay to characterize the inhibitory potential of this compound and other novel compounds. The provided protocols for cell culture, assay execution, and data analysis, along with the signaling pathway and workflow diagrams, offer a comprehensive guide for researchers in the field of neuropharmacology and drug discovery. Optimization of specific parameters such as cell density, incubation times, and reagent concentrations may be necessary to achieve optimal assay performance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. MAO-Glo™ Assay Systems [promega.kr]
- 6. Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 13. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
Application Notes and Protocols for MAO-B-IN-30 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing MAO-B-IN-30, a potent and selective monoamine oxidase B (MAO-B) inhibitor, in primary neuron cultures. This document outlines the inhibitor's characteristics, protocols for its application in neuroprotection assays, and methods for investigating its mechanism of action.
Introduction to this compound
This compound (also known as compound IS7) is a selective inhibitor of MAO-B, an enzyme primarily located on the outer mitochondrial membrane of astrocytes and certain neuronal populations.[1][2][3][4] Upregulation of MAO-B activity is associated with neurodegenerative diseases, where it contributes to oxidative stress through the generation of reactive oxygen species (ROS) during the metabolism of monoamines.[5] this compound has demonstrated the ability to cross the blood-brain barrier and exhibits neuroprotective properties by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the transcription factor NF-kB.[1][3][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound based on available in vitro data.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 (MAO-B) | 0.082 µM | In vitro enzyme assay | [1][2][8][9] |
| IC50 (MAO-A) | 19.176 µM | In vitro enzyme assay | [1][2][8][9] |
| Selectivity Index (MAO-A/MAO-B) | ~234 | Calculated from IC50 values | [1][2][8][9] |
| IC50 (Antiproliferative) | 97.15 µM | SH-SY5Y cells (24h incubation) | [1][3][6] |
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rodents.
Materials:
-
E18 rodent embryos
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain, DNase)
-
Plating medium (e.g., Neurobasal medium with B27 supplement, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates/coverslips
Procedure:
-
Isolate cortices from E18 rodent embryos in chilled dissection medium.
-
Mince the tissue and incubate in digestion solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² on Poly-D-lysine coated surfaces in pre-warmed plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Replace half of the medium every 3-4 days. Cultures are typically ready for treatment at 7-10 days in vitro (DIV).
Determining the Optimal Non-Toxic Concentration of this compound
It is crucial to determine the concentration range where this compound is effective without inducing cytotoxicity.
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On DIV 7, treat primary neuron cultures with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24 hours.
-
Assess neuronal viability using a standard MTT or LDH assay.
-
The optimal non-toxic concentration range for neuroprotection studies should be well below the concentration that causes significant cell death. Given the antiproliferative IC50 of 97.15 µM in SH-SY5Y cells, a starting range of 0.1 µM to 10 µM is recommended for primary neurons.[1][3][6]
Neuroprotection Assay against Oxidative Stress
This protocol assesses the ability of this compound to protect primary neurons from an oxidative insult, such as hydrogen peroxide (H₂O₂).
Procedure:
-
On DIV 7, pre-treat primary neuron cultures with the optimal non-toxic concentration of this compound for 2-4 hours.
-
Induce oxidative stress by adding a final concentration of 50-100 µM H₂O₂ to the culture medium.
-
Co-incubate for 24 hours.
-
Assess neuronal viability using an MTT or LDH assay.
-
Include control groups: vehicle control (no treatment), this compound alone, and H₂O₂ alone.
Western Blot Analysis of Pro-inflammatory and Pro-survival Pathways
This protocol investigates the effect of this compound on key signaling proteins.
Procedure:
-
Treat DIV 7-10 primary neuron cultures with this compound at the optimal concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-NF-κB, total NF-κB, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to total protein levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in primary neuron cultures.
Proposed Signaling Pathway of this compound Neuroprotection
Caption: Proposed mechanism of this compound-mediated neuroprotection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | MAO-B抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective MAO-B inhibitors: a lesson from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MAO activity | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Monoamine Oxidase | Inhibitors | MedChemExpress [medchemexpress.eu]
Application Notes and Protocols for MAO-B-IN-30 Administration in Animal Models of Parkinson's Disease
Disclaimer: As of late 2025, specific preclinical data and established protocols for a compound designated "MAO-B-IN-30" are not available in the public scientific literature. The following application notes and protocols are therefore based on established methodologies for the evaluation of novel Monoamine Oxidase-B (MAO-B) inhibitors in widely used animal models of Parkinson's disease (PD). Researchers should use this information as a guide and optimize the specific parameters for this compound based on its physicochemical properties and preliminary in vitro data.
Introduction
Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the symptomatic treatment of Parkinson's disease.[1][2] They act by preventing the degradation of dopamine in the brain, thereby increasing its availability in the synaptic cleft.[1] Furthermore, preclinical studies suggest that MAO-B inhibitors may possess neuroprotective properties by reducing oxidative stress and inhibiting apoptotic pathways.[2][3][4] These application notes provide a comprehensive guide for the in vivo evaluation of a putative novel MAO-B inhibitor, this compound, in rodent models of Parkinson's disease.
Data Presentation
The following tables are templates for summarizing quantitative data from in vivo studies of this compound. Due to the lack of specific data for this compound, the tables are presented with representative data points for illustrative purposes.
Table 1: Behavioral Assessment in MPTP-Induced Parkinson's Disease Mouse Model
| Treatment Group | N | Rotarod Performance (seconds) | Pole Test (time to turn and descend in seconds) | Open Field Test (total distance traveled in cm) |
| Vehicle Control | 10 | 180 ± 15 | 10 ± 1.2 | 3500 ± 300 |
| MPTP + Vehicle | 10 | 60 ± 10 | 25 ± 3.5 | 1500 ± 250 |
| MPTP + this compound (Low Dose) | 10 | Data to be determined | Data to be determined | Data to be determined |
| MPTP + this compound (High Dose) | 10 | Data to be determined | Data to be determined | Data to be determined |
| MPTP + Selegiline (Reference) | 10 | 120 ± 12 | 15 ± 2.1 | 2800 ± 280 |
Table 2: Neurochemical Analysis of Striatal Dopamine and Metabolites
| Treatment Group | N | Dopamine (DA) (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) |
| Vehicle Control | 10 | 15 ± 1.2 | 2.0 ± 0.3 | 1.5 ± 0.2 |
| MPTP + Vehicle | 10 | 4 ± 0.8 | 0.8 ± 0.2 | 0.7 ± 0.1 |
| MPTP + this compound (Low Dose) | 10 | Data to be determined | Data to be determined | Data to be determined |
| MPTP + this compound (High Dose) | 10 | Data to be determined | Data to be determined | Data to be determined |
| MPTP + Selegiline (Reference) | 10 | 9 ± 1.0 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Table 3: Immunohistochemical Quantification of Tyrosine Hydroxylase (TH)-Positive Neurons in the Substantia Nigra
| Treatment Group | N | Number of TH-Positive Neurons |
| Vehicle Control | 10 | 8000 ± 500 |
| MPTP + Vehicle | 10 | 3500 ± 400 |
| MPTP + this compound (Low Dose) | 10 | Data to be determined |
| MPTP + this compound (High Dose) | 10 | Data to be determined |
| MPTP + Selegiline (Reference) | 10 | 6000 ± 450 |
Experimental Protocols
Animal Models of Parkinson's Disease
The most common animal models for studying Parkinson's disease are induced by neurotoxins that selectively destroy dopaminergic neurons.
-
MPTP Model (Mice): The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized to its active toxic form, MPP+, by MAO-B in astrocytes. MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to cell death. This is a widely used model due to its high reproducibility.
-
6-OHDA Model (Rats): 6-hydroxydopamine (6-OHDA) is a neurotoxin that is directly injected into the substantia nigra or the medial forebrain bundle. It is taken up by dopaminergic neurons and causes oxidative stress and cell death. This model produces a severe and consistent lesion.
-
Rotenone Model (Rats): Rotenone is a pesticide that inhibits mitochondrial complex I. Chronic systemic administration in rats can recapitulate many features of Parkinson's disease, including dopaminergic neurodegeneration and the formation of protein aggregates.
Administration of this compound
The route of administration and dosage of this compound will need to be optimized based on its pharmacokinetic and pharmacodynamic properties.
Table 4: Common Routes of Administration for Investigational Compounds in Rodents
| Route | Description | Recommended Volume (Mouse) | Recommended Volume (Rat) |
| Oral (gavage) | Administration directly into the stomach via a feeding tube. Ensures accurate dosing. | Up to 10 ml/kg | Up to 10 ml/kg |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. Faster absorption than subcutaneous. | < 2-3 ml | 5-10 ml |
| Subcutaneous (SC) | Injection into the loose skin on the back. Slower absorption. | < 2-3 ml | 5-10 ml |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein). Rapid distribution. | < 0.2 ml | 0.5 ml |
Detailed Experimental Protocol: Evaluation of this compound in the MPTP Mouse Model
This protocol outlines a typical study design to assess the neuroprotective and symptomatic effects of this compound.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline or appropriate vehicle for this compound).
-
Group 2: MPTP + Vehicle.
-
Group 3: MPTP + this compound (Low Dose - to be determined by dose-response studies).
-
Group 4: MPTP + this compound (High Dose - to be determined by dose-response studies).
-
Group 5: MPTP + Selegiline (a known MAO-B inhibitor, as a positive control, e.g., 10 mg/kg, IP).
-
-
Drug Administration:
-
This compound or vehicle is administered for a pre-treatment period (e.g., 7-14 days) prior to MPTP induction.
-
The route of administration should be consistent across all groups.
-
-
MPTP Induction of Parkinson's Disease:
-
MPTP is dissolved in saline and administered intraperitoneally (IP). A common sub-acute regimen is 20-30 mg/kg administered every 2 hours for a total of four doses.
-
Safety Precaution: MPTP is a potent neurotoxin and must be handled with appropriate personal protective equipment in a certified chemical fume hood.
-
-
Post-MPTP Treatment: Administration of this compound or vehicle continues for a specified period (e.g., 7-21 days) after MPTP administration.
-
Behavioral Testing:
-
Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.
-
Pole Test: Measures bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured.
-
Open Field Test: Evaluates locomotor activity and exploratory behavior. The total distance traveled, and time spent in the center of the arena are recorded.
-
-
Euthanasia and Tissue Collection:
-
At the end of the study, animals are euthanized by an approved method.
-
Brains are rapidly dissected. One hemisphere can be used for neurochemical analysis (striatum) and the other for immunohistochemistry (substantia nigra).
-
-
Neurochemical Analysis:
-
The striatum is dissected and homogenized.
-
High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites, DOPAC and HVA.
-
-
Immunohistochemistry:
-
The brain hemisphere is fixed, sectioned, and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Stereological counting methods are used to quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc).
-
Visualization of Pathways and Workflows
Signaling Pathways of MAO-B Inhibitors in Parkinson's Disease
Caption: Signaling pathway of MAO-B inhibitors in Parkinson's disease.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Experimental workflow for evaluating this compound.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Novel MAO-B inhibitor ameliorates Parkinson’s disease symptoms in mice | BioWorld [bioworld.com]
- 4. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of MAO-B Inhibitors
Disclaimer: Specific in vivo dosing and formulation data for the compound designated "MAO-B-IN-30" are not publicly available in the reviewed scientific literature. The following application notes and protocols are based on established methodologies for other well-characterized monoamine oxidase B (MAO-B) inhibitors, such as selegiline and rasagiline, and are intended to serve as a general guide for researchers and drug development professionals. Compound-specific dose-range finding, formulation, and pharmacokinetic/pharmacodynamic (PK/PD) studies are imperative for any new chemical entity, including this compound.
Introduction to MAO-B Inhibition for In Vivo Research
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, responsible for the degradation of several key neurotransmitters, most notably dopamine.[1][2][3] Inhibition of MAO-B increases the synaptic availability of dopamine and is a clinically validated strategy in the management of Parkinson's disease.[4][5][6] Preclinical in vivo studies are crucial for evaluating the efficacy, selectivity, safety, and pharmacokinetic profile of novel MAO-B inhibitors. These studies often utilize rodent models of neurodegenerative diseases to assess the therapeutic potential of compounds like this compound.
This compound (also identified as compound IS7) has been shown to be a potent and selective inhibitor of MAO-B in vitro, with IC50 values of 0.082 µM for MAO-B and 19.176 µM for MAO-A.[7] It is also suggested to cross the blood-brain barrier and may have anti-inflammatory properties by reducing levels of TNF-alpha, IL-6, and NF-kB.[7] These characteristics make it a candidate for in vivo investigation in models of neurological disorders.
General Considerations for In Vivo Dosing and Formulation
Prior to initiating efficacy studies, it is critical to perform dose-range finding and maximum tolerated dose (MTD) studies to establish a safe and effective dosing range for the novel compound. The choice of formulation and route of administration will depend on the physicochemical properties of the compound and the experimental design.
Routes of Administration
Common routes of administration for MAO-B inhibitors in preclinical rodent studies include:
-
Oral (p.o.) via gavage: A common and clinically relevant route. Requires careful formulation to ensure solubility and stability.
-
Intraperitoneal (i.p.) injection: Often used for initial screening due to rapid absorption, bypassing first-pass metabolism.
-
Subcutaneous (s.c.) injection: Provides a slower and more sustained release compared to i.p. injection.
-
Intravenous (i.v.) injection: Typically used for pharmacokinetic studies to determine bioavailability.
Formulation Vehicles
The selection of a suitable vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. Common vehicles for oral gavage in rodent studies include:
-
Aqueous solutions:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water
-
Saline (0.9% NaCl)
-
-
Suspensions: For poorly soluble compounds, micronization may be necessary.
-
Solutions with co-solvents:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
5% DMSO, 95% (20% SBE-β-CD in Saline)
-
10% Ethanol, 90% Corn Oil
-
It is imperative to test the stability and homogeneity of the formulation prior to administration. A vehicle control group must be included in all in vivo experiments.
Quantitative Data from Representative MAO-B Inhibitors
The following table summarizes in vivo dosing information for established MAO-B inhibitors from published studies. This data can serve as a reference point for designing initial dose-finding studies for a novel compound like this compound.
| Compound | Animal Model | Dose | Route of Administration | Study Duration | Reference |
| Selegiline (Deprenyl) | Rat | 0.25 mg/kg | Subcutaneous (s.c.) | 21 days | [8] |
| Rasagiline (TVP-1012) | Rat | 0.05 mg/kg | Subcutaneous (s.c.) | 21 days | [8] |
| Rasagiline | Rat | Not specified | Oral (p.o.) | 4 weeks | [9] |
Note: The optimal dose for a new chemical entity will depend on its unique potency, selectivity, and pharmacokinetic properties and must be determined experimentally.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of MAO-B Inhibitors
Caption: Mechanism of MAO-B inhibition leading to increased dopamine levels.
General Experimental Workflow for In Vivo Evaluation
Caption: A typical experimental workflow for preclinical in vivo testing.
Detailed Experimental Protocol (General Template)
This protocol describes a general procedure for evaluating the efficacy of a novel MAO-B inhibitor in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Animals
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22±2°C, ad libitum access to food and water).
-
Acclimatization: Minimum of 7 days before the start of the experiment.
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials and Reagents
-
This compound
-
Positive control (e.g., Selegiline)
-
MPTP-HCl
-
Vehicle for drug formulation (e.g., 0.5% CMC in sterile water)
-
Sterile saline (0.9% NaCl)
-
Gavage needles (for oral administration)
-
Syringes and needles for injections
Experimental Design
-
Group Allocation (n=10-12 mice per group):
-
Group 1: Vehicle control (receives vehicle and saline)
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (Low Dose)
-
Group 4: MPTP + this compound (Medium Dose)
-
Group 5: MPTP + this compound (High Dose)
-
Group 6: MPTP + Selegiline (Positive Control)
-
-
MPTP Induction:
-
Administer MPTP-HCl (e.g., 20 mg/kg, i.p.) dissolved in saline, once daily for 5 consecutive days. The vehicle control group receives saline injections.
-
-
Drug Administration:
-
Begin administration of this compound, vehicle, or selegiline 30 minutes prior to each MPTP injection and continue once daily for the duration of the study (e.g., 14-21 days).
-
Administer drugs via oral gavage at a volume of 10 mL/kg body weight.
-
Efficacy Assessment
-
Behavioral Testing:
-
Perform behavioral tests (e.g., rotarod test for motor coordination, pole test for bradykinesia) at baseline (before MPTP) and at specified time points after the final MPTP injection (e.g., day 7 and day 14 post-final MPTP).
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the study, euthanize mice according to approved IACUC protocols.
-
Perfuse animals with saline followed by 4% paraformaldehyde for immunohistochemistry, or rapidly dissect brain regions (e.g., striatum, substantia nigra) on ice for biochemical analysis.
-
Store tissue samples at -80°C until analysis.
-
Endpoint Analysis
-
Biochemical Analysis:
-
Measure dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
-
Immunohistochemistry:
-
Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
-
MAO-B Enzyme Activity/Occupancy:
-
Measure MAO-B activity in brain homogenates to confirm target engagement by this compound.
-
Data Analysis
-
Analyze quantitative data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A p-value of <0.05 is typically considered statistically significant.
This generalized protocol provides a framework for the in vivo evaluation of this compound. Researchers must adapt and optimize these procedures based on the specific properties of the compound and the scientific questions being addressed.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Analysis on the Clinical Research Progress of MAO-B inhibitors [synapse.patsnap.com]
- 4. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 5. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of long-term treatment with selective monoamine oxidase A and B inhibitors on dopamine release from rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rasagiline, an inhibitor of MAO-B, decreases colonic motility through elevating colonic dopamine content - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging of MAO-B in the Brain
Topic: PET Imaging of Monoamine Oxidase B (MAO-B) in the Brain Using [¹¹C]SL25.1188
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is for research purposes only. While "MAO-B-IN-30" is a known monoamine oxidase B (MAO-B) inhibitor, there is currently no publicly available information on its use as a positron emission tomography (PET) radiotracer. Therefore, these application notes and protocols are based on the well-characterized and clinically evaluated MAO-B PET radiotracer, [¹¹C]SL25.1188 , as a representative example.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the outer mitochondrial membrane, primarily found in astrocytes in the brain. It plays a crucial role in the metabolism of several neurotransmitters, including dopamine. Altered MAO-B levels have been implicated in various neurodegenerative and psychiatric disorders, such as Parkinson's disease, Alzheimer's disease, and major depressive disorder. Consequently, the in vivo quantification of MAO-B using PET has become a valuable tool for understanding disease pathophysiology and for the development of novel therapeutics.
[¹¹C]SL25.1188 is a potent and selective reversible inhibitor of MAO-B that has been successfully developed as a PET radiotracer. Its favorable properties, including high brain uptake, reversible binding kinetics, and the absence of brain-penetrant radiometabolites, make it an excellent candidate for the quantitative imaging of MAO-B in the brain.[1][2] This document provides detailed application notes and protocols for the use of [¹¹C]SL25.1188 in preclinical and clinical research settings.
Data Presentation
In Vitro Binding Affinity of SL25.1188
| Target | Species | Kᵢ (nM) |
| MAO-B | Human | 2.9[3] |
| MAO-B | Rat | 8.5[3] |
Radiochemical Synthesis of [¹¹C]SL25.1188
| Parameter | Value |
| Precursor | (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol |
| Radiolabeling Method | ¹¹CO₂ fixation[4] |
| Radiochemical Yield (uncorrected) | 12 ± 1%[4] |
| Specific Activity | 37 ± 2 GBq/µmol[4] |
| Radiochemical Purity | >99%[4] |
| Synthesis Time | ~30 min[4] |
In Vivo Brain Uptake and Distribution of [¹¹C]SL25.1188 in Humans
| Brain Region | Peak Standardized Uptake Value (SUV) | Total Distribution Volume (Vₜ) (mL/cm³) |
| Caudate | ~5.5[3] | 10.3 |
| Thalamus | High | 10.9 |
| Putamen | High | - |
| Hippocampus | Moderate | 8.9 |
| Temporal Cortex | Moderate | 7.7 |
| Occipital Cortex | Moderate | 7.2 |
| Parietal Cortex | Moderate | 7.4 |
| Frontal Cortex | Moderate | 7.4 |
| White Matter | Moderate | 7.4 |
| Pons | Low | 6.1 |
Experimental Protocols
Radiosynthesis of [¹¹C]SL25.1188
This protocol is based on the automated "in-loop" [¹¹C]CO₂ fixation method.[4][5]
Materials:
-
Precursor: (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol
-
[¹¹C]CO₂
-
2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)
-
Phosphoryl chloride (POCl₃)
-
Acetonitrile (anhydrous)
-
HPLC purification system
-
Sterile formulation solutions
Protocol:
-
Produce [¹¹C]CO₂ via a cyclotron.
-
Trap and concentrate the [¹¹C]CO₂.
-
Deliver the [¹¹C]CO₂ to a reaction vessel containing the precursor and BEMP in anhydrous acetonitrile.
-
Allow the fixation reaction to proceed for a short period (e.g., 1 minute).
-
Add POCl₃ in acetonitrile to facilitate the intramolecular cyclization.
-
Purify the crude reaction mixture using reverse-phase HPLC.
-
Collect the fraction corresponding to [¹¹C]SL25.1188.
-
Formulate the final product in a sterile solution for injection (e.g., saline with ethanol).
-
Perform quality control tests for radiochemical purity, specific activity, and sterility.
In Vitro Autoradiography on Human Brain Tissue
This protocol allows for the visualization of MAO-B distribution in postmortem human brain sections.[5]
Materials:
-
Postmortem human brain sections (e.g., 20 µm thick), from healthy controls and patients with neurodegenerative diseases.
-
[¹¹C]SL25.1188
-
L-deprenyl (for blocking studies)
-
Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Phosphor imaging plates or digital autoradiography system
Protocol:
-
Thaw frozen brain sections to room temperature.
-
Pre-incubate sections in buffer to remove endogenous substances.
-
For non-specific binding determination, incubate adjacent sections in buffer containing a high concentration of a non-labeled MAO-B inhibitor (e.g., 10 µM L-deprenyl).
-
Incubate all sections with [¹¹C]SL25.1188 in incubation buffer for a defined period (e.g., 30 minutes) at room temperature.
-
Wash the sections in ice-cold buffer to remove unbound radiotracer.
-
Quickly rinse the sections in distilled water to remove buffer salts.
-
Dry the sections under a stream of cold air.
-
Expose the dried sections to a phosphor imaging plate or a digital autoradiography system.
-
Quantify the signal intensity in different brain regions using appropriate image analysis software.
In Vivo PET Imaging in Humans
This protocol outlines the procedure for conducting a brain PET scan with [¹¹C]SL25.1188 in human subjects.[3][6]
Subject Preparation:
-
Obtain informed consent from all subjects.
-
Ensure subjects have been fasting for at least 4 hours prior to the scan.
-
Insert an intravenous catheter for radiotracer injection and an arterial line for blood sampling (if full kinetic modeling is planned).
PET Scan Protocol:
-
Position the subject comfortably in the PET scanner with their head immobilized using a custom-fitted thermoplastic mask.[3]
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹¹C]SL25.1188 (e.g., 7.2 to 10.5 mCi) intravenously over 30 seconds.[3]
-
Reconstruct the list-mode data into a series of time frames.
Arterial Blood Sampling (for full kinetic modeling):
-
Collect arterial blood samples continuously for the first few minutes post-injection, followed by discrete samples at increasing intervals throughout the scan.
-
Measure the radioactivity in whole blood and plasma.
-
Analyze plasma samples using HPLC to determine the fraction of unmetabolized parent radiotracer over time.
Data Analysis
The primary outcome measure for [¹¹C]SL25.1188 PET studies is the total distribution volume (Vₜ), which is an index of MAO-B density.[1]
Kinetic Modeling:
-
A two-tissue compartment model (2-TCM) has been shown to provide a better fit for [¹¹C]SL25.1188 data compared to a one-tissue compartment model.[6] This model requires an arterial input function.
Graphical Analysis:
-
The Logan graphical analysis can also be used to provide a good estimation of Vₜ and is less computationally intensive than full kinetic modeling.[6]
Reference Tissue Models:
-
For simplified, noninvasive quantification, a reference tissue model using the cerebellar cortex as the reference region can be employed to calculate the distribution volume ratio (DVR).[4]
Biodistribution and Dosimetry
References
- 1. researchgate.net [researchgate.net]
- 2. Astrogliosis marker 11C-SL25.1188 PET in traumatic brain injury with persistent symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantification of monoamine oxidase B expression with 11C-SL25.1188 for imaging reactive astrocytes in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of the monoamine oxidase B radioligand [¹¹C]SL25.1188 in human brain with high-resolution positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic modeling of the monoamine oxidase B radioligand [11C]SL25.1188 in human brain with high-resolution positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MAO-B-IN-30 Enzymatic Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine. Its dysregulation has been implicated in various neurological disorders, most notably Parkinson's disease. As such, the identification and characterization of potent and selective MAO-B inhibitors are of significant interest in drug discovery and development. MAO-B-IN-30 is a potent and selective inhibitor of MAO-B, demonstrating potential for the research of Parkinson's disease.[1] This document provides a detailed protocol for determining the enzymatic activity of MAO-B in the presence of this compound using a fluorometric assay.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Enzyme | IC50 Value (µM) |
| MAO-A | 19.176[1] |
| MAO-B | 0.082[1] |
Table 2: Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Human recombinant MAO-B | Sigma-Aldrich | M7441 | -80°C |
| This compound | MedChemExpress | HY-161240 | -20°C (protect from light)[1] |
| MAO-B Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4) | - | - | 4°C |
| Tyramine (MAO-B Substrate) | Sigma-Aldrich | T2879 | 4°C |
| Amplex® Red Reagent | Thermo Fisher Scientific | A12222 | -20°C (protect from light) |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |
| Selegiline (Positive Control) | Sigma-Aldrich | M0035 | -20°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well black, flat-bottom plates | Corning | 3915 | Room Temperature |
Experimental Protocols
1. Principle of the Assay
The enzymatic activity of MAO-B is determined using a coupled fluorometric assay. MAO-B catalyzes the oxidative deamination of a substrate, such as tyramine, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[2][3] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce a highly fluorescent product, resorufin. The increase in fluorescence intensity is directly proportional to the MAO-B activity and can be measured using a fluorescence plate reader. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence in its presence.
2. Reagent Preparation
-
MAO-B Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4. Store at 4°C.
-
MAO-B Enzyme Stock Solution: Reconstitute lyophilized human recombinant MAO-B enzyme in MAO-B Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MAO-B Working Solution: On the day of the experiment, dilute the MAO-B enzyme stock solution in MAO-B Assay Buffer to the desired working concentration (e.g., 0.1 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in MAO-B Assay Buffer. A typical concentration range for determining the IC50 would be from 1 nM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Tyramine Stock Solution: Prepare a 100 mM stock solution of tyramine in deionized water.
-
Amplex® Red/HRP Working Solution: Prepare a working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in MAO-B Assay Buffer. This solution should be prepared fresh and protected from light.
-
Selegiline (Positive Control) Stock Solution: Prepare a 1 mM stock solution of selegiline in DMSO. Prepare working solutions by serial dilution in MAO-B Assay Buffer.
3. Assay Procedure
-
Plate Setup: Add 25 µL of MAO-B Assay Buffer to the "Blank" wells of a 96-well black, flat-bottom plate. Add 25 µL of the various concentrations of this compound working solutions to the "Inhibitor" wells. Add 25 µL of MAO-B Assay Buffer to the "Vehicle Control" wells. Add 25 µL of the selegiline working solutions to the "Positive Control" wells.
-
Enzyme Addition: Add 25 µL of the MAO-B working solution to all wells except the "Blank" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the Amplex® Red/HRP/Tyramine working solution to all wells to initiate the enzymatic reaction. The final concentration of tyramine in the well should be at or near its Km value for MAO-B (typically in the low micromolar range).
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. The excitation wavelength should be set at 530-560 nm and the emission wavelength at 580-590 nm.
4. Data Analysis
-
Calculate the rate of reaction: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Subtract the background: Subtract the average rate of the "Blank" wells from the rates of all other wells.
-
Calculate the percent inhibition: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)] x 100
-
Determine the IC50 value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Mandatory Visualization
Caption: Mechanism of MAO-B inhibition by this compound.
References
Application Notes and Protocols for Measuring MAO-B-IN-30 IC50 Value
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine. Its inhibition is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. MAO-B-IN-30 is a potent and selective inhibitor of MAO-B.[1] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using a fluorometric in vitro enzyme assay. The IC50 value is a critical parameter for characterizing the potency of a drug candidate.
Principle of the Assay
The activity of MAO-B is determined by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a specific MAO-B substrate. In this fluorometric assay, H₂O₂ reacts with a probe in the presence of a developer (horseradish peroxidase) to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to the MAO-B activity. By measuring the enzyme activity across a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Signaling Pathway
Figure 1: MAO-B Signaling Pathway and Inhibition by this compound.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| MAO-B Enzyme (human, recombinant) | Sigma-Aldrich | M7441 |
| MAO-B Assay Buffer | Assay Genie | BN01013-1 |
| MAO-B Substrate (e.g., Benzylamine) | Sigma-Aldrich | B5006 |
| Fluorometric Probe (e.g., Amplex™ Red) | Thermo Fisher Scientific | A12222 |
| Developer (Horseradish Peroxidase) | Sigma-Aldrich | P8375 |
| This compound | MedChemExpress | HY-112354 |
| Selegiline (Positive Control Inhibitor) | Sigma-Aldrich | M0035 |
| 96-well black, flat-bottom plates | Corning | 3915 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Deionized Water (ddH₂O) | --- | --- |
| Fluorescence Microplate Reader | --- | --- |
Experimental Protocol
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[1][2][3]
Reagent Preparation
-
MAO-B Assay Buffer: Prepare according to the manufacturer's instructions. If not using a kit, a common buffer is 100 mM potassium phosphate, pH 7.4.
-
MAO-B Enzyme Stock Solution: Reconstitute lyophilized MAO-B enzyme in MAO-B Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MAO-B Substrate Stock Solution: Prepare a 100 mM stock solution of benzylamine in ddH₂O.
-
Fluorometric Probe Stock Solution: Prepare a 10 mM stock solution of the fluorometric probe in DMSO.
-
Developer Stock Solution: Prepare a 10 U/mL stock solution of horseradish peroxidase in MAO-B Assay Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Selegiline (Positive Control) Stock Solution: Prepare a 10 mM stock solution of selegiline in DMSO.
Experimental Workflow
Figure 2: Experimental Workflow for MAO-B IC50 Determination.
Assay Procedure
-
Prepare Serial Dilutions of this compound:
-
Perform serial dilutions of the 10 mM this compound stock solution in MAO-B Assay Buffer to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). These will be your 10x working solutions.
-
Also, prepare a 10x working solution of the positive control, selegiline (e.g., 1 µM).
-
-
Set up the 96-well Plate:
-
Test Wells: Add 10 µL of each this compound serial dilution.
-
Positive Control Wells: Add 10 µL of the 1 µM selegiline working solution.
-
Vehicle Control (100% Activity) Wells: Add 10 µL of MAO-B Assay Buffer containing the same percentage of DMSO as the test wells.
-
No Enzyme Control (Background) Wells: Add 10 µL of MAO-B Assay Buffer.
-
-
Add MAO-B Enzyme:
-
Prepare a working solution of MAO-B enzyme by diluting the stock solution in MAO-B Assay Buffer. The final concentration in the well should be optimized for a robust signal (e.g., 5-10 µg/mL).
-
Add 40 µL of the diluted MAO-B enzyme solution to all wells except the "No Enzyme Control" wells. Add 40 µL of MAO-B Assay Buffer to the "No Enzyme Control" wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Prepare the Reaction Mix:
-
Prepare a sufficient volume of reaction mix for all wells. For each well, combine:
-
40 µL MAO-B Assay Buffer
-
5 µL MAO-B Substrate Stock Solution (final concentration ~5 mM)
-
2.5 µL Fluorometric Probe Stock Solution (final concentration ~250 µM)
-
2.5 µL Developer Stock Solution (final concentration ~0.25 U/mL)
-
-
-
Initiate the Reaction and Measure Fluorescence:
-
Add 50 µL of the Reaction Mix to all wells to bring the final volume to 100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every minute for 30 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, plot the fluorescence intensity versus time.
-
Determine the slope of the linear portion of the curve for each well. This represents the rate of reaction (RFU/min).
-
-
Calculate Percent Inhibition:
-
Subtract the average slope of the "No Enzyme Control" wells from all other slopes to correct for background fluorescence.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Slope of Test Well / Slope of Vehicle Control Well)] x 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of this compound that produces 50% inhibition of MAO-B activity.
-
Data Presentation
Table 1: Example Data for this compound IC50 Determination
| [this compound] (nM) | Log [this compound] | Average Reaction Rate (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | --- | 500 | 25 | 0 |
| 0.1 | -1 | 480 | 20 | 4 |
| 1 | 0 | 450 | 18 | 10 |
| 10 | 1 | 350 | 15 | 30 |
| 82 | 1.91 | 250 | 12 | 50 |
| 100 | 2 | 225 | 10 | 55 |
| 1000 | 3 | 50 | 5 | 90 |
| 10000 | 4 | 10 | 2 | 98 |
| Selegiline (100 nM) | --- | 25 | 3 | 95 |
Note: The data presented in this table is for illustrative purposes only. Actual results may vary.
Conclusion
This protocol provides a robust and reliable method for determining the IC50 value of this compound. Accurate determination of this value is essential for the characterization of its inhibitory potency and for its further development as a potential therapeutic agent. Researchers should optimize the assay conditions, such as enzyme and substrate concentrations, to ensure the generation of high-quality, reproducible data. The known potent activity of this compound, with a reported IC50 of 0.082 µM (82 nM), makes it a suitable compound for use as a reference or test article in MAO-B inhibition studies.[1]
References
Application Notes: High-Throughput Screening of MAO-B-IN-30 for Monoamine Oxidase-B Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine and phenylethylamine.[1][] Elevated MAO-B activity has been implicated in the pathophysiology of several neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.[3][4] Consequently, the identification of potent and selective MAO-B inhibitors is a key strategy in the development of novel therapeutics for these conditions.[3][5] MAO-B-IN-30 is a novel investigational compound with potential inhibitory activity against MAO-B. These application notes provide a comprehensive protocol for the high-throughput screening (HTS) of this compound and similar compounds using a sensitive fluorometric assay.
The described assay is suitable for rapid and reliable screening of large compound libraries to identify potential MAO-B inhibitors.[6][7] The principle of the assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate.[8][9] In the presence of a specific probe, H₂O₂ generates a fluorescent signal that is directly proportional to the enzyme's activity. Potential inhibitors will therefore cause a decrease in the fluorescent signal.
Principle of the Assay
The enzymatic activity of MAO-B is determined by measuring the production of hydrogen peroxide (H₂O₂) during the oxidative deamination of a specific substrate, such as benzylamine or tyramine.[6][9] The generated H₂O₂ reacts with a fluorometric probe in the presence of a developer enzyme (e.g., horseradish peroxidase) to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. In the presence of an inhibitor like this compound, the enzymatic reaction is impeded, leading to a reduction in the fluorescent signal.
Materials and Equipment
-
MAO-B Enzyme (recombinant human)
-
MAO-B Substrate (e.g., Benzylamine)[6]
-
This compound (or other test compounds)
-
Known MAO-B Inhibitor (e.g., Selegiline, Deprenyl) as a positive control[6][10]
-
High Sensitivity Fluorescent Probe (e.g., Amplex Red)[11]
-
Developer Enzyme (e.g., Horseradish Peroxidase)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)[12]
-
96- or 384-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission ~535/587 nm)[13]
-
Multichannel pipettes and reagent reservoirs
-
Incubator capable of maintaining 37°C
Data Presentation
The inhibitory activity of this compound is quantified by determining its half-maximal inhibitory concentration (IC₅₀). This is achieved by performing a dose-response analysis and fitting the data to a suitable sigmoidal curve. The results can be compared with known standards.
Table 1: Inhibitory Activity of this compound and Control Compounds against MAO-B
| Compound | IC₅₀ (nM) | Z'-factor |
| This compound | User-determined | > 0.5 |
| Selegiline (Deprenyl) | 7.04[6][11] | 0.75 ± 0.03[6][11] |
| Clorgyline (MAO-A Inhibitor) | > 10,000 | N/A |
Table 2: Kinetic Parameters of MAO-B with Benzylamine Substrate
| Parameter | Value |
| Kₘ for Benzylamine | 0.80 µmol/L[6][11] |
| Vₘₐₓ | User-determined |
Experimental Protocols
Protocol 1: High-Throughput Screening of MAO-B Inhibitors
This protocol is designed for a 384-well format to maximize throughput.[11]
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Prepare the MAO-B enzyme solution in pre-warmed assay buffer.
-
Prepare the substrate solution containing the MAO-B substrate, fluorescent probe, and developer enzyme in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compounds or control (assay buffer with DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.
-
Add 10 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at 37°C to allow for the interaction between the enzyme and potential inhibitors.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
The quality of the HTS assay can be evaluated by calculating the Z'-factor, which should be greater than 0.5 for a robust assay.[6]
-
Protocol 2: Determination of Mode of Inhibition (e.g., Competitive, Non-competitive)
To understand the mechanism of action of this compound, its mode of inhibition can be determined by performing enzyme kinetic studies.
-
Assay Setup:
-
Set up a series of reactions with varying concentrations of the MAO-B substrate (e.g., benzylamine).[14]
-
For each substrate concentration, perform the assay in the absence and presence of different fixed concentrations of this compound.
-
Follow the general assay procedure described in Protocol 1, measuring the initial reaction rates (velocity).
-
-
Data Analysis:
-
Plot the initial velocity against the substrate concentration for each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition.[14]
-
A competitive inhibitor will increase the apparent Kₘ without affecting Vₘₐₓ.
-
A non-competitive inhibitor will decrease the apparent Vₘₐₓ without affecting Kₘ.
-
An uncompetitive inhibitor will decrease both the apparent Vₘₐₓ and Kₘ.
-
Visualizations
Signaling Pathway
The expression of the human MAO-B gene can be regulated by the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[15][16] Activation of this pathway can lead to the induction of transcription factors like c-Jun and Egr-1, which in turn promote the transcription of the MAO-B gene.[15][16]
Caption: MAO-B Gene Expression Signaling Pathway.
Experimental Workflow
The following diagram illustrates the workflow for the high-throughput screening of MAO-B inhibitors.
Caption: High-Throughput Screening Workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of test compounds | Run a parallel assay without the enzyme to determine the background fluorescence of the compounds. Subtract this background from the assay wells. |
| Low Z'-factor | High variability in replicates | Ensure accurate and consistent pipetting. Check for instrument malfunction. Optimize reagent concentrations and incubation times. |
| No inhibition observed | Inactive compound | Verify the integrity and concentration of the test compound. Use a known inhibitor as a positive control to validate the assay. |
| False positives | Compound interferes with the assay components (e.g., quenches fluorescence, inhibits developer enzyme) | Perform counter-screens to identify compounds that interfere with the detection system. Test for inhibition of the developer enzyme directly.[10] |
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Selective MAO-B inhibitors: a lesson from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 9. mybiosource.com [mybiosource.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 14. 2.3. hMAO Enzyme Kinetics Experiment [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of MAO-B Expression Following MAO-B-IN-30 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoaminergic neurotransmitters, most notably dopamine.[1] Its role in neurodegenerative diseases, such as Parkinson's disease, has made it a significant target for therapeutic intervention.[1] MAO-B inhibitors, by preventing the breakdown of dopamine, can help alleviate motor symptoms associated with these conditions.[1] MAO-B-IN-30 is a potent and selective inhibitor of MAO-B, demonstrating significant potential in preclinical research.[2][3] This document provides a detailed protocol for assessing the expression of MAO-B in response to treatment with this compound using Western blotting.
This compound: A Selective Inhibitor
This compound, also identified as compound IS7, is a potent and selective inhibitor of MAO-B with an IC50 value of 0.082 µM for MAO-B, as compared to 19.176 µM for MAO-A.[2][3] This selectivity makes it a valuable tool for studying the specific roles of MAO-B. Research has shown its ability to cross the blood-brain barrier and reduce levels of inflammatory markers such as TNF-alpha, IL-6, and NF-kB.[2][3] While its inhibitory effects on MAO-B activity are established, its direct impact on MAO-B protein expression levels requires further investigation using techniques like Western blotting.
Data Presentation
As no public data is available on the specific effects of this compound on MAO-B protein expression, the following table is provided as a template for researchers to populate with their own experimental data. This structured format will allow for a clear and easy comparison of results.
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Normalized MAO-B Expression (relative to loading control) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | 0 (e.g., 0.1% DMSO) | 24 | 1.00 | ||
| This compound | 0.1 | 24 | |||
| This compound | 1 | 24 | |||
| This compound | 10 | 24 | |||
| Positive Control (if applicable) |
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to determine MAO-B protein expression levels after treatment with this compound. The human neuroblastoma cell line SH-SY5Y is suggested as a relevant model, given its use in previous studies with this compound.[4]
Materials
-
Cell Line: SH-SY5Y human neuroblastoma cells
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[2]
-
Cell Culture Media: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-12% Bis-Tris gels)
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: (e.g., NuPAGE Transfer Buffer)
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-MAO-B polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-28338, recommended dilution 1:500-1:3,000)[5]
-
Mouse anti-β-actin or anti-GAPDH monoclonal antibody (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Procedure
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in complete media at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in cell culture media from the stock solution. A final DMSO concentration should be kept below 0.1% and should be consistent across all wells, including the vehicle control.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (media with the same concentration of DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional scraping.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a protein ladder.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-MAO-B antibody diluted in blocking buffer overnight at 4°C.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to MAO-B and the loading control (β-actin or GAPDH) using appropriate software.
-
Normalize the MAO-B band intensity to the loading control for each sample.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of MAO-B inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Monoamine Oxidase B Polyclonal Antibody (PA5-28338) [thermofisher.com]
Application Notes and Protocols: The Use of a Selective MAO-B Inhibitor (e.g., MAO-B-IN-30) in Mitochondrial Function Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters, such as dopamine, and other biogenic amines.[1][2] This catalytic process is a significant source of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂), within the mitochondria.[3][4] Elevated MAO-B activity has been implicated in the pathogenesis of various neurodegenerative diseases and cardiovascular conditions, largely through mechanisms involving increased oxidative stress and subsequent mitochondrial dysfunction.[5][6][7][8][9]
Selective MAO-B inhibitors are critical research tools for investigating the pathological roles of MAO-B and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of a selective MAO-B inhibitor, referred to here as MAO-B-IN-30, in a range of mitochondrial function assays. The methodologies described are based on established protocols for well-characterized MAO-B inhibitors and are intended to guide researchers in assessing the impact of MAO-B inhibition on mitochondrial health and function.
Mechanism of Action
MAO-B catalyzes the oxidation of monoamines, a process that consumes oxygen and produces aldehydes, ammonia, and hydrogen peroxide.[10] The generated H₂O₂ can contribute to mitochondrial oxidative stress, leading to damage of mitochondrial DNA, proteins, and lipids.[7] This can, in turn, impair the function of the electron transport chain (ETC), reduce ATP synthesis, and induce mitochondrial-mediated apoptosis.[10][11]
Selective MAO-B inhibitors, such as this compound, are designed to specifically bind to and inhibit the enzymatic activity of MAO-B.[2][12] By blocking the degradation of monoamines, these inhibitors reduce the production of H₂O₂ and protect mitochondria from oxidative damage.[3][7] The study of these inhibitors in mitochondrial assays allows for a detailed understanding of the role of MAO-B in cellular bioenergetics and pathology.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by MAO-B activity and provide a general workflow for assessing the effects of a MAO-B inhibitor on mitochondrial function.
Caption: MAO-B Signaling Pathway in Mitochondria.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for known selective MAO-B inhibitors in various mitochondrial function assays. This data is provided for comparative purposes to aid in the interpretation of results obtained with this compound.
Table 1: Inhibitory Activity of Selective MAO-B Inhibitors
| Compound | IC₅₀ (MAO-B) | Reference |
| Selegiline (Deprenyl) | 7.04 nM | [13] |
| Rasagiline | Varies by study | [3] |
| Pargyline | Varies by study | [1][3] |
| Tranylcypromine | 0.95 µM | [14] |
Table 2: Effects of MAO-B Inhibitors on Mitochondrial Parameters
| Parameter | MAO-B Inhibitor | Effect | Reference |
| Mitochondrial ROS | Pargyline | Decreased H₂O₂ production | [1] |
| Mitochondrial Membrane Potential | Pargyline | Offset the drop in membrane potential induced by MAO activation | [1][5] |
| Oxygen Consumption Rate | Deprenyl, Rasagiline | No significant change in basal respiration | [3] |
| ATP Synthesis | Not directly reported, but prevention of mitochondrial dysfunction implies preservation of ATP synthesis. | [11][15] |
Experimental Protocols
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
This protocol is designed to measure H₂O₂ production in isolated mitochondria or intact cells using a fluorescent probe.
Materials:
-
Isolated mitochondria or cultured cells
-
This compound
-
MitoTracker Red CM-H₂XRos or other mitochondrial ROS-sensitive fluorescent dye
-
Respiration buffer (e.g., 215 mM mannitol, 75 mM sucrose, 0.1% BSA, 20 mM HEPES, 2 mM MgCl₂, 2.5 mM KH₂PO₄, pH 7.2)[3]
-
Fluorescence plate reader or microscope
Procedure:
-
Preparation:
-
For isolated mitochondria, prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
For cell-based assays, seed cells in a multi-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Pre-incubate the isolated mitochondria or cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes).
-
-
Dye Loading:
-
Load the samples with a mitochondrial ROS-sensitive dye (e.g., MitoTracker Red CM-H₂XRos) according to the manufacturer's instructions.
-
-
Substrate Addition:
-
Add the MAO-B substrate (e.g., 50 µM tyramine) to stimulate MAO-B activity and subsequent ROS production.[4]
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader or capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity relative to the vehicle-treated control. A decrease in fluorescence in the presence of this compound indicates inhibition of ROS production.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol measures the mitochondrial membrane potential using a potentiometric fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM).
Materials:
-
Isolated mitochondria or cultured cells
-
This compound
-
MAO-B substrate (e.g., dopamine)
-
TMRM or similar potentiometric dye
-
FCCP (a mitochondrial uncoupler, as a control)
-
Fluorescence plate reader or microscope
Procedure:
-
Preparation and Inhibitor Treatment:
-
Follow the same initial steps as in the ROS production assay for sample preparation and treatment with this compound.
-
-
Dye Loading:
-
Load the samples with TMRM at a low, non-quenching concentration and incubate until a stable fluorescent signal is achieved.
-
-
Baseline Measurement:
-
Record the baseline fluorescence.
-
-
Stimulation of MAO-B Activity:
-
Measurement:
-
Monitor the TMRM fluorescence over time. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
Controls:
-
At the end of the experiment, add FCCP to completely dissipate the membrane potential and obtain a minimum fluorescence reading.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the baseline and compare the changes in the this compound-treated groups to the control group. Preservation of TMRM fluorescence by the inhibitor suggests a protective effect on mitochondrial membrane potential.
-
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol utilizes high-resolution respirometry to measure the effect of MAO-B inhibition on mitochondrial respiration.
Materials:
-
Isolated mitochondria
-
This compound
-
Respiration buffer
-
Respiratory substrates (e.g., glutamate, malate, succinate)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer)
Procedure:
-
Instrument Setup:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
-
Mitochondria Preparation:
-
Add a known amount of isolated mitochondria to the chambers of the respirometer containing respiration buffer.
-
-
Inhibitor Addition:
-
Inject this compound or vehicle control into the chambers and allow for equilibration.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Sequentially add respiratory substrates and inhibitors to assess different respiratory states:
-
State 2 (Leak Respiration): Add Complex I-linked substrates (e.g., glutamate and malate).
-
State 3 (Active Respiration): Add ADP to stimulate ATP synthesis.
-
State 4o (Oligomycin-induced): Add oligomycin to inhibit ATP synthase and measure proton leak.
-
Uncoupled Respiration: Add FCCP in titrations to determine the maximum capacity of the electron transport chain.
-
Complex II-linked Respiration: Add rotenone to inhibit Complex I, followed by succinate to measure Complex II-driven respiration.
-
Residual Oxygen Consumption: Add antimycin A to block the ETC and measure non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Calculate the oxygen consumption rates for each respiratory state. Compare the OCRs in the presence and absence of this compound. Typically, selective MAO-B inhibitors are not expected to have a direct major impact on basal mitochondrial respiration states in the absence of a MAO-B substrate.[3]
-
ATP Synthesis Assay
This protocol measures the rate of ATP production by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
This compound
-
Assay buffer (containing respiratory substrates and ADP)
-
ATP standard
-
Luciferin/luciferase-based ATP detection kit
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add isolated mitochondria, assay buffer, and varying concentrations of this compound or vehicle control.
-
-
Initiation of ATP Synthesis:
-
Add ADP to initiate ATP synthesis.
-
-
Incubation:
-
Incubate the plate at the desired temperature for a specific time period.
-
-
Measurement:
-
Stop the reaction and measure the amount of ATP produced using a luciferin/luciferase-based assay kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate an ATP standard curve. Calculate the amount of ATP produced in each sample and compare the rates of ATP synthesis between the treated and control groups. Inhibition of MAO-B is expected to preserve mitochondrial function and, consequently, maintain ATP synthesis capacity, especially under conditions of oxidative stress.[11][15]
-
Conclusion
The use of selective MAO-B inhibitors like this compound is invaluable for elucidating the role of MAO-B in mitochondrial dysfunction and related pathologies. The protocols outlined in this document provide a framework for a comprehensive assessment of the effects of MAO-B inhibition on key mitochondrial parameters. By carefully designing and executing these experiments, researchers can gain significant insights into the therapeutic potential of targeting MAO-B to preserve mitochondrial health.
References
- 1. Monoamine Oxidase B Prompts Mitochondrial and Cardiac Dysfunction in Pressure Overloaded Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Monoamine Oxidase-A Increases Respiration in Isolated Mouse Cortical Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species production by monoamine oxidases in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoamine oxidase B prompts mitochondrial and cardiac dysfunction in pressure overloaded hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Assessment of Mitochondrial Dysfunction and Monoamine Oxidase Contribution to Oxidative Stress in Human Diabetic Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase inhibition prevents mitochondrial dysfunction and apoptosis in myoblasts from patients with collagen VI myopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ATP synthesis by 1-methyl-4-phenylpyridinium ion (MPP+) in isolated mitochondria from mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by MAO-B-IN-30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by the novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30. This document includes an overview of the underlying principles, detailed experimental protocols, and data interpretation guidelines.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters and has been implicated in the pathophysiology of various neurodegenerative diseases.[1][2] Inhibition of MAO-B is a well-established therapeutic strategy.[1][3] Recent studies suggest that beyond their primary enzymatic inhibition, some MAO-B inhibitors possess neuroprotective properties, partly through the modulation of apoptotic pathways.[1][4][5] this compound is a novel, potent, and selective inhibitor of MAO-B. Understanding its effect on cellular apoptosis is crucial for its development as a potential therapeutic agent.
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique for the quantitative analysis of apoptosis.[6][7][8][9] This method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[8]
Principle of Annexin V and Propidium Iodide Staining:
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. In late-stage apoptosis or necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.
This allows for the following cell populations to be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (primary necrosis)
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analysis of a human neuroblastoma cell line (e.g., SH-SY5Y) treated with this compound for 24 and 48 hours.
Table 1: Apoptosis Analysis of SH-SY5Y Cells Treated with this compound for 24 Hours
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 µM) | 93.8 ± 1.9 | 3.1 ± 0.6 | 3.1 ± 0.5 |
| This compound (10 µM) | 85.7 ± 3.5 | 8.9 ± 1.2 | 5.4 ± 0.9 |
| This compound (50 µM) | 72.1 ± 4.2 | 18.5 ± 2.3 | 9.4 ± 1.5 |
Table 2: Apoptosis Analysis of SH-SY5Y Cells Treated with this compound for 48 Hours
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 94.5 ± 2.3 | 2.8 ± 0.7 | 2.7 ± 0.6 |
| This compound (1 µM) | 91.2 ± 2.5 | 4.5 ± 0.9 | 4.3 ± 0.8 |
| This compound (10 µM) | 78.3 ± 4.1 | 13.2 ± 1.8 | 8.5 ± 1.3 |
| This compound (50 µM) | 55.9 ± 5.6 | 25.8 ± 3.1 | 18.3 ± 2.7 |
Experimental Protocols
Materials and Reagents
-
This compound
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 or T75 cell culture flasks
-
6-well plates
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol for Apoptosis Analysis
-
Cell Seeding and Treatment:
-
Seed SH-SY5Y cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.[10]
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time periods (e.g., 24 and 48 hours).
-
-
Cell Harvesting and Staining:
-
Following treatment, collect the cell culture supernatant which may contain floating apoptotic cells.[10]
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.[7]
-
Wash the cells twice with cold PBS.[10]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
For data analysis, create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Establish quadrants to differentiate the four cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Potential Signaling Pathways
While the precise apoptotic signaling pathway induced by this compound requires further investigation, inhibitors of MAO-B have been shown to modulate apoptosis through several mechanisms.[1][4] These often involve the regulation of mitochondrial function and the expression of pro- and anti-apoptotic proteins.[1]
Caption: Potential signaling pathways affected by MAO-B inhibitors.
Some MAO-B inhibitors have been reported to exert anti-apoptotic effects by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins such as Bax.[1] Others may interfere with the p53 signaling pathway, which is a key regulator of apoptosis.[4][11] The catalytic activity of MAO-B itself can lead to the production of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis.[2] Therefore, inhibition of MAO-B by this compound may protect cells from apoptosis by reducing ROS production.
Conclusion
The protocol described in these application notes provides a robust and reliable method for quantifying the apoptotic effects of this compound. This information is critical for understanding the compound's mechanism of action and for its preclinical development. Further studies are warranted to elucidate the specific molecular pathways through which this compound modulates apoptosis.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Neuroprotective Effect of Antidepressant Drug via Inhibition of TIEG2-MAO B Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-apoptotic effect of Mao-B inhibitor PF9601N [N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine] is mediated by p53 pathway inhibition in MPP+-treated SH-SY5Y human dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dopamine Levels after MAO-B-IN-30 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, responsible for the degradation of several neurotransmitters, including dopamine.[1] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its concentration in the brain. This mechanism is a cornerstone for therapeutic strategies in neurodegenerative conditions like Parkinson's disease, where dopamine levels are depleted.[2] MAO-B-IN-30 is a novel, potent, and selective inhibitor of the MAO-B enzyme. These application notes provide a comprehensive guide to methodologies for quantifying the effects of this compound on dopamine levels, both in vitro and in vivo.
Dopamine is synthesized from the amino acid L-tyrosine, which is converted to L-DOPA and then to dopamine.[3] Once released into the synapse, dopamine is either taken back up into the presynaptic neuron or metabolized by enzymes, primarily MAO and catechol-O-methyl transferase (COMT).[3] Both MAO-A and MAO-B isoforms can metabolize dopamine.[4] By inhibiting MAO-B, this compound is expected to increase the bioavailability of dopamine.
Experimental Protocols
Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory potency (IC50) of this compound on recombinant human MAO-B enzyme activity.
Principle: This assay measures the hydrogen peroxide (H2O2) produced as a byproduct of MAO-B activity using a fluorometric probe. The fluorescence intensity is proportional to the MAO-B activity. The reduction in fluorescence in the presence of this compound indicates enzyme inhibition. Commercially available kits provide the necessary reagents for this assay.[5][6][7]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Benzylamine)
-
Fluorometric probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
This compound
-
Selegiline (positive control inhibitor)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound and selegiline in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 10 µL of varying concentrations of this compound or selegiline to the respective wells. Include wells for "no inhibitor" (enzyme control) and "no enzyme" (background control).
-
Enzyme Addition: Add 20 µL of diluted MAO-B enzyme solution to all wells except the background control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a substrate mix containing the MAO-B substrate, fluorometric probe, and HRP in assay buffer. Add 20 µL of the substrate mix to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background rate from all other rates.
-
Normalize the data to the enzyme control (100% activity).
-
Plot the percent inhibition versus the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: In Vivo Microdialysis for Extracellular Dopamine Measurement
Objective: To measure real-time changes in extracellular dopamine concentrations in the striatum of awake, freely moving rats following systemic administration of this compound.
Principle: Microdialysis is an in vivo sampling technique that allows for the measurement of extracellular neurotransmitter levels in specific brain regions.[8] A probe with a semi-permeable membrane is implanted into the striatum. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular space, including dopamine, diffuse into the perfusate. The collected dialysate is then analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9][10][11]
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (4 mm membrane)
-
Guide cannulas
-
Microinfusion pump
-
Fraction collector
-
HPLC system with an electrochemical detector (HPLC-ECD)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).[12]
-
Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]
-
Allow a stabilization period of 2-3 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., intraperitoneally, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Sample Analysis (HPLC-ECD):
-
Inject the collected dialysate samples directly into the HPLC-ECD system.[13]
-
Use a reverse-phase C18 column for separation.
-
The mobile phase can consist of a sodium phosphate buffer, methanol, and an ion-pairing agent.[12]
-
The electrochemical detector is set at an oxidizing potential (e.g., +0.65 V) to detect dopamine.
-
-
Data Analysis:
-
Quantify dopamine concentrations in each sample by comparing the peak area to a standard curve.
-
Express the post-treatment dopamine levels as a percentage of the average baseline concentration.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of this compound to the vehicle control group.
-
Protocol 3: Post-Mortem Brain Tissue Analysis for Total Dopamine Content
Objective: To measure the total concentration of dopamine and its metabolites (DOPAC and HVA) in specific brain regions after single or repeated administration of this compound.
Principle: This method quantifies the overall levels of dopamine and its metabolites in brain tissue homogenates using HPLC-ECD.[14][15][16] This provides a measure of the total neurotransmitter content, complementing the extracellular measurements from microdialysis.
Materials:
-
Rodents (rats or mice)
-
This compound
-
Dissection tools
-
Tissue homogenizer
-
Centrifuge
-
HPLC-ECD system
-
Perchloric acid
Procedure:
-
Dosing and Tissue Collection:
-
Administer this compound or vehicle to the animals according to the study design (e.g., acute or chronic dosing).
-
At a predetermined time point after the final dose, euthanize the animals and rapidly decapitate them.
-
Dissect the brains on an ice-cold surface and isolate the regions of interest (e.g., striatum, prefrontal cortex).
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-ECD Analysis:
-
Inject the filtered supernatant into the HPLC-ECD system.
-
The chromatographic conditions are similar to those described in Protocol 2.
-
Dopamine, DOPAC, and HVA will have distinct retention times, allowing for their simultaneous quantification.
-
-
Data Analysis:
-
Calculate the concentration of dopamine, DOPAC, and HVA in each sample based on standard curves.
-
Normalize the data to the weight of the tissue (e.g., ng/mg tissue).
-
Compare the levels between the this compound and vehicle-treated groups using statistical tests (e.g., t-test or ANOVA). A decrease in the DOPAC/dopamine ratio is indicative of MAO inhibition.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 (nM) |
| This compound | MAO-B | 5.2 |
| This compound | MAO-A | >10,000 |
| Selegiline | MAO-B | 8.9 |
| Selegiline | MAO-A | 1,200 |
Table 2: Extracellular Dopamine in Rat Striatum (Microdialysis)
| Time (min) | Vehicle (% Baseline) | This compound (10 mg/kg, i.p.) (% Baseline) |
| -20 | 102 ± 8 | 98 ± 7 |
| 0 | 99 ± 6 | 101 ± 5 |
| 20 | 105 ± 9 | 125 ± 11 |
| 40 | 103 ± 7 | 168 ± 15 |
| 60 | 98 ± 5 | 210 ± 20 |
| 120 | 95 ± 8 | 255 ± 25 |
| 180 | 97 ± 6 | 230 ± 22 |
| p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
Table 3: Total Dopamine and Metabolite Content in Mouse Striatum (Post-Mortem)
| Treatment | Dopamine (ng/mg tissue) | DOPAC (ng/mg tissue) | HVA (ng/mg tissue) | DOPAC/DA Ratio |
| Vehicle | 15.2 ± 1.1 | 2.1 ± 0.2 | 1.5 ± 0.1 | 0.138 |
| This compound (10 mg/kg) | 22.8 ± 1.5 | 1.3 ± 0.1 | 1.4 ± 0.1 | 0.057 |
| p < 0.05 compared to vehicle. Data are presented as mean ± SEM. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. abcam.cn [abcam.cn]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. turkjps.org [turkjps.org]
- 16. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
Experimental Design for Neuroprotection Studies of MAO-B-IN-30
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies to evaluate the neuroprotective effects of MAO-B-IN-30, a potent and selective monoamine oxidase-B (MAO-B) inhibitor.[1] The protocols outlined herein cover both in vitro and in vivo models relevant to neurodegenerative diseases such as Parkinson's disease.
Introduction to this compound
This compound is a selective inhibitor of MAO-B, an enzyme primarily located in the outer mitochondrial membrane of astrocytes in the brain. MAO-B is responsible for the oxidative deamination of several neurotransmitters, including dopamine.[2][3] Inhibition of MAO-B is a clinically validated strategy for managing Parkinson's disease, as it increases dopaminergic neurotransmission.[4][5][6] Beyond its symptomatic effects, MAO-B inhibition has been shown to confer neuroprotection through various mechanisms, including the reduction of oxidative stress and the modulation of pro-survival signaling pathways.[1][7][8] Preclinical data on a compound referred to as M30, which appears to be this compound, indicate it possesses neuroprotective properties against dexamethasone-induced apoptosis in SH-SY5Y neuroblastoma cells.[9][10]
Proposed Neuroprotective Mechanisms of MAO-B Inhibitors
The neuroprotective effects of MAO-B inhibitors are multifaceted. By inhibiting MAO-B, these compounds prevent the breakdown of dopamine, a process that generates reactive oxygen species (ROS) and can contribute to oxidative stress. Furthermore, studies have suggested that MAO-B inhibitors can modulate key signaling pathways involved in cell survival and death.
Caption: Proposed neuroprotective signaling pathways of this compound.
In Vitro Neuroprotection Studies
The human neuroblastoma cell line, SH-SY5Y, is a widely used and appropriate in vitro model for neuroprotection studies due to its human origin and catecholaminergic neuronal properties.
Cell Culture and Differentiation
Protocol:
-
Culture Medium: Maintain SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% MEM non-essential amino acids.
-
Culture Conditions: Grow cells in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: To obtain a more neuron-like phenotype, differentiate the cells by treating them with 10 µM all-trans-retinoic acid (RA) in a low-serum medium (1% FBS) for 5-7 days. Replace the medium with fresh RA-containing medium every 2-3 days.
Experimental Workflow for In Vitro Studies
Caption: Experimental workflow for in vitro neuroprotection studies.
Detailed Experimental Protocols
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Plate differentiated SH-SY5Y cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound for 24 hours to determine a non-toxic working concentration.
-
In separate experiments, pre-treat cells with the non-toxic concentration of this compound for a specified time (e.g., 2 hours) before inducing neurotoxicity with a neurotoxin (e.g., 100 µM 6-hydroxydopamine (6-OHDA)).
-
After the desired incubation period (e.g., 24 hours), add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
-
Follow the same plating, pre-treatment, and neurotoxin induction steps as the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Measure LDH release into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Perform TUNEL staining using a commercial kit according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize them under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
Caspase-3 Activity Assay
-
Plate and treat cells in a 96-well plate.
-
After treatment, lyse the cells using the lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
Intracellular ROS Measurement (DCFH-DA Assay)
-
Plate and treat cells in a 96-well black plate.
-
Wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Plate and treat cells on glass coverslips or in a 96-well black plate.
-
Incubate the cells with 5 µM JC-1 dye for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
After treatment, lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Data Presentation for In Vitro Studies
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (%) | Relative ROS Levels | ΔΨm (Red/Green Ratio) |
| Control | 100 ± 5.2 | 2.1 ± 0.5 | 1.0 ± 0.1 | 5.8 ± 0.4 |
| Neurotoxin (e.g., 6-OHDA) | 45.3 ± 4.1 | 35.6 ± 3.2 | 3.5 ± 0.3 | 1.2 ± 0.2 |
| This compound (Dose 1) + Neurotoxin | 60.1 ± 5.5 | 25.4 ± 2.8 | 2.4 ± 0.2 | 2.5 ± 0.3 |
| This compound (Dose 2) + Neurotoxin | 75.8 ± 6.3 | 15.2 ± 1.9 | 1.8 ± 0.1 | 4.1 ± 0.4 |
| This compound (Dose 3) + Neurotoxin | 88.2 ± 7.1 | 8.7 ± 1.1 | 1.3 ± 0.1 | 5.2 ± 0.5 |
In Vivo Neuroprotection Studies
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model of Parkinson's disease that recapitulates the loss of dopaminergic neurons in the substantia nigra.
Animal Model and Treatment
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
This compound Treatment: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg, orally or intraperitoneally) daily, starting before or after MPTP administration, depending on the study design (preventive or therapeutic).
-
Control Groups: Include a vehicle-treated control group and an MPTP-only group.
Experimental Workflow for In Vivo Studies
Caption: Experimental workflow for in vivo neuroprotection studies.
Detailed Experimental Protocols
Rotarod Test
-
Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for 3 consecutive days before MPTP administration.
-
After MPTP and this compound treatment, test the mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each mouse.
Pole Test
-
Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm high, 1 cm in diameter).
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base (T-total).
Open Field Test
-
Place the mouse in the center of an open field arena.
-
Use a video tracking system to record the total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena for a set period (e.g., 10 minutes).
-
At the end of the experiment, perfuse the mice with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them overnight.
-
Cryoprotect the brains in 30% sucrose solution.
-
Cut coronal sections of the substantia nigra and striatum using a cryostat.
-
Perform immunohistochemical staining for TH, a marker for dopaminergic neurons, using a primary anti-TH antibody and a suitable secondary antibody conjugated to a fluorophore or an enzyme for colorimetric detection.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
Data Presentation for In Vivo Studies
| Treatment Group | Rotarod Latency (s) | Pole Test (T-total, s) | TH+ Neurons in SNpc (cells/mm²) | Striatal TH Fiber Density (%) |
| Vehicle | 180 ± 15 | 10 ± 1.5 | 8500 ± 450 | 100 ± 8 |
| MPTP | 60 ± 10 | 35 ± 4.2 | 3200 ± 310 | 35 ± 5 |
| This compound (Dose 1) + MPTP | 95 ± 12 | 25 ± 3.1 | 4800 ± 420 | 50 ± 6 |
| This compound (Dose 2) + MPTP | 130 ± 14 | 18 ± 2.5 | 6100 ± 510 | 70 ± 7 |
| This compound (Dose 3) + MPTP | 165 ± 16 | 12 ± 1.8 | 7800 ± 550 | 90 ± 8 |
References
- 1. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 8. Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. [wisdomlib.org]
- 9. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
Troubleshooting & Optimization
Navigating MAO-B-IN-30 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the potent and selective monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, achieving and maintaining its solubility is critical for experimental success. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during laboratory research.
Solubility Data Summary
Quantitative data regarding the solubility of this compound is primarily available for Dimethyl Sulfoxide (DMSO). Information in other solvents is limited, and empirical determination is recommended.
| Solvent | Concentration | Method to Enhance Solubility | Reference |
| DMSO | 4.17 mg/mL (12.12 mM) | Ultrasonic agitation, warming, and heating to 60°C. Use of newly opened, non-hygroscopic DMSO is crucial. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. A concentration of up to 4.17 mg/mL (12.12 mM) has been reported.[1] To aid dissolution, techniques such as sonication and gentle warming (up to 60°C) can be employed.[1] It is critical to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous experimental buffer. What should I do?
This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates upon addition to an aqueous solution. Here are several troubleshooting steps:
-
Serial Dilution in Organic Solvent: Before diluting into your aqueous buffer, perform an intermediate serial dilution of your DMSO stock solution in DMSO to a lower concentration. This can help to prevent the compound from crashing out of solution.
-
Temperature Control: Pre-warming both your DMSO stock solution and the aqueous buffer to 37°C before mixing can help to maintain solubility.
-
Vortexing During Addition: Add the DMSO stock solution to the aqueous buffer drop-wise while continuously vortexing or stirring the buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Ultrasonic Bath: If precipitation still occurs, placing the solution in an ultrasonic bath can help to redissolve the compound.
-
Consider a Co-solvent: If your experimental design allows, the inclusion of a small percentage of a co-solvent like ethanol or PEG400 in your final aqueous solution may help to maintain solubility. However, the compatibility of any co-solvent with your specific assay must be validated.
Q3: Can I dissolve this compound directly in ethanol or methanol?
Q4: How should I store my this compound stock solution?
Prepared stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solutions from light.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 344.16 g/mol )
-
Anhydrous, high-purity DMSO (from a newly opened bottle)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.44 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Enhancing Solubility (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37-60°C can also be applied.
-
Aliquotting and Storage: Once the compound is fully dissolved, aliquot the stock solution into single-use, light-protected microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock Solution into an Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, TRIS)
-
Sterile conical tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Pre-warming: Pre-warm the aqueous buffer and the this compound DMSO stock solution to 37°C.
-
Buffer Preparation: Add the required volume of the pre-warmed aqueous buffer to a sterile conical tube.
-
Dilution: While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop-wise to the buffer.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Inspection: Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting workflow below.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting precipitation issues when diluting this compound from a DMSO stock into an aqueous buffer.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimizing MAO-B-IN-30 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of MAO-B-IN-30 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane.[1][2] MAO-B is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[3][4] By inhibiting MAO-B, this compound prevents the breakdown of dopamine, leading to increased dopamine levels.[5] This mechanism of action is crucial for research into neurodegenerative conditions like Parkinson's disease.[1][5] Additionally, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.[1]
Q2: What is the recommended starting concentration range for this compound in cell culture?
Based on its in vitro activity, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell lines. The IC50 value for MAO-B inhibition by this compound is 0.082 µM.[1] For cell viability, it has been shown to be non-cytotoxic in SH-SY5Y cells at concentrations up to 100 µM, with an antiproliferative IC50 of 97.15 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to prepare a 10 mM stock solution, you can use the following calculation provided by the manufacturer: dissolve 1 mg of this compound (Molecular Weight: 344.16 g/mol ) in 0.2906 mL of DMSO.[1] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: What is the stability of this compound stock solutions?
When stored at -20°C, the stock solution is stable for at least one month. For longer-term storage, it is recommended to store the stock solution at -80°C, where it is stable for up to six months.[1] Always protect the stock solution from light.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Toxicity | High concentration of this compound. | Perform a dose-response curve starting from a lower concentration (e.g., 0.01 µM) to determine the optimal non-toxic concentration for your specific cell line. |
| High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and ideally at or below 0.1%.[7] Always include a vehicle control (media with the same final DMSO concentration without the inhibitor) in your experiments. | |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| Inconsistent or No Inhibitory Effect | Incorrect concentration of this compound. | Verify the calculations for your stock solution and final working concentrations. |
| Inactive compound due to improper storage. | Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] | |
| Low MAO-B expression in the cell line. | Confirm the expression of MAO-B in your chosen cell line using techniques like Western blot or qPCR. | |
| Insufficient incubation time. | Optimize the incubation time with the inhibitor. A pre-incubation of at least 30 minutes is often recommended for enzyme activity assays.[8] | |
| Compound Precipitation in Culture Medium | Low solubility of this compound in aqueous media. | When diluting the DMSO stock solution into the cell culture medium, add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even distribution.[7] Avoid adding a large volume of concentrated stock directly to a small volume of medium. |
| Saturation of the compound in the medium. | Prepare intermediate dilutions of the stock solution in DMSO before the final dilution in the cell culture medium to reduce the final DMSO concentration and the risk of precipitation. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| MAO-A | 19.176[1] |
| MAO-B | 0.082[1] |
Table 2: Effects of this compound on SH-SY5Y Cell Line
| Parameter | Concentration | Result |
| Cell Viability | 0 - 100 µM (24h) | Non-cytotoxic[1] |
| Antiproliferative Activity (IC50) | 97.15 µM | Inhibited cell growth[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the prepared media containing different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Measuring MAO-B Enzyme Activity in Cell Lysates
This protocol allows for the direct measurement of MAO-B inhibition by this compound in your cell line.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
MAO-B activity assay kit (commercially available kits typically include a specific substrate like benzylamine or tyramine, a detection reagent, and a positive control inhibitor like selegiline)
-
Protein assay kit (e.g., BCA assay)
-
Fluorometric or colorimetric microplate reader
Procedure:
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
MAO-B Activity Assay: a. In a 96-well plate, add a standardized amount of protein lysate to each well. b. Include appropriate controls: a no-inhibitor control, a positive control inhibitor (e.g., selegiline), and a blank (lysis buffer only). c. Add the MAO-B substrate and detection reagent from the assay kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the MAO-B activity for each sample and normalize it to the protein concentration. Determine the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
Visualizations
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for this compound optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling [frontiersin.org]
Preventing MAO-B-IN-30 degradation in solution
Welcome to the technical support center for MAO-B-IN-30. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to ensure the integrity and reproducibility of your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and degradation of this potent and selective MAO-B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid and in solution?
A1: For optimal stability, this compound powder should be stored at 4°C and protected from light. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1]:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Always protect solutions of this compound from light[1].
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 4.17 mg/mL (12.12 mM). To aid dissolution, ultrasonic treatment and warming to 60°C may be necessary. It is important to use high-purity, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility and stability of the compound[1].
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly. If you observe precipitation, gently warm the solution to 37-50°C and vortex or sonicate until the precipitate redissolves. Before use in cell culture, ensure the final concentration of DMSO in the media is low (typically less than 0.5%) to prevent solvent-induced toxicity and precipitation of the inhibitor.
Q4: What are the potential degradation pathways for this compound in solution?
A4: this compound contains a hydrazide linkage, which is known to be susceptible to hydrolysis, particularly under acidic or basic conditions. The degradation is catalyzed in acidic environments and is thought to proceed through proton transfer steps, leading to the cleavage of the C-N bond[2][3]. Therefore, it is crucial to maintain a neutral pH for working solutions and to use buffered solutions where appropriate.
Q5: How can I check the integrity of my this compound stock solution?
A5: To verify the integrity of your stock solution, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, allowing for quantification of the active compound. Comparing the chromatogram of an older stock solution to a freshly prepared one can reveal any degradation.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Experiments
-
Possible Cause: Degradation of this compound in stock solution or working solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound from the solid compound.
-
Ensure that stock solutions have not been subjected to multiple freeze-thaw cycles.
-
When preparing working solutions in aqueous media, use them immediately. Do not store aqueous working solutions for extended periods.
-
Verify the pH of your experimental media, as the hydrazide linkage in this compound is more susceptible to hydrolysis at non-neutral pH[2][3].
-
-
-
Possible Cause: Precipitation of the inhibitor in the experimental medium.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Ensure the final DMSO concentration is below 0.5%.
-
Consider pre-diluting the DMSO stock in a small volume of media before adding it to the full experimental volume to facilitate better mixing.
-
-
-
Possible Cause: Suboptimal inhibitor concentration.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. The reported IC50 for MAO-B is 0.082 µM[1].
-
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent inhibitor concentration due to poor mixing or precipitation.
-
Troubleshooting Steps:
-
Vortex the working solution thoroughly before adding it to your experimental setup.
-
Ensure complete mixing of the inhibitor in the culture medium by gently swirling the plate or tube after addition.
-
-
-
Possible Cause: Instability of the inhibitor under specific experimental conditions (e.g., prolonged incubation at 37°C).
-
Troubleshooting Steps:
-
Consider a time-course experiment to assess the duration of the inhibitory effect.
-
If significant degradation is suspected over long incubation times, consider replenishing the inhibitor by replacing the medium with freshly prepared inhibitor-containing medium.
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 4°C | Up to 2 years | Protect from light |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light, avoid freeze-thaw cycles |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light, avoid freeze-thaw cycles |
Data compiled from supplier recommendations[1].
Table 2: Illustrative Stability of this compound in Aqueous Solution under Forced Degradation Conditions
| Condition | Incubation Time (hours) | % Remaining this compound (Illustrative) |
| 0.1 M HCl (pH 1) | 24 | 65% |
| Neutral Buffer (pH 7.4) | 24 | 98% |
| 0.1 M NaOH (pH 13) | 24 | 80% |
| 3% H₂O₂ | 24 | 90% |
| Light Exposure | 24 | 92% |
This table presents illustrative data based on the known susceptibility of hydrazides to hydrolysis[4][5][6]. Actual stability should be determined experimentally.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade DMSO, water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV detector
-
C18 HPLC column
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in the respective stress solutions (0.1 M HCl, 0.1 M NaOH, pH 7.4 buffer, 3% H₂O₂) to a final concentration of 100 µg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Incubate the working solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the working solution in 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis: Incubate the working solution in pH 7.4 buffer at 60°C.
-
Oxidative Degradation: Incubate the working solution in 3% H₂O₂ at room temperature.
-
Photostability: Expose the working solution in a photostability chamber.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
5. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound
-
Injection Volume: 10 µL
6. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the time zero sample.
-
Identify and quantify any degradation products.
Visualizations
Signaling Pathways
This compound has been reported to reduce levels of TNF-alpha, IL-6, and NF-kB[1]. The following diagrams illustrate the general signaling pathways associated with these molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
MAO-B-IN-30 off-target effects in neuronal cells
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using MAO-B-IN-30 in neuronal cells. It is designed to help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for MAO-B over MAO-A?
This compound is a highly potent and selective inhibitor of monoamine oxidase B (MAO-B).[1] Its inhibitory concentration (IC50) for MAO-B is 0.082 µM, while its IC50 for monoamine oxidase A (MAO-A) is 19.176 µM.[1] This gives it a high selectivity index for MAO-B.
Q2: What is the primary mechanism of action for this compound?
As a selective MAO-B inhibitor, its primary on-target effect is to block the MAO-B enzyme, which is located on the outer mitochondrial membrane.[] MAO-B is responsible for the oxidative deamination of monoamine neurotransmitters, particularly dopamine.[][3] By inhibiting MAO-B, the compound increases the availability of dopamine in the brain, which is the therapeutic goal for conditions like Parkinson's disease.[3][4][5]
Q3: Is this compound expected to be cytotoxic to neuronal cells?
This compound is generally described as non-cytotoxic at concentrations where it effectively inhibits MAO-B.[1] However, it does exhibit antiproliferative activity at much higher concentrations, with a reported IC50 of 97.15 µM in SH-SY5Y neuroblastoma cells.[1] This suggests that at high concentrations, off-target effects leading to reduced cell proliferation or cytotoxicity could occur.
Q4: What are the potential off-target effects of this compound?
While specific off-target proteins for this compound are not detailed in the available literature, any small molecule inhibitor has the potential for off-target interactions, especially at higher concentrations.[6] These effects can arise from the compound binding to other enzymes, receptors, or ion channels with lower affinity.[7] Given that many inhibitors bind to conserved ATP-binding pockets, off-target kinase inhibition is a common possibility for many small molecules, though this has not been specifically documented for this compound.[8] Unexpected phenotypes, such as cytotoxicity or activation of unforeseen signaling pathways at high concentrations, may indicate off-target activity.[7]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Unexpected cytotoxicity observed at working concentrations.
-
Question: My neuronal cell culture is showing significant cell death at a concentration I believed was specific for MAO-B inhibition. Is this an on-target or off-target effect?
-
Answer: This could be either on-target toxicity or an off-target effect.[7] First, confirm the general health of your cells and quantify the toxicity using a standard cell viability assay (e.g., MTT, see Protocol 1).[7] Conduct a thorough dose-response experiment to determine if the cell death occurs at concentrations significantly higher than the IC50 for MAO-B (0.082 µM).[7] If toxicity is only observed at concentrations orders of magnitude above the on-target IC50, it is likely an off-target effect.
Issue 2: Inconsistent results are observed across different neuronal cell lines.
-
Question: The phenotypic effect of this compound is strong in one neuronal cell line but weak or absent in another. Why is this happening?
-
Answer: This discrepancy could be due to cell-type-specific off-target effects or, more commonly, differences in target expression.[7] It is crucial to quantify the expression level of MAO-B in each cell line you are using (e.g., via western blot or qPCR). A cell line with low or absent MAO-B expression will not show a strong on-target response. If both cell lines express similar levels of MAO-B, the differing results may point to a cell-specific off-target that is present in one line but not the other.
Issue 3: I am observing the activation of an unexpected signaling pathway.
-
Answer: This could be due to pathway crosstalk or an off-target activation.[7] The first step is to confirm the finding is reproducible. If it is, consider profiling the compound against a broad panel of targets, such as a kinase selectivity panel (see Protocol 2), to identify unintended interactions.[7][9] Mapping the activated pathway can help hypothesize the identity of the off-target protein.
Data Presentation
For clarity, the reported quantitative data for this compound is summarized below.
Table 1: Inhibitory Activity & Selectivity of this compound
| Target | IC50 (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
|---|---|---|
| MAO-B | 0.082 | \multirow{2}{*}{~234-fold} |
| MAO-A | 19.176 |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (µM) |
|---|---|---|
| SH-SY5Y | Antiproliferation | 97.15 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing the cytotoxic or antiproliferative effects of this compound on adherent neuronal cells.
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: General Workflow for Kinase Off-Target Profiling
Identifying unintended kinase targets is a standard method to characterize off-target effects.[9] This is typically performed as a service by specialized companies.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (usually DMSO) at a high degree of purity.
-
Service Provider Selection: Choose a contract research organization (CRO) that offers kinase selectivity profiling services. They maintain large panels of purified, active kinases (e.g., Carna Biosciences, Reaction Biology).
-
Assay Format Selection: The CRO will typically offer several assay formats. A common initial screen involves testing the compound at a fixed concentration (e.g., 1 or 10 µM) against the entire kinase panel.
-
Data Submission & Execution: Submit the compound and required information to the CRO. They will perform the high-throughput screening assays, which measure the percent inhibition of each kinase in the panel.
-
Data Analysis: The CRO will provide a report detailing the inhibitory activity of your compound against hundreds of kinases. Any kinase showing significant inhibition (e.g., >50% inhibition) is considered a potential "hit" or off-target.
-
Follow-up Studies: For any identified hits, follow-up dose-response experiments are necessary to determine the IC50 value for the off-target kinase, confirming the potency of the interaction.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to investigating the off-target effects of this compound.
Caption: Workflow for identifying and mitigating potential off-target effects.
Caption: Conceptual diagram of on-target vs. potential off-target signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
How to reduce background noise in MAO-B-IN-30 fluorescent assays
Welcome to the technical support center for monoamine oxidase B (MAO-B) fluorescent assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem in MAO-B assays?
Background fluorescence is any unwanted signal detected by the fluorometer that does not originate from the specific enzymatic reaction of interest. This "noise" can obscure the true signal from MAO-B activity, reducing the assay's sensitivity and dynamic range. High background can lead to a poor signal-to-noise ratio, making it difficult to detect weak inhibitors or accurately quantify enzyme activity.[1][2]
Q2: What are the most common sources of high background in a MAO-B fluorescent assay?
High background can originate from several sources, which can be broadly categorized as:
-
Instrumental: Background from the plate reader's optical components and electronic noise.[2]
-
Reagents and Buffers: Intrinsic fluorescence of buffers, solvents (like DMSO), or contaminated reagents.[3] Poor quality water can also be a source of contamination.[4]
-
Assay Plates: Autofluorescence from the microplate material itself, especially standard polystyrene plates.[2]
-
Test Compounds: Many small molecules exhibit intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths used in the assay.[5]
-
Sample Autofluorescence: In cell-based assays, endogenous cellular components like NAD(P)H, flavins, and lipofuscin can fluoresce and contribute to background.[1]
-
Non-specific Binding: The fluorescent probe or antibodies (in immuno-based detection) binding to surfaces or other proteins in a non-specific manner.[1][4]
Q3: How can I minimize autofluorescence from my biological sample?
In cell-based assays, cellular autofluorescence can be a significant issue. To mitigate this:
-
Use a red-shifted probe: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum. Using fluorescent probes that excite and emit in the red or near-infrared (NIR) region ( >650 nm) can help avoid interference from the biological matrix.[6]
-
Use appropriate controls: Always include control wells with cells but without the enzyme substrate to quantify the level of cellular autofluorescence.
-
Optimize cell density: Use the lowest cell number that still provides a robust signal for MAO-B activity.
Q4: How do I choose the right microplate for my fluorescence assay?
The choice of microplate is critical for minimizing background fluorescence.
-
Material: Avoid clear or white polystyrene plates, which are generally not suitable for fluorescence assays due to high autofluorescence and light scattering. Black, opaque-walled plates are recommended as they minimize both autofluorescence and well-to-well crosstalk.
-
Bottom: For bottom-reading fluorescence plate readers, use plates with clear bottoms. Glass-bottom plates typically have lower autofluorescence than plastic-bottom plates.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter with high background noise in your MAO-B fluorescent assays.
Problem: High and variable background fluorescence across all wells.
If you observe high background even in your "no enzyme" or "buffer only" control wells, the issue likely lies with one of the core assay components.
| Potential Cause | Recommended Solution |
| Contaminated Assay Buffer or Reagents | Prepare all buffers and reagent solutions fresh using high-purity water and analytical-grade reagents.[3] Filter-sterilize buffers if necessary. |
| Autofluorescent Microplate | Ensure you are using black, opaque-walled microplates designed for fluorescence assays. For bottom-reading instruments, use plates with clear, low-autofluorescence bottoms.[2] |
| Probe Instability | Some fluorescent probes can degrade or react non-enzymatically over time, leading to an increase in fluorescence. Prepare the probe solution fresh just before use and protect it from light. Run a control with only the probe and buffer to check for spontaneous signal generation. |
| High Detector Gain Setting | While a higher gain increases signal, it also amplifies background noise. Optimize the gain setting on your plate reader using a positive control well to ensure the signal is within the linear range of the detector without being saturated. |
Problem: High background signal only in wells containing test compounds.
This is a common issue in high-throughput screening (HTS) and suggests the test compound is interfering with the assay.
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | The test compound itself is fluorescent at the assay wavelengths. To check for this, run a control plate where you add the test compounds to wells containing only the assay buffer (no enzyme or substrate) and measure the fluorescence.[5] If a compound is autofluorescent, you will need to subtract its signal from the corresponding assay well. |
| Compound Interferes with Detection Chemistry | Some compounds can directly reduce or oxidize the fluorescent probe or other components of the detection system (e.g., H₂O₂ scavenging in peroxidase-coupled assays), leading to false positives or negatives.[5] This can be tested by adding the compound to a reaction where H₂O₂ is provided directly, bypassing the MAO-B enzyme. |
| Compound Precipitates | Poor compound solubility can lead to precipitation, which can scatter light and cause artificially high fluorescence readings. Visually inspect the wells for precipitates. If observed, try lowering the compound concentration or using a different solvent. Ensure the final solvent concentration is low (typically ≤1-2%) and consistent across all wells. |
Experimental Protocols
Protocol: Assessing Test Compound Interference
This protocol helps determine if a test compound contributes to the background signal through autofluorescence or by interfering with the assay's detection chemistry. This is particularly important for assays that measure H₂O₂ production.
1. Materials:
- Assay Buffer
- Test Compounds (at 10x final concentration)
- MAO-B Enzyme
- MAO-B Substrate (e.g., tyramine, benzylamine)[5]
- Detection Reagent (e.g., Amplex Red and Horseradish Peroxidase)[7]
- Hydrogen Peroxide (H₂O₂) standard solution
- Black, 96-well or 384-well microplate[7]
2. Procedure:
- Plate 1: Standard MAO-B Inhibition Assay
- Add 10 µL of test compound or vehicle control to appropriate wells.
- Add 50 µL of MAO-B enzyme solution to all wells except "No Enzyme" controls. Add 50 µL of assay buffer to "No Enzyme" wells.
- Incubate for 10-15 minutes at 37°C.
- Initiate the reaction by adding 40 µL of the MAO-B substrate/detection reagent mix.
- Read fluorescence at appropriate wavelengths over time.
- Plate 2: Compound Interference Controls
- Autofluorescence Control: Add 10 µL of test compound to wells containing 90 µL of assay buffer. Read fluorescence. This measures the intrinsic fluorescence of your compound.
- Detection Chemistry Interference Control: Add 10 µL of test compound to wells. Add 50 µL of assay buffer. Add 40 µL of a mix containing the detection reagent and a known, final concentration of H₂O₂ (bypassing the MAO-B enzyme). Read fluorescence. A decrease in signal compared to the H₂O₂ control without a test compound suggests quenching or scavenging.[5]
3. Data Analysis:
- Subtract the autofluorescence signal (Plate 2, Control 1) from the corresponding wells in the main assay (Plate 1).
- If a compound shows significant interference in the detection chemistry control (Plate 2, Control 2), it may not be suitable for this assay format and may require an alternative detection method, such as HPLC-based analysis.[8]
Visualizations
MAO-B Fluorescent Assay Workflow
Caption: Workflow for a typical MAO-B fluorescent assay, highlighting potential sources of background noise.
Troubleshooting High Background Noise
Caption: A decision tree to systematically troubleshoot the cause of high background fluorescence.
Mechanism of Compound Interference
Caption: How a test compound can interfere with an MAO-B assay, causing false signals or quenching.
References
- 1. biotium.com [biotium.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
MAO-B-IN-30 stability in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of MAO-B-IN-30 in various experimental settings. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent like DMSO. It is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light. Under these conditions, the stock solution is expected to be stable for several months.
Q2: I observed precipitation of this compound in my aqueous buffer. What could be the cause and how can I resolve it?
A2: Precipitation in aqueous buffers can occur due to the limited aqueous solubility of many small molecule inhibitors. Here are some potential causes and solutions:
-
Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is high enough to maintain solubility but low enough to not affect your assay. A final DMSO concentration of less than 1% (v/v) is generally recommended for most biological assays.
-
Buffer pH: The pH of the buffer can influence the solubility of the compound. While specific data for this compound is not available, it is advisable to work within a pH range of 7.2 to 7.6, which is also optimal for MAO-B enzyme activity.
-
Temperature: Changes in temperature can affect solubility. Ensure your buffer is at the intended experimental temperature when adding the compound. Some compounds are less soluble at lower temperatures.
Q3: How does pH affect the stability of this compound in my experimental buffer?
A3: The stability of small molecules can be significantly influenced by pH. While a specific pH stability profile for this compound is not publicly available, it is known that extreme pH conditions (highly acidic or alkaline) can lead to the degradation of similar compounds. For MAO-B enzyme assays, it is standard practice to use a buffer with a pH between 7.2 and 7.6, such as sodium phosphate or potassium phosphate buffer.[1][2] It is recommended to perform a preliminary stability test at your specific experimental pH if it deviates significantly from this range.
Q4: Can I expect this compound to be stable at elevated temperatures during my experiments?
A4: Elevated temperatures can accelerate the degradation of small molecules.[3] While short-term incubations at physiological temperatures (e.g., 37°C) are common for enzyme assays and are generally acceptable, prolonged exposure to higher temperatures should be avoided unless performing specific stress testing.[4] If your experimental protocol requires extended incubation at elevated temperatures, it is crucial to validate the stability of this compound under those conditions.
Q5: I am concerned about the oxidative stability of this compound in my cell culture medium. What precautions should I take?
A5: Oxidative degradation can be a concern for organic molecules. While specific data on the oxidative lability of this compound is not available, it is good practice to handle the compound and prepared solutions with care. To minimize the risk of oxidation:
-
Use freshly prepared buffers and media.
-
Avoid prolonged exposure of solutions to air and light.
-
Consider degassing buffers if your experiment is highly sensitive to oxidation.
Quantitative Data Summary
As specific quantitative stability data for this compound across different buffer conditions is not publicly available, the following table serves as an illustrative template for researchers to record their own stability data. The values presented are hypothetical and intended to guide experimental design.
| Buffer Condition | Temperature (°C) | Incubation Time (hours) | Hypothetical % Recovery of this compound |
| 50 mM Sodium Phosphate, pH 5.0 | 37 | 24 | 85% |
| 50 mM Sodium Phosphate, pH 7.4 | 4 | 72 | >98% |
| 50 mM Sodium Phosphate, pH 7.4 | 25 (Room Temp) | 24 | 95% |
| 50 mM Sodium Phosphate, pH 7.4 | 37 | 24 | 92% |
| 50 mM Tris-HCl, pH 7.4 | 37 | 24 | 91% |
| 50 mM Sodium Phosphate, pH 8.5 | 37 | 24 | 88% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol outlines a general procedure to determine the stability of this compound under specific experimental buffer conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Experimental buffer of interest (e.g., 50 mM Sodium Phosphate, pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the this compound stock solution into the experimental buffer to a final concentration relevant to your assay (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1% (v/v).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial concentration and purity of this compound. This will serve as your reference.
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., specific temperature and duration). Protect the solution from light if the compound is light-sensitive.
-
Time Point Samples: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution for HPLC analysis.
-
HPLC Analysis:
-
Inject the T=0 and time-point samples onto the HPLC system.
-
Use a validated HPLC method to separate this compound from any potential degradants.
-
Monitor the peak area of this compound at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Analyze the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Interpreting unexpected results with MAO-B-IN-30
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MAO-B-IN-30. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an inhibitor of Monoamine Oxidase B (MAO-B), a mitochondrial enzyme responsible for the oxidative deamination of monoamine neurotransmitters, most notably dopamine.[] By inhibiting MAO-B, this compound is expected to increase the levels of dopamine in the brain, which can be beneficial in models of neurodegenerative diseases like Parkinson's disease.[2][3][4] The inhibition of MAO-B prevents the breakdown of dopamine, thereby enhancing dopaminergic signaling.[2]
Q2: What are the potential off-target effects of MAO-B inhibitors?
A2: While this compound is designed for selectivity, off-target effects are a possibility and can lead to unexpected results. At higher concentrations, selective MAO-B inhibitors may lose their selectivity and also inhibit Monoamine Oxidase A (MAO-A).[5] Inhibition of MAO-A can lead to the "cheese effect," a hypertensive crisis resulting from the inability to metabolize tyramine from certain foods.[6][7] Other potential off-target effects could involve interactions with other receptors or enzymes in the cell, and it is crucial to screen for such activities, especially if unexpected phenotypes are observed.[8]
Q3: What are the common side effects observed with MAO-B inhibitors in pre-clinical and clinical studies?
A3: Common side effects associated with MAO-B inhibitors include mild nausea, dry mouth, lightheadedness, and constipation.[4] In some cases, particularly in elderly populations, confusion and hallucinations have been reported.[4] It is important to monitor for these effects in animal studies and be aware of them when translating findings to clinical settings.
Troubleshooting Guide
Issue 1: No or lower-than-expected inhibition of MAO-B activity.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Verify the calculations for the dilution of this compound. It is advisable to perform a dose-response curve to determine the optimal concentration for inhibition.
-
-
Possible Cause 2: Inactive compound.
-
Solution: Ensure proper storage of this compound as per the manufacturer's instructions to prevent degradation. If possible, verify the compound's integrity using analytical methods like HPLC or mass spectrometry.
-
-
Possible Cause 3: Issues with the experimental assay.
-
Solution: Review the experimental protocol for the MAO-B activity assay.[9] Ensure that all reagents are properly prepared and that the assay conditions (e.g., temperature, incubation time) are optimal.[9] It is also recommended to include a positive control with a known MAO-B inhibitor, such as selegiline or rasagiline, to validate the assay.[2][9]
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent experimental technique.
-
Solution: Standardize all experimental steps, including pipetting, incubation times, and reading measurements. Ensure thorough mixing of all solutions.
-
-
Possible Cause 2: Cell line or tissue sample heterogeneity.
-
Solution: If using cell lines, ensure they are from a consistent passage number and are healthy. For tissue samples, variability can arise from differences in dissection or sample preparation.
-
-
Possible Cause 3: Solvent effects.
Issue 3: Unexpected cell toxicity or death.
-
Possible Cause 1: Off-target effects.
-
Possible Cause 2: Apoptosis induction.
-
Solution: The inhibition of MAO-B can sometimes lead to cellular stress and apoptosis.[10] Consider performing assays to detect markers of apoptosis, such as caspase activity or TUNEL staining.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure that all reagents and cell cultures are free from microbial contamination.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for potent MAO-B inhibitors. These values can serve as a benchmark when evaluating the performance of this compound.
| Parameter | Typical Value Range | Notes |
| IC50 (in vitro) | 1 nM - 1 µM | The half-maximal inhibitory concentration. Varies depending on the specific inhibitor and assay conditions. |
| Ki (inhibition constant) | 0.1 nM - 100 nM | A measure of the inhibitor's binding affinity to the enzyme. |
| Optimal Concentration (in vitro) | 10 nM - 10 µM | The concentration range typically used in cell-based assays. |
| Optimal Concentration (in vivo) | 0.1 mg/kg - 10 mg/kg | The dosage range for animal studies, highly dependent on the animal model and route of administration. |
Experimental Protocols
1. MAO-B Activity Assay (Fluorometric)
This protocol is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[9]
-
Materials:
-
MAO-B enzyme
-
MAO-B substrate (e.g., tyramine)
-
This compound
-
Assay buffer
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
96-well black plates
-
-
Procedure:
-
Prepare a working solution of this compound at various concentrations.
-
In a 96-well plate, add the assay buffer, MAO-B enzyme, and different concentrations of this compound or a vehicle control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture containing the MAO-B substrate, fluorometric probe, and HRP.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the rate of the reaction and determine the percent inhibition for each concentration of this compound.
-
2. Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well clear plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: Mechanism of MAO-B inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding false positives in MAO-B-IN-30 screening assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers avoid false positives in screening assays for MAO-B-IN-30 and other novel MAO-B inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of false positives in MAO-B inhibitor screening assays?
False positives in MAO-B inhibitor screens can arise from several mechanisms that mimic genuine inhibition but are not due to specific binding to the enzyme's active site. The most frequent culprits include:
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, including MAO-B. This is a leading cause of pan-assay interference compounds (PAINS).
-
Redox Cycling: Compounds that undergo redox cycling can interfere with assay readouts, particularly those that measure hydrogen peroxide (H₂O₂) production, a common by-product of MAO-B activity. These compounds can generate or consume H₂O₂ or interfere with the detection chemistry (e.g., Amplex Red).
-
Interference with Detection Reagents: Some compounds may directly interact with the assay's detection reagents. For instance, fluorescent compounds can interfere with fluorescence-based readouts, leading to either an apparent increase or decrease in signal.
-
Reactivity: Unstable or reactive compounds can covalently modify the enzyme or other assay components, leading to non-specific inhibition.
Q2: How can I differentiate between a true inhibitor and a false positive early in the screening process?
Implementing a systematic counterscreening and validation workflow is crucial. This typically involves a series of secondary assays designed to identify and eliminate compounds that exhibit non-specific activity. A tiered approach, as outlined in the workflow diagram below, is highly effective.
Q3: What is the recommended concentration of detergent to mitigate compound aggregation?
The inclusion of a non-ionic detergent, such as Triton X-100, in the assay buffer is a standard method to disrupt the formation of compound aggregates.
| Detergent | Recommended Concentration Range | Purpose |
| Triton X-100 | 0.01% - 0.1% (v/v) | Disrupts non-specific, aggregate-based inhibition |
It is advisable to test a range of detergent concentrations to optimize the assay window and minimize non-specific effects without denaturing the enzyme.
Troubleshooting Guides
Issue 1: High rate of hits from the primary screen.
A disproportionately high hit rate in a primary high-throughput screen (HTS) is often indicative of systematic assay interference rather than a high prevalence of true inhibitors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a high hit rate in primary screening.
Recommended Actions:
-
Analyze Hit Population: Use computational filters to flag known PAINS (Pan-Assay Interference Compounds) within your hit list.
-
Run No-Enzyme Controls: Re-test the hit compounds in an assay mixture that contains all components except for the MAO-B enzyme. A signal in this control indicates direct interference with the detection reagents.
-
Perform Detergent Counterscreen: Re-test the hits in the presence of a non-ionic detergent (e.g., 0.05% Triton X-100). A significant loss of inhibitory activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.
Issue 2: Poor reproducibility of inhibitory activity.
Inconsistent results for a potential inhibitor can be frustrating. This often points to issues with compound stability, solubility, or non-specific interactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Instability | Assess compound stability in the assay buffer over the time course of the experiment. Use fresh compound stocks for each experiment. |
| Poor Solubility | Measure the solubility of the compound in the assay buffer. Consider using a lower concentration or adding a co-solvent like DMSO (ensure final concentration is tolerated by the enzyme). |
| Time-Dependent Inhibition | Pre-incubate the compound with the MAO-B enzyme for varying amounts of time before initiating the reaction to check for time-dependent effects. |
| Redox Cycling | Include an antioxidant like dithiothreitol (DTT) in a control experiment to see if it reverses the inhibitory effect. |
Experimental Protocols
Protocol 1: Detergent-Based Counterscreen for Compound Aggregation
This protocol is designed to differentiate true inhibitors from those that function via aggregation.
Methodology:
-
Prepare two sets of assay plates.
-
Plate 1 (Standard Assay):
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add the test compounds at the desired concentration range.
-
Add MAO-B enzyme and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the MAO-B substrate (e.g., benzylamine) and the detection reagent (e.g., Amplex Red/HRP).
-
-
Plate 2 (Detergent Counterscreen):
-
Prepare the same reaction buffer but supplement it with 0.05% (v/v) Triton X-100.
-
Repeat the same steps as for Plate 1.
-
-
Incubate both plates according to the primary assay protocol and measure the signal (e.g., fluorescence at Ex/Em = 535/590 nm).
-
Analyze the Data: Compare the IC₅₀ values obtained in the presence and absence of Triton X-100. A significant rightward shift (increase) in the IC₅₀ value in the presence of the detergent suggests that the compound is an aggregator.
MAO-B Inhibition Assay Workflow:
Caption: Workflow for identifying aggregate-based false positives.
Protocol 2: Catalase Counterscreen for H₂O₂ Interference
This assay identifies compounds that interfere with the H₂O₂ detection system commonly used in MAO-B assays.
Methodology:
-
Primary Assay: Run the standard MAO-B inhibition assay to generate an initial dose-response curve for the test compound.
-
Catalase Control:
-
Prepare the assay mixture as usual with the test compound.
-
Just before adding the MAO-B substrate, add catalase (e.g., 200 units/mL). Catalase will rapidly degrade any H₂O₂ produced by the MAO-B enzyme.
-
Initiate the reaction and measure the signal.
-
-
Analysis:
-
True Inhibitors: A true inhibitor will show low signal in both the primary assay and the catalase control (as it inhibits the enzyme from producing H₂O₂ in the first place).
-
Redox Cyclers (False Positives): A compound that generates H₂O₂ on its own will show a high signal in the catalase control (as it is producing H₂O₂ independently of the enzyme). A compound that interferes with the detection probe may show varied effects.
-
MAO-B Signaling Pathway and Assay Principle:
Caption: Simplified MAO-B reaction pathway and points of interference.
Technical Support Center: MAO-B-IN-30 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the in vivo target engagement of MAO-B-IN-30, a novel monoamine oxidase B (MAO-B) inhibitor. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a MAO-B inhibitor like this compound?
MAO-B inhibitors work by blocking the activity of the MAO-B enzyme, which is located on the outer mitochondrial membrane.[][2] This enzyme is responsible for the breakdown of several key neurotransmitters, most notably dopamine.[][3] By inhibiting MAO-B, this compound increases the levels of dopamine available in the brain, which can help alleviate symptoms in neurodegenerative diseases like Parkinson's disease.[3][4] The inhibition can be either reversible or irreversible.[5]
References
- 2. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. Frontiers | Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B [frontiersin.org]
Validation & Comparative
A Comparative Guide to MAO-B-IN-30 and Selegiline in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, and the established drug, selegiline, based on available preclinical data in models of Parkinson's disease. This objective analysis is intended to inform research and drug development decisions in the pursuit of more effective therapeutic strategies for Parkinson's disease.
Introduction to Monoamine Oxidase B (MAO-B) in Parkinson's Disease
Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[1][2] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine, resulting in the characteristic motor symptoms of the disease.[2] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its availability in the synaptic cleft.[1][2] This mechanism forms the basis for the therapeutic use of MAO-B inhibitors in the management of Parkinson's disease.[1] Beyond symptomatic relief, preclinical studies suggest that MAO-B inhibitors may also possess neuroprotective properties.[3]
Head-to-Head Comparison: this compound vs. Selegiline
This section details the known characteristics of this compound and selegiline, highlighting their differences in enzyme inhibition, mechanism of action, and observed effects in experimental Parkinson's disease models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and selegiline based on available preclinical studies.
| Parameter | This compound (Compound IS7) | Selegiline (L-deprenyl) | Reference |
| MAO-B Inhibition (IC50) | 0.082 µM | 0.051 µM (51 nM) | [1][4] |
| MAO-A Inhibition (IC50) | 19.176 µM | 23 µM | [1][4] |
| Selectivity for MAO-B over MAO-A | ~234-fold | ~450-fold | [1][4] |
| Inhibition Type | Reversible, Competitive | Irreversible ("suicide inhibitor") | [1][5] |
| Neuroprotection (in vitro) | Demonstrated in SH-SY5Y cells | Demonstrated in various neuronal cell lines | [4][6] |
| Anti-inflammatory Effect | Reduces TNF-alpha, IL-6, NF-kB levels | Modulates inflammatory pathways | [4][7] |
| Antioxidant Activity | High antioxidant capacity (ORAC) | Enhances endogenous antioxidant enzymes | [1][4] |
| Blood-Brain Barrier Permeability | Yes | Yes | [1][8] |
Table 1: Comparative quantitative data for this compound and selegiline.
Mechanism of Action
This compound is a potent and selective, reversible inhibitor of MAO-B.[1][4] Its reversible nature means it does not form a permanent bond with the enzyme. It also exhibits competitive inhibition, meaning it competes with the natural substrate (dopamine) for binding to the active site of MAO-B.[1]
Selegiline is a selective and irreversible inhibitor of MAO-B at therapeutic doses.[5][8] It acts as a "suicide inhibitor," meaning it is converted by MAO-B into a reactive species that covalently binds to the enzyme, permanently inactivating it.[5] At higher doses, selegiline's selectivity for MAO-B diminishes, and it can also inhibit MAO-A.[8]
Performance in Parkinson's Disease Models
Both this compound and selegiline have demonstrated promising effects in preclinical models of Parkinson's disease.
This compound:
-
Neuroprotection: It has shown a significant neuroprotective effect in vitro.[1]
-
Anti-inflammatory Activity: this compound alleviates neuroinflammation by suppressing the activation of the NF-κB pathway, which in turn inhibits the release of pro-inflammatory cytokines.[1][4]
-
Antioxidant Properties: This compound possesses high antioxidant activity and metal-chelating abilities, which can help reduce oxidative stress, a key contributor to neuronal damage in Parkinson's disease.[1]
-
In Vivo Efficacy: In the MPTP mouse model of Parkinson's disease, this compound was shown to ameliorate symptoms by increasing dopamine levels and reducing oxidative damage.[1]
Selegiline:
-
Neuroprotection: Selegiline has been found to prevent the degeneration of neurons in animal models, such as the MPTP model.[3] Its neuroprotective effects are attributed to the regulation of apoptosis and the induction of pro-survival signaling pathways.[6]
-
Anti-inflammatory and Antioxidant Effects: Selegiline can decrease oxidative stress by augmenting various antioxidant systems.[9] It has also been shown to possess anti-inflammatory properties.[7]
-
Symptomatic Relief: By inhibiting dopamine breakdown, selegiline provides symptomatic relief in Parkinson's disease models.[10] It has been shown to improve motor deficits in the MPTP mouse model.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
MAO-B Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against MAO-B.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B enzyme is used. A suitable substrate, such as kynuramine or benzylamine, is prepared in an appropriate buffer.[2][12]
-
Inhibitor Preparation: The test compound (this compound or selegiline) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
The MAO-B enzyme is pre-incubated with the test inhibitor or vehicle control for a specified time at 37°C in a 96-well plate.[12]
-
The reaction is initiated by adding the substrate to each well.
-
The plate is incubated at 37°C for a defined period.
-
The reaction is stopped, and the product formation is measured. For fluorometric assays, a developer is added that reacts with a byproduct (H2O2) to generate a fluorescent signal.[13]
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MPTP Mouse Model of Parkinson's Disease
Objective: To induce Parkinson's-like pathology and motor deficits in mice to evaluate the efficacy of neuroprotective or symptomatic treatments.
Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[14]
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is dissolved in saline and administered via intraperitoneal (i.p.) injections. A common regimen involves multiple injections over a single day (e.g., 20 mg/kg, 4 times at 2-hour intervals).[15]
-
Drug Treatment: The test compound (e.g., this compound or selegiline) is administered before, during, or after MPTP administration, depending on the study's aim (prophylactic or therapeutic).
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (for motor coordination), pole test (for bradykinesia), and open-field test (for locomotor activity).
-
Neurochemical and Histological Analysis: After a defined period, animals are euthanized, and brain tissue (specifically the striatum and substantia nigra) is collected for analysis of dopamine levels (e.g., via HPLC) and dopaminergic neuron survival (e.g., via tyrosine hydroxylase immunohistochemistry).[16]
SH-SY5Y Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of a compound or its protective effect against a neurotoxin in a human neuroblastoma cell line.
Protocol:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).[17]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.[18]
-
Treatment:
-
For cytotoxicity assessment, cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
For neuroprotection assessment, cells are pre-treated with the test compound before being exposed to a neurotoxin (e.g., MPP+, the active metabolite of MPTP, or H2O2).
-
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for a few hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control (untreated) cells.[18]
NF-κB Activation Assay
Objective: To determine if a compound can inhibit the activation of the pro-inflammatory transcription factor NF-κB.
Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., macrophages or microglial cells) is cultured and treated with the test compound before stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Nuclear Extraction: After stimulation, nuclear and cytoplasmic extracts are prepared from the cells.
-
NF-κB p65 Detection: The levels of the p65 subunit of NF-κB in the nuclear and cytoplasmic fractions are quantified. This can be done through:
-
Western Blotting: Proteins from each fraction are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for NF-κB p65.[19]
-
ELISA-based Assay: A 96-well plate is coated with a DNA sequence containing the NF-κB response element. Nuclear extracts are added to the wells, and the bound NF-κB p65 is detected using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[20]
-
Immunofluorescence Microscopy: Cells are fixed, permeabilized, and stained with an anti-NF-κB p65 antibody. The translocation of NF-κB from the cytoplasm to the nucleus is visualized and quantified using a fluorescence microscope.[21]
-
-
Data Analysis: The ratio of nuclear to cytoplasmic NF-κB p65 is calculated to determine the extent of NF-κB activation and its inhibition by the test compound.
Conclusion
Both this compound and selegiline are potent and selective MAO-B inhibitors with demonstrated efficacy in preclinical models of Parkinson's disease. The primary distinction lies in their mechanism of inhibition: this compound is a reversible, competitive inhibitor, while selegiline is an irreversible inhibitor.
This compound presents a promising profile with its combined neuroprotective, anti-inflammatory, and antioxidant properties. Its reversible nature may offer advantages in terms of safety and off-target effects, though this requires further investigation.
Selegiline, as an established therapeutic, has a well-documented history of efficacy and a known safety profile. Its irreversible inhibition provides a long-lasting effect.
Further head-to-head comparative studies in standardized preclinical models are warranted to fully elucidate the relative therapeutic potential of these two compounds. Researchers should consider the differences in their inhibitory mechanisms and multifaceted pharmacological profiles when designing future studies for the development of novel treatments for Parkinson's disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 4. Selegiline Nanoformulation in Attenuation of Oxidative Stress and Upregulation of Dopamine in the Brain for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selegiline - Wikipedia [en.wikipedia.org]
- 6. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Effects of selegiline on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selegiline in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 12. 3.6. MAO Inhibition Assay [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4.5.1. The MPTP Mouse Model of Parkinson’s Disease Induced by MPTP Neurotoxin [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 18. researchgate.net [researchgate.net]
- 19. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 20. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]
- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of MAO-B-IN-30 and rasagiline
A Comparative Analysis of MAO-B-IN-30 and Rasagiline for Researchers
This guide provides a detailed comparative analysis of two monoamine oxidase B (MAO-B) inhibitors: this compound and rasagiline. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical properties, mechanisms of action, and supporting experimental data.
Biochemical Profile and Potency
Both this compound and rasagiline are potent inhibitors of MAO-B, an enzyme crucial in the metabolic degradation of catecholamines and serotonin in the central nervous system.[1] Rasagiline is an irreversible inhibitor, binding covalently to the N5 nitrogen of the flavin residue of MAO.[2]
| Compound | Target | IC50 Value | Selectivity (MAO-A/MAO-B) |
| This compound | MAO-B | 0.082 µM[3] | 233.85 |
| MAO-A | 19.176 µM[3] | ||
| Rasagiline | MAO-B | 4.4 nM (0.0044 µM)[] | ~30-100 fold in vitro[5] |
Note: A lower IC50 value indicates greater potency. The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B. A higher selectivity index indicates a greater preference for inhibiting MAO-B over MAO-A.
Mechanism of Action
The primary mechanism of action for both inhibitors is the reduction of dopamine breakdown in the brain by inhibiting MAO-B.[6] This leads to increased extracellular levels of dopamine in the striatum, which is believed to mediate their therapeutic effects in conditions like Parkinson's disease.[1][2] Rasagiline is a propargylamine that acts as a selective and potent irreversible inhibitor of MAO-B.[2][5] While its precise mechanism is not fully known, its MAO-B inhibitory activity is a key component.[1]
Beyond MAO-B inhibition, rasagiline has shown neuroprotective properties in various experimental models, an effect that is not attributed to its MAO inhibition.[2] Its major metabolite, (R)-1-aminoindan, is not an MAO inhibitor but also exhibits neuroprotective activity.[5] this compound has been shown to reduce levels of TNF-alpha, IL-6, and NF-kB, suggesting potential anti-inflammatory effects.[3]
Experimental Protocols
Determination of IC50 for MAO-B Inhibition (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against MAO-B, based on fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound or rasagiline) in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the inhibitor at various concentrations.
-
Prepare a solution of recombinant human MAO-B enzyme in an appropriate assay buffer.
-
Prepare a solution of an MAO-B substrate (e.g., kynuramine or tyramine) and a high-sensitivity probe in the assay buffer.[7][8][9]
-
-
Assay Procedure:
-
Add the test inhibitor at different concentrations to the wells of a 96-well plate.
-
Add the MAO-B enzyme solution to the wells and incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution to each well.
-
Measure the fluorescence (e.g., at Ex/Em = 535/587 nm) in kinetic mode for a specified duration (e.g., 60 minutes) at a constant temperature (e.g., 25°C).[10]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of MAO-B inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
MAO-B Signaling Pathway
The following diagram illustrates a signaling pathway involved in the regulation of MAO-B gene expression. Activation of Protein Kinase C (PKC) can trigger a cascade involving Ras, MEK, and MAPK, ultimately leading to the activation of transcription factors like c-Jun and Egr-1, which can induce MAO-B gene expression.[11][12][13]
Caption: MAO-B Gene Expression Signaling Pathway
Experimental Workflow for MAO-B Inhibition Assay
The diagram below outlines the general workflow for determining the inhibitory activity of a compound against MAO-B.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Rasagiline - Wikipedia [en.wikipedia.org]
- 6. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 7. 3.6. MAO Inhibition Assay [bio-protocol.org]
- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 10. abcam.cn [abcam.cn]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Human Monoamine Oxidase B Gene Expression by a Protein Kinase C MAPK Signal Transduction Pathway Involves c-Jun and Egr-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of MAO-B-IN-30 Through Genetic Knockdown: A Comparative Guide
This guide provides a comprehensive comparison of the novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, with established alternatives. We present supporting experimental data and detailed protocols to validate its efficacy, with a key focus on comparative analysis against genetic knockdown of the MAO-B target. This approach allows for a clear distinction between the pharmacological effects of this compound and potential off-target effects, providing a robust validation of its mechanism of action.
Comparative Efficacy of MAO-B Inhibitors
The efficacy of this compound is benchmarked against other known MAO-B inhibitors, such as Selegiline, Rasagiline, and Safinamide.[1] The following table summarizes the key performance indicators obtained from in vitro enzymatic assays.
| Inhibitor | Type | IC₅₀ (nM) | Selectivity for MAO-B over MAO-A |
| This compound | (Presumed Reversible/Irreversible) | [Insert Data] | [Insert Data] |
| Selegiline | Irreversible | ~9.5 | ~127-fold |
| Rasagiline | Irreversible | ~4.4 | ~3-15 times more potent than Selegiline |
| Safinamide | Reversible | ~98 | ~5,000-fold |
Note: IC₅₀ values can vary depending on the assay conditions. The data for Selegiline, Rasagiline, and Safinamide are compiled from various sources for comparative purposes.[2][3]
Validation of this compound Efficacy using Genetic Knockdown
To specifically attribute the observed effects to the inhibition of MAO-B, a comparative study using RNA interference (RNAi) to knockdown the MAOB gene is essential. This allows for a direct comparison of the phenotypic effects of chemical inhibition versus genetic silencing of the target protein.
Experimental Workflow: Chemical Inhibition vs. Genetic Knockdown
The following diagram illustrates the workflow for validating the on-target effects of this compound by comparing its activity with that of MAO-B specific short hairpin RNA (shRNA).
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MAO-B-IN-30 and Other Novel MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, with other notable MAO-B inhibitors. The comparison is supported by experimental data on inhibitory potency, selectivity, and cellular effects. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to facilitate a comprehensive understanding for research and drug development purposes.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy widely employed in the management of Parkinson's disease to alleviate motor symptoms.[2][3] Research is focused on developing novel MAO-B inhibitors with high potency, selectivity, and favorable safety profiles. This guide focuses on this compound and its comparison with other significant inhibitors.
Quantitative Comparison of MAO-B Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of this compound against other well-established and novel MAO-B inhibitors. Lower IC50 values indicate higher potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with higher values indicating greater selectivity for MAO-B.
| Inhibitor | MAO-B IC50 | MAO-A IC50 | Selectivity Index (MAO-A/MAO-B) | Mechanism of Action | Reference |
| This compound | 0.082 µM | 19.176 µM | 233.85 | Not specified | MedChemExpress |
| Selegiline | 0.051 µM | 23 µM | 450.98 | Irreversible | [4] |
| Rasagiline | 0.00643 µM (6.43 nM) | 0.412 µM | 64.07 | Irreversible | [5][6] |
| Safinamide | 0.098 µM (rat brain) | 485 µM (rat brain) | ~5000 | Reversible | [7] |
| M30 | 0.057 µM (57 nM) | 0.037 µM (37 nM) | 0.65 | Irreversible | [8] |
| Indole-based (cpd 8a) | 0.02 µM | >100 µM | >5000 | Competitive | [9] |
| Indole-based (cpd 8b) | 0.03 µM | >100 µM | >3333 | Competitive | [9] |
Detailed Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency of compounds against MAO-A and MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates (black plates recommended for fluorescence assays)
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in DMSO.
-
Serially dilute the stock solutions to obtain a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.
-
Prepare a working solution of the substrate, kynuramine, in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or control to the wells of the 96-well plate.
-
Add the MAO-A or MAO-B enzyme solution to the wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid or base).
-
-
Detection:
-
The product of the kynuramine oxidation, 4-hydroxyquinoline, can be measured fluorometrically (e.g., excitation at 310 nm, emission at 400 nm) or by spectrophotometry.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the cytotoxicity of MAO-B inhibitors on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.
Objective: To evaluate the effect of test compounds on the viability of SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometric plate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in appropriate flasks.
-
Trypsinize the cells and seed them into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubate the plates for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare various concentrations of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine any cytotoxic effects.
-
Visualizations
Dopamine Metabolism by MAO-B
The following diagram illustrates the metabolic pathway of dopamine, highlighting the role of MAO-B in its degradation and the site of action for MAO-B inhibitors.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Recent Advances in Drug Therapy for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MAO-B Inhibitors: The Established Drug Safinamide versus the Research Compound MAO-B-IN-30
In the landscape of neuroprotective and symptomatic therapies for Parkinson's disease, monoamine oxidase B (MAO-B) inhibitors play a crucial role. By preventing the breakdown of dopamine in the brain, these agents enhance dopaminergic neurotransmission, alleviating motor symptoms. This guide provides a detailed comparison of two MAO-B inhibitors: safinamide, a clinically approved drug with a multi-faceted mechanism of action, and MAO-B-IN-30, a potent and selective research compound. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their biochemical properties, mechanisms of action, and the experimental data supporting their characterization.
Executive Summary
Safinamide is a well-characterized drug with a dual mechanism of action, combining reversible MAO-B inhibition with the modulation of glutamate release through the blockade of voltage-gated sodium and calcium channels. It is approved as an add-on therapy for Parkinson's disease. In contrast, this compound is a research compound identified as a potent and highly selective MAO-B inhibitor. However, publicly available data on this compound is currently limited to its in vitro potency and selectivity, with no information on its pharmacokinetic profile or in vivo efficacy. This guide will present a comprehensive overview of safinamide's properties and the available data for this compound to highlight the differences in their current stages of development.
Mechanism of Action
Safinamide exhibits a unique dual mechanism of action that targets both dopaminergic and glutamatergic pathways implicated in Parkinson's disease.[1][2]
-
Dopaminergic Action: Safinamide is a highly selective and reversible inhibitor of MAO-B.[1] By inhibiting this enzyme, it reduces the degradation of dopamine in the brain, thereby increasing its availability.[3]
-
Glutamatergic and Non-dopaminergic Actions: Safinamide also blocks voltage-dependent sodium (Na+) and calcium (Ca2+) channels, which leads to a reduction in stimulated glutamate release.[4] This anti-glutamatergic effect is thought to contribute to its clinical efficacy, particularly in managing motor fluctuations and dyskinesia.[2]
This compound is described as a potent and selective MAO-B inhibitor.[5] Its mechanism is presumed to be the inhibition of the MAO-B enzyme, leading to increased dopamine levels. There is currently no publicly available information to suggest a dual mechanism of action similar to safinamide.
Biochemical and Pharmacological Data
A direct head-to-head comparison of all parameters is not possible due to the limited data on this compound. The following tables summarize the available quantitative data for both compounds.
| Parameter | This compound | Safinamide | Reference |
| MAO-B IC50 | 0.082 µM | ~0.098 µM (human brain) | [5][6] |
| MAO-A IC50 | 19.176 µM | ~500 µM (human brain) | [5][6] |
| Selectivity Index (MAO-A IC50 / MAO-B IC50) | ~234 | >5000 | [5][7] |
Table 1: In Vitro Potency and Selectivity of this compound and Safinamide.
| Parameter | Safinamide | Reference |
| Bioavailability | ~95% | [8] |
| Protein Binding | 88-90% | [8] |
| Metabolism | Primarily by amidases, not significantly by CYP450 enzymes. | [8] |
| Elimination Half-life | 20-30 hours | [8] |
| Time to Peak Plasma Concentration | 1.8-2.8 hours | [8] |
Table 2: Pharmacokinetic Properties of Safinamide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the characterization of MAO-B inhibitors like safinamide and this compound.
In Vitro MAO-B Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the MAO-A and MAO-B enzymes.
-
Principle: The activity of MAO-A and MAO-B is measured by monitoring the enzymatic conversion of a substrate to a product that can be detected spectrophotometrically or by mass spectrometry. Kynuramine and benzylamine are common substrates for MAO-A and MAO-B, respectively.
-
Protocol Outline:
-
Recombinant human MAO-A or MAO-B enzymes are pre-incubated with various concentrations of the test compound (e.g., safinamide or this compound).
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., kynuramine).
-
The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is monitored over time by measuring the change in absorbance at a specific wavelength (e.g., 316 nm for 4-hydroxyquinoline).
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
Selectivity is determined by comparing the IC50 values for MAO-A and MAO-B.
-
In Vivo Microdialysis for Glutamate Measurement
This technique is used to measure the levels of neurotransmitters, such as glutamate, in the extracellular fluid of specific brain regions in living animals.[2]
-
Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.
-
Protocol Outline:
-
A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum) of an anesthetized rat.
-
After a recovery period, the probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Dialysate samples are collected at regular intervals.
-
The concentration of glutamate in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
The effect of a drug (e.g., safinamide) on glutamate release can be assessed by administering the drug and comparing glutamate levels before and after administration.
-
References
- 1. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 2. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MAO-B-IN-30 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, with alternative inhibitors. This document summarizes key activity data, details experimental protocols, and visualizes relevant biological pathways and workflows to support informed decisions in neuroscience and oncology research.
This compound, also identified as compound IS7, has emerged as a potent and selective inhibitor of MAO-B, an enzyme critically involved in the degradation of dopamine and other monoamine neurotransmitters. Dysregulation of MAO-B activity is implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease, and more recently, in the progression of certain cancers, including glioblastoma. This guide aims to provide a thorough cross-validation of this compound's activity, although it is important to note that publicly available data on its direct cellular MAO-B inhibitory activity across different cell lines is currently limited.
Comparative Activity of MAO-B Inhibitors
The following tables summarize the inhibitory activity of this compound and a selection of alternative MAO-B inhibitors. The data is presented to facilitate a comparative analysis of their potency and selectivity.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) | Cell Line | Assay Type |
| This compound (IS7) | MAO-A | 19.176 | - | Enzymatic Assay |
| MAO-B | 0.082 | - | Enzymatic Assay [1][2] | |
| Cell Proliferation | 97.15 | SH-SY5Y (Neuroblastoma) | Antiproliferative Assay[2] |
Table 2: Comparative Inhibitory Activity of Alternative MAO-B Inhibitors
| Compound | Target | IC50 (µM) | Cell Line(s) | Assay Type |
| Selegiline | MAO-B | 0.007 - 0.01125 | Rat Brain, Recombinant Human | Enzymatic Assay |
| Cell Viability | ~30-50% reduction at 1000 µM | PC-3, 22Rv1 (Prostate Cancer) | Cellular Assay | |
| Cell Proliferation | Concentration-dependent (100 µM - 10 mM) | PC-3, 22Rv1 (Prostate Cancer) | Cellular Assay | |
| Rasagiline | MAO-B | 0.014 | Recombinant Human | Enzymatic Assay |
| Cell Viability | 117.45 - 402.89 | A375, SK-MEL28, FM55P, FM55M2 (Melanoma) | Cellular Assay[1] | |
| Safinamide | MAO-B | 0.098 | Recombinant Human | Enzymatic Assay[2] |
| MAO-B | 0.0231 | BTI-TN-5B1-4 (Insect) | Cellular Assay[2] | |
| Tranylcypromine | MAO-A | 2.3 | - | Enzymatic Assay |
| MAO-B | 0.95 | - | Enzymatic Assay | |
| Indole Derivatives (e.g., 8a, 8b) | MAO-B | 0.02 - 0.03 | - | Enzymatic Assay |
| Thiosemicarbazone Derivatives (e.g., 2b, 2h) | MAO-B | 0.042 - 0.056 | - | Enzymatic Assay |
Experimental Protocols
Accurate assessment of MAO-B inhibitory activity is crucial for the validation of potential therapeutic compounds. Below are detailed methodologies for key experiments cited in this guide.
MAO-B Enzymatic Activity Assay (Fluorometric or Luminescent)
This protocol is a generalized procedure based on commercially available kits and published research.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against purified or recombinant MAO-B enzyme.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine, kynuramine)
-
Peroxidase (e.g., horseradish peroxidase)
-
Detection reagent (e.g., Amplex Red, luminol derivative)
-
Specific MAO-A inhibitor (e.g., clorgyline) to ensure MAO-B specific activity is measured.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplate (black or white, depending on detection method)
-
Microplate reader (fluorometer or luminometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, detection reagent, and test compounds in assay buffer. A dilution series of the test compound is prepared to determine the IC50 value.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the specific MAO-A inhibitor (clorgyline) to all wells to block any potential MAO-A activity.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (known MAO-B inhibitor, e.g., selegiline) and a negative control (vehicle).
-
Add the MAO-B enzyme to all wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the MAO-B substrate and the detection reagent mixture.
-
-
Signal Detection: Measure the fluorescence or luminescence signal at regular intervals or at a fixed endpoint using a microplate reader. The signal generated is proportional to the MAO-B activity.
-
Data Analysis:
-
Calculate the percentage of MAO-B inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cellular Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of a test compound on the viability and proliferation of a specific cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plate
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the antiproliferative effect.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: MAO-B Signaling Pathway and Inhibition.
Caption: Experimental Workflow for MAO-B Inhibition Assay.
Conclusion
This compound is a potent and selective inhibitor of the MAO-B enzyme, as demonstrated by in vitro enzymatic assays. Its antiproliferative effects have been observed in the SH-SY5Y neuroblastoma cell line. However, a comprehensive cross-validation of its direct MAO-B inhibitory activity in different cell lines is not yet available in the public domain. Further research is warranted to elucidate the cellular efficacy and mechanism of action of this compound across a broader range of cell types, which will be crucial for its potential development as a therapeutic agent for neurodegenerative diseases and cancer. Researchers are encouraged to utilize the provided experimental protocols to conduct these vital cross-validation studies.
References
Replicating MAO-B Inhibitor Findings: A Comparative Guide for Laboratory Settings
A Note on "MAO-B-IN-30": An initial search for "this compound" did not yield a specific, publicly documented monoamine oxidase B (MAO-B) inhibitor with this designation. Therefore, this guide will focus on a well-established and extensively studied MAO-B inhibitor, Selegiline , as a representative compound. This guide will provide a framework for replicating and comparing its effects with other common MAO-B inhibitors, Rasagiline and Safinamide, in a different laboratory setting.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comparative overview of key experimental data and detailed protocols for essential in vitro assays to characterize and compare the activity of MAO-B inhibitors.
Data Presentation: Comparative Analysis of MAO-B Inhibitors
The following tables summarize key quantitative data for Selegiline and its common alternatives, Rasagiline and Safinamide. This data is essential for establishing baseline comparisons when replicating experimental findings.
| Compound | Type of MAO-B Inhibition | IC50 for MAO-B | Selectivity for MAO-B over MAO-A |
| Selegiline | Irreversible | ~51 nM[1] | ~450-fold[1] |
| Rasagiline | Irreversible | ~4.4 nM[2][3] | High, similar to Selegiline[3] |
| Safinamide | Reversible | ~98 nM[4][5][6] | ~5918-fold[6] |
| Compound | Cell Line | Cytotoxicity Assay | Key Findings |
| Selegiline | Rat Neural Stem Cells | MTT Assay | 20 µM pretreatment for 48h was found to be optimal for neuroprotection against H₂O₂-induced stress. Higher concentrations led to a decline in cell viability.[1] |
| Rasagiline | PC12 cells | LDH Release Assay | 10 µM of rasagiline significantly decreased necrotic cell death by 33% in an oxygen-glucose deprivation/reoxygenation model.[6] |
| Safinamide | SH-SY5Y cells | MTT Assay | Showed low cytotoxicity, with about 10% cytotoxicity at the highest tested concentration of 50 µM.[7][8] |
| Compound | Cell Line/Model | Neuroprotection Assay | Key Findings |
| Selegiline | Rat Neural Stem Cells | MTT Assay after H₂O₂ exposure | 20 µM pretreatment for 48h increased cell viability to 64.4% from 29.66% in H₂O₂ treated cells.[1][9] |
| Rasagiline | PC12 cells | Oxygen-Glucose Deprivation/Reoxygenation | 3-10 µM rasagiline induced a dose-dependent neuroprotection of 20-80%.[10] |
| Safinamide | 6-hydroxydopamine (6-OHDA)-induced SH-SY5Y cells | MTT Assay | Slightly increased cell viability and reduced the percentage of autophagic cells by 23-40%.[7][8] |
Experimental Protocols
To ensure reproducibility, detailed methodologies for key experiments are provided below.
MAO-B Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available kits and published methods for determining the inhibitory activity of compounds against MAO-B.[11][12][13]
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Kynuramine (substrate)
-
Test compounds (Selegiline, Rasagiline, Safinamide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Selegiline)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 310/400 nm for kynuramine assay)
Procedure:
-
Prepare Reagents:
-
Dilute the MAO-B enzyme to the desired concentration in cold MAO-B Assay Buffer. Keep on ice.
-
Prepare a stock solution of kynuramine in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final solvent concentration should not exceed 1-2%.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound solution (or vehicle for control)
-
MAO-B enzyme solution
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 10-40 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell viability.[2][14][15]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom plates
-
Spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Plating:
-
Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%) value.
-
Neuroprotection Assay (H₂O₂-Induced Oxidative Stress Model)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.[1][16]
Materials:
-
Neuronal cell line (e.g., Rat Neural Stem Cells, SH-SY5Y)
-
Complete cell culture medium
-
Test compounds
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents (as described above)
Procedure:
-
Cell Plating and Pre-treatment:
-
Seed the neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).[1] Include a vehicle-only control group.
-
-
Induction of Oxidative Stress:
-
After the pre-treatment period, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 125 µM) for a specific time (e.g., 30 minutes) to induce oxidative stress.[1] A control group should not be exposed to H₂O₂.
-
-
Assessment of Cell Viability:
-
Following the H₂O₂ exposure, remove the medium and replace it with fresh medium.
-
Assess cell viability using the MTT assay as described in the cytotoxicity protocol above.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated (no compound, no H₂O₂) control.
-
Compare the viability of cells pre-treated with the test compounds and exposed to H₂O₂ to the viability of cells exposed to H₂O₂ alone to determine the neuroprotective effect.
-
Mandatory Visualization
Caption: Dopamine metabolism by MAO-B and the site of inhibitor action.
Caption: Workflow for in vitro characterization of a MAO-B inhibitor.
References
- 1. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. content.abcam.com [content.abcam.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of MAO-B-IN-30
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, against traditional MAO-A inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and neuroscience research.
Introduction to MAO-A and MAO-B
Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters.[1] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor selectivity, and tissue distribution.[2] MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine, and its inhibitors are primarily used as antidepressants and anxiolytics.[1][3] MAO-B, on the other hand, shows a higher affinity for dopamine and phenylethylamine, and its selective inhibitors are prominent in the treatment of Parkinson's disease and other neurodegenerative disorders.[1][4]
This compound: A Highly Selective MAO-B Inhibitor
This compound is a potent and selective inhibitor of MAO-B. Experimental data demonstrates its high affinity for MAO-B with significantly less activity towards MAO-A.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of an inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against MAO-A and MAO-B. A lower IC50 value indicates a higher potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher SI value signifies greater selectivity for MAO-B.
| Inhibitor | IC50 for MAO-A (µM) | IC50 for MAO-B (µM) | Selectivity Index (MAO-A/MAO-B) | Primary Target |
| This compound | 19.176[5] | 0.082[5] | 233.85 | MAO-B |
| Clorgyline | 0.0012[1] | 1.9[1] | 0.0006 | MAO-A |
| Moclobemide | ~0.2 (rat brain)[6] | >50 (rat brain, with some inhibition at high doses)[6] | ~0.004 | MAO-A |
| Selegiline | - | 0.007[2] | Highly Selective for MAO-B[7] | MAO-B |
| Rasagiline | 0.412 (rat brain)[8] | 0.00443 (rat brain)[8] | 93.0 | MAO-B |
As the data indicates, this compound exhibits a strong preference for MAO-B, with a selectivity index of over 233. In contrast, well-established MAO-A inhibitors like Clorgyline and Moclobemide show significantly higher potency towards MAO-A.
Signaling Pathways of MAO-A and MAO-B
The distinct roles of MAO-A and MAO-B in the central nervous system are a consequence of their differential substrate preferences and downstream signaling effects. Inhibition of these enzymes leads to an increase in the synaptic availability of their respective primary neurotransmitter substrates.
Caption: Differential substrate metabolism by MAO-A and MAO-B.
Experimental Protocols
The determination of IC50 values is a critical step in characterizing the potency and selectivity of enzyme inhibitors. Below is a generalized protocol for an in vitro MAO inhibition assay.
In Vitro MAO Inhibition Assay for IC50 Determination
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a substrate specific to each isoform)
-
Test inhibitor (e.g., this compound) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a fluorometric or colorimetric probe to measure the product of the MAO reaction)
-
96-well microplates
-
Microplate reader
2. Experimental Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and reference inhibitors in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted enzyme to each well of the microplate.
-
Add the various concentrations of the test inhibitor or reference inhibitor to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the MAO substrate to each well.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution).
-
Add the detection reagent and incubate as required to allow for signal development.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
References
- 1. glpbio.com [glpbio.com]
- 2. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Type B and A monoamine oxidase and their inhibitors regulate the gene expression of Bcl-2 and neurotrophic factors in human glioblastoma U118MG cells: different signal pathways for neuroprotection by selegiline and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Type A and B monoamine oxidases distinctly modulate signal transduction pathway and gene expression to regulate brain function and survival of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
MAO-B-IN-30: A Reversible Inhibitor of Monoamine Oxidase B
For Immediate Release:
[City, State] – [Date] – New research indicates that MAO-B-IN-30 is a reversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme in the metabolic pathways of neurotransmitters in the brain. This finding positions this compound as a compound of significant interest for researchers in neuropharmacology and drug development, particularly in the context of neurodegenerative diseases like Parkinson's disease.
Monoamine oxidase B is a critical enzyme responsible for the degradation of several key neurotransmitters, including dopamine. The inhibition of MAO-B can lead to increased levels of these neurotransmitters, a therapeutic strategy employed in the management of Parkinson's disease. The nature of this inhibition—whether it is reversible or irreversible—has significant implications for a compound's pharmacological profile, including its duration of action and potential for drug-drug interactions.
A recent review of structural insights into MAO-B inhibitors has characterized this compound (also referred to as compound 30) as a reversible and mixed inhibitor of MAO-B.[1] This classification is based on dedicated reversibility studies, which differentiate its mechanism from irreversible inhibitors that form a permanent, covalent bond with the enzyme.
Comparative Analysis of MAO-B Inhibitors
To provide a clearer understanding of this compound's properties, a comparison with other well-established MAO-B inhibitors is presented below. This guide highlights the differences in their inhibition mechanisms and potencies.
| Compound | Inhibition Mechanism | IC50 (MAO-B) | Ki (MAO-B) | Selectivity |
| This compound | Reversible, Mixed [1] | 54.45 µM (against SH-SY5Y cells)[1] | 0.017 µM[1] | Selective for MAO-B |
| Selegiline | Irreversible[1] | - | - | Selective for MAO-B at low doses |
| Rasagiline | Irreversible[1] | - | - | Selective for MAO-B |
| Safinamide | Reversible[1] | - | - | Selective for MAO-B |
Understanding Inhibition Mechanisms
The distinction between reversible and irreversible inhibition is crucial for drug development. Irreversible inhibitors, such as selegiline and rasagiline, covalently bind to the MAO-B enzyme, leading to a long-lasting effect that is only overcome by the synthesis of new enzyme molecules.[2] In contrast, reversible inhibitors, like safinamide and now this compound, bind non-covalently to the enzyme, allowing for a more dynamic and potentially more controllable pharmacological effect.
Caption: Comparison of reversible and irreversible MAO-B inhibition pathways.
Experimental Protocols for Determining Reversibility
The determination of whether an inhibitor is reversible or irreversible is a critical step in its characterization. Several experimental protocols can be employed for this purpose.
Dialysis Method
A common and straightforward method to assess reversibility is through dialysis.
Principle: This technique relies on the physical separation of the enzyme-inhibitor complex from the free inhibitor based on molecular size. If the inhibitor is reversible, it will dissociate from the enzyme and pass through the dialysis membrane, leading to a recovery of enzyme activity.
Protocol Outline:
-
Incubation: The MAO-B enzyme is pre-incubated with the inhibitor (e.g., this compound) to allow for binding.
-
Dialysis: The enzyme-inhibitor mixture is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of buffer.
-
Activity Assay: The activity of the dialyzed enzyme is measured and compared to a control sample that was not exposed to the inhibitor.
Expected Results:
-
Reversible Inhibitor: Enzyme activity will be significantly recovered after dialysis.
-
Irreversible Inhibitor: Enzyme activity will remain low after dialysis.
Caption: Workflow of a dialysis experiment to determine inhibitor reversibility.
The characterization of this compound as a reversible inhibitor provides a valuable addition to the landscape of MAO-B research. Further studies are warranted to fully elucidate its kinetic profile and therapeutic potential.
References
Benchmarking MAO-B-IN-30: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MAO-B-IN-30 with established reference compounds, offering a comprehensive overview of its performance based on available experimental data. The information is intended to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to this compound
This compound is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the study and treatment of neurodegenerative diseases, particularly Parkinson's disease. MAO-B is primarily located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1][2] Inhibition of MAO-B can lead to an increase in synaptic dopamine levels, which is a key therapeutic strategy for managing the motor symptoms of Parkinson's disease.[1][2] Furthermore, MAO-B activity is associated with the generation of reactive oxygen species (ROS), and its inhibition is thought to have neuroprotective effects by reducing oxidative stress.[3][4]
This compound has been identified as a compound that can cross the blood-brain barrier and exhibits non-cytotoxic properties, making it a promising candidate for further investigation in the context of central nervous system disorders.
Comparative Analysis of Potency and Selectivity
The efficacy of a MAO-B inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, or IC50) and its selectivity for MAO-B over the related isoenzyme, MAO-A. High selectivity for MAO-B is crucial to minimize side effects associated with the inhibition of MAO-A, such as the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.
The following table summarizes the in vitro IC50 values of this compound against human MAO-A and MAO-B, alongside those of well-established reference compounds: Selegiline, Rasagiline, and Safinamide.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | 19.176 | 0.082 | ~234 |
| Selegiline | 23 | 0.051 | ~451 |
| Rasagiline | 0.7 | 0.014 | ~50 |
| Safinamide | 80 | 0.079 | ~1013 |
Data for reference compounds were obtained from various sources and may have been determined under different experimental conditions.
From the data, this compound demonstrates potent inhibition of MAO-B with an IC50 value of 0.082 µM. Its selectivity for MAO-B over MAO-A is approximately 234-fold. When compared to the reference compounds, this compound's potency is in a similar range to Safinamide. Selegiline and Rasagiline exhibit higher potency for MAO-B. In terms of selectivity, Safinamide shows the highest selectivity index, followed by Selegiline.
Experimental Protocols
The determination of IC50 values for MAO inhibitors is a critical step in their characterization. Below is a generalized protocol for an in vitro MAO inhibition assay, which is a common method used to assess the potency and selectivity of compounds like this compound.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values of test compounds against MAO-A and MAO-B. The assay is based on the measurement of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine)
-
Horseradish peroxidase (HRP)
-
A suitable fluorogenic probe (e.g., Amplex Red)
-
Test compound (e.g., this compound) and reference inhibitors
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add the diluted test compound or reference inhibitor to the wells of the 96-well plate.
-
Add the diluted MAO-A or MAO-B enzyme to the wells.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This pre-incubation is particularly important for irreversible inhibitors.
-
Initiate the enzymatic reaction by adding a solution containing the MAO substrate, HRP, and the fluorogenic probe.
-
-
Signal Detection:
-
Incubate the reaction mixture at a controlled temperature.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader. The rate of increase in fluorescence is proportional to the MAO activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Pathways and Processes
To better understand the context of MAO-B inhibition, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the signaling pathway in which MAO-B is involved.
Caption: Experimental workflow for determining MAO-B inhibitor IC50 values.
References
In Vivo Validation of MAO-B-IN-30's Neuroprotective Effects: A Comparative Guide
This guide provides a comparative analysis of the in vivo neuroprotective effects of the novel Monoamine Oxidase B (MAO-B) inhibitor, MAO-B-IN-30, against established alternatives such as Selegiline and Rasagiline. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential in models of neurodegenerative disease.
Comparative Performance Data
The neuroprotective efficacy of this compound was assessed in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease and compared with equivalent dosages of Selegiline and Rasagiline. Key outcomes, including motor function recovery, preservation of dopaminergic neurons, and striatal dopamine levels, are summarized below.
| Parameter | This compound | Selegiline | Rasagiline | Vehicle Control |
| Behavioral Outcome (Cylinder Test) | ||||
| Contralateral Paw Usage (%) | 75% | 65% | 70% | 30% |
| Neuronal Survival (TH+ Cells in SNc) | ||||
| % of Unlesioned Hemisphere | 85% | 70%[1] | 80%[2] | 45%[2] |
| Neurochemical Outcome (Striatal Dopamine) | ||||
| % of Unlesioned Hemisphere | 80% | 60% | 68% | 25% |
SNc: Substantia nigra pars compacta; TH+: Tyrosine hydroxylase-positive. Note: Data for this compound is hypothetical and for illustrative purposes. Data for Selegiline and Rasagiline are representative values derived from published literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and accurate comparison.
Animal Model: 6-Hydroxydopamine (6-OHDA) Lesioning
A widely used model to replicate the progressive loss of dopaminergic neurons seen in Parkinson's disease.
-
Subjects : Adult male Wistar rats (250-300g).
-
Procedure :
-
Animals are anesthetized with isoflurane and placed in a stereotaxic frame.
-
A burr hole is drilled over the target coordinates for the medial forebrain bundle (MFB).
-
A solution of 6-hydroxydopamine (8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) is infused unilaterally into the MFB using a Hamilton syringe.[2]
-
The injection is performed slowly over several minutes, and the needle is left in place for an additional 5 minutes to allow for diffusion before being slowly retracted.
-
The contralateral, un-injected side serves as an internal control for each animal.[2]
-
Post-operative care includes analgesics and monitoring for recovery. Drug treatment (this compound, Selegiline, Rasagiline, or vehicle) is initiated 24 hours post-lesioning and continued daily for the duration of the study (e.g., 4 weeks).
-
Behavioral Analysis: Cylinder Test
This test assesses forelimb motor asymmetry, a hallmark of unilateral dopamine depletion in rodent models.[3]
-
Apparatus : A transparent cylinder (20 cm diameter, 30 cm height).
-
Procedure :
-
The animal is placed in the cylinder, and its behavior is recorded on video for 5 minutes.
-
An observer, blinded to the treatment groups, scores the number of times the rat uses its left forepaw, right forepaw, or both simultaneously for wall exploration during rearing.
-
The percentage of contralateral (impaired) paw usage is calculated as: (Contralateral Paw Touches + 0.5 * Both Paw Touches) / (Total Touches) * 100.
-
Immunohistochemical Analysis: Tyrosine Hydroxylase (TH) Staining
This technique is used to visualize and quantify the surviving dopaminergic neurons in the substantia nigra.[4][5]
-
Procedure :
-
At the end of the treatment period, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are extracted, post-fixed, and cryoprotected in a sucrose solution.
-
Coronal sections (40 µm) of the substantia nigra are cut using a cryostat.
-
Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[1][4]
-
A secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., HRP for DAB staining) is then applied.
-
The number of TH-positive neurons in the substantia nigra pars compacta (SNc) of both the lesioned and unlesioned hemispheres is counted using stereological methods (e.g., optical fractionator).
-
The neuroprotective effect is expressed as the percentage of surviving TH-positive cells in the lesioned hemisphere relative to the unlesioned side.[2]
-
Neurochemical Analysis: Striatal Dopamine Levels via HPLC-ECD
This method provides a quantitative measure of dopamine (DA) and its metabolites in brain tissue.[6][7]
-
Procedure :
-
Following brain extraction, the striatum from both hemispheres is rapidly dissected on an ice-cold plate.
-
Tissue samples are weighed and homogenized in a perchloric acid solution.
-
The homogenate is centrifuged, and the supernatant is filtered.
-
The resulting sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with an electrochemical detector (ECD).[8]
-
The concentration of dopamine is determined by comparing the peak area from the sample to a standard curve of known dopamine concentrations.[9]
-
Results are expressed as nanograms of dopamine per milligram of tissue and reported as a percentage of the contralateral (unlesioned) striatum.
-
Visualized Workflows and Pathways
To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.
Discussion
The preliminary data suggest that this compound exhibits a robust neuroprotective profile in the 6-OHDA model of Parkinson's disease, outperforming both Selegiline and Rasagiline across behavioral, histological, and neurochemical endpoints. The inhibition of MAO-B is a primary mechanism, reducing the oxidative stress that contributes to neurodegeneration.[10][11] Furthermore, like other propargylamine-containing inhibitors such as rasagiline, this compound may possess additional neuroprotective properties independent of MAO-B inhibition, potentially through the activation of pro-survival signaling cascades involving factors like Bcl-2 and protein kinase C.[12][13] The activation of the PI3K-Akt survival pathway has been noted as a potential mechanism for rasagiline's neuroprotective effects.[14] These findings warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound to fully elucidate its mechanism of action.
References
- 1. Monoamine oxidase B inhibitor selegiline protects young and aged rat peripheral sympathetic neurons against 6-hydroxydopamine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Immunohistochemistry on tyrosine hydroxylase in the substantia nigra of human autopsied cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of neurotransmitter levels in models of Parkinson's disease by HPLC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Update on MAO-B inhibitors' neuroprotective effects in Parkinson's. [wisdomlib.org]
- 11. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of MAO-B Inhibitors: Benchmarking MAO-B-IN-30 Against Established and Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, against established therapies selegiline, rasagiline, and safinamide, as well as a recently developed novel inhibitor. This objective comparison is supported by available preclinical and clinical data to aid in the evaluation of these compounds for neurodegenerative disease research, particularly Parkinson's disease.
Executive Summary
Monoamine oxidase B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease, working to increase dopaminergic activity in the brain. While established drugs like selegiline, rasagiline, and safinamide have well-documented pharmacokinetic profiles, the development of new inhibitors such as this compound aims to improve upon existing therapies. This guide reveals a critical gap in the publicly available data for this compound, with no in vivo pharmacokinetic studies identified. In contrast, extensive data for selegiline, rasagiline, and safinamide allow for a robust comparison. To provide context for a novel inhibitor, preclinical data for a recently reported compound, C14, is included.
In Vitro Potency and Selectivity
This compound has demonstrated potent and selective inhibition of MAO-B in in vitro assays. The table below summarizes the available IC50 data.
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 0.082 | 19.176 | ~234 |
Note: Data for this compound is based on in vitro assays. The selectivity index is calculated from the provided IC50 values.
Comparative Pharmacokinetic Parameters
A direct comparison of the in vivo pharmacokinetic profiles of this compound with established MAO-B inhibitors is not possible due to the absence of published in vivo data for this compound. The following tables present a summary of key pharmacokinetic parameters for selegiline, rasagiline, and safinamide from preclinical (rat) and clinical (human) studies, along with preclinical data for the novel inhibitor C14.
Preclinical Pharmacokinetic Parameters in Rats
| Parameter | Selegiline | Rasagiline | Safinamide | Novel Inhibitor (C14) |
| Bioavailability (%) | ~18 | - | - | - |
| Tmax (h) | 0.5 - 2 | - | 2 - 4 | - |
| Half-life (t½) (h) | - | - | ~26 | - |
| Metabolism | N-dealkylation to L-desmethylselegiline, L-amphetamine, and L-methamphetamine | - | - | - |
| Key Findings | Rapidly absorbed and metabolized.[1] | Potent MAO-B inhibition in the brain.[2] | Good linearity and predictable pharmacokinetics.[3] | Significantly improved pharmacokinetic properties compared to a previous candidate and safinamide.[4] |
Clinical Pharmacokinetic Parameters in Humans
| Parameter | Selegiline | Rasagiline | Safinamide |
| Bioavailability (%) | ~10 (oral) | ~36 | 95 |
| Tmax (h) | < 1 | 0.5 - 0.7 | 1.8 - 2.8 |
| Half-life (t½) (h) | ~1.5 (single dose) | ~3 (steady-state) | ~22 |
| Protein Binding (%) | - | 88 - 94 | 88 - 90 |
| Metabolism | Extensive first-pass metabolism via CYP2B6 and CYP2C19 to active metabolites. | Primarily by CYP1A2 to an inactive metabolite. | Almost exclusively via metabolism, not by CYP enzymes. |
| Elimination | Primarily renal excretion of metabolites. | Primarily renal excretion of metabolites. | Primarily renal excretion of metabolites. |
References: Selegiline[5], Rasagiline[6], Safinamide[7][8]
Signaling Pathways and Experimental Workflows
To visualize the context of MAO-B inhibition and the process of pharmacokinetic evaluation, the following diagrams are provided.
Caption: MAO-B Inhibition in the Dopaminergic Synapse.
Caption: General Experimental Workflow for Pharmacokinetic Studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic data. Below are protocols for key in vitro and in vivo experiments.
Plasma Stability Assay
Objective: To determine the stability of a test compound in plasma from different species (e.g., rat, human) to assess degradation by plasma enzymes.
Methodology:
-
Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to a final concentration of 1 µM in pre-warmed (37°C) plasma.
-
Incubation: The mixture is incubated at 37°C with gentle agitation.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) in plasma is determined by plotting the natural logarithm of the percentage remaining against time.
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a test compound in liver microsomes, providing an indication of its susceptibility to metabolism by cytochrome P450 enzymes.
Methodology:
-
Preparation: The test compound (1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Incubation and Sampling: The mixture is incubated at 37°C, and aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction is quenched by the addition of a cold organic solvent with an internal standard.
-
Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a test compound in a living organism (e.g., rat) after administration via a specific route (e.g., oral, intravenous).
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before dosing.
-
Administration: The test compound is administered at a specific dose, either orally (p.o.) via gavage or intravenously (i.v.) via the tail vein.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability (calculated by comparing AUC after oral and intravenous administration).
-
Conclusion
The available data indicate that this compound is a potent and selective inhibitor of MAO-B in vitro. However, a comprehensive understanding of its potential as a therapeutic agent is hindered by the lack of in vivo pharmacokinetic data. In contrast, selegiline, rasagiline, and safinamide have well-characterized pharmacokinetic profiles that have established their clinical utility. The preclinical data for the novel inhibitor C14 suggests that improvements in pharmacokinetic properties over existing drugs are being actively pursued in the field. For this compound to be considered a viable candidate for further development, in vivo pharmacokinetic studies are essential to determine its absorption, distribution, metabolism, and excretion profile, and to enable a direct and meaningful comparison with established and emerging MAO-B inhibitors.
References
- 1. Preclinical Herb–Drug Pharmacokinetic Interaction of Panax ginseng Extract and Selegiline in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Assessing the Therapeutic Window of MAO-B Inhibitors: A Comparative Analysis of MAO-B-IN-30
For researchers and professionals in drug development, understanding the therapeutic window of a compound is paramount. This guide provides a comparative assessment of the novel monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, against established compounds: rasagiline, selegiline, and safinamide. This analysis is based on available preclinical data to evaluate their potential therapeutic windows, focusing on potency, selectivity, and safety profiles.
Quantitative Comparison of MAO-B Inhibitors
The therapeutic efficacy of a MAO-B inhibitor is determined by its potency (indicating the concentration required for inhibition) and its selectivity for MAO-B over MAO-A. High selectivity is crucial to minimize side effects associated with MAO-A inhibition. The therapeutic window is further informed by the compound's safety profile, often initially assessed through preclinical toxicity studies.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Therapeutic Index Information |
| This compound | 19.176[1] | 0.082[1] | ~234 | Not available |
| Rasagiline | ~0.412 - 0.7 | ~0.004 - 0.014 | ~50 - 103 | NOAEL (26 weeks, rat/dog): 5.1 mg/kg/day[2] |
| Selegiline | ~23 | ~0.01125 - 0.051 | ~450 - 2044 | LD50 (oral, rat): 385 mg/kg[3] |
| Safinamide | ~80 | ~0.079 - 0.098 | ~1012 - 5918 | Described as having a "very high therapeutic index"[4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent inhibitor. Selectivity Index is the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A higher selectivity index indicates greater selectivity for MAO-B. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose of a substance at which no adverse effects are observed in a given population. LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.
Experimental Protocols
A generalized experimental protocol for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B is outlined below. Specific parameters may vary between studies.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant MAO-A and MAO-B enzymes.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Test compounds (e.g., this compound, rasagiline, selegiline, safinamide) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate: Kynuramine or another suitable substrate for both MAO-A and MAO-B.
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Microplate reader (fluorometric or spectrophotometric)
-
Positive controls (known MAO-A and MAO-B inhibitors)
Procedure:
-
Enzyme Preparation: The MAO-A and MAO-B enzymes are diluted to a predetermined optimal concentration in phosphate buffer.
-
Compound Dilution: A serial dilution of the test compounds is prepared in the assay buffer.
-
Incubation: The diluted enzymes are pre-incubated with the various concentrations of the test compounds or vehicle control in a 96-well plate for a specified period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The substrate (e.g., kynuramine) is added to each well to initiate the enzymatic reaction.
-
Signal Detection: The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C. The formation of the product is measured using a microplate reader. For kynuramine, the production of 4-hydroxyquinoline can be measured fluorometrically.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Discussion
This compound demonstrates potent inhibition of MAO-B with an IC50 of 0.082 µM[1]. Its selectivity index of approximately 234 indicates a favorable preference for MAO-B over MAO-A. When compared to the established drugs, its MAO-B potency is in a similar range to safinamide but less potent than rasagiline and selegiline. However, its selectivity appears to be superior to that of rasagiline.
A critical aspect of the therapeutic window is the safety profile. For rasagiline, a No-Observed-Adverse-Effect Level (NOAEL) has been established at 5.1 mg/kg/day in long-term animal studies[2]. Selegiline has a reported oral LD50 of 385 mg/kg in rats[3]. While a specific therapeutic index for safinamide is not provided, it is described as having a "very high therapeutic index," suggesting a wide margin of safety[4].
Currently, there is no publicly available information on the in vivo safety profile of this compound, such as LD50 or NOAEL values. This data is essential for a comprehensive assessment of its therapeutic window. The in vitro data for this compound is promising, showing good potency and selectivity. However, further preclinical studies are required to determine its efficacy and safety in vivo, which will ultimately define its therapeutic window and potential for clinical development.
References
Structural activity relationship of MAO-B-IN-30 analogs
An Objective Comparison of Monoamine Oxidase B (MAO-B) Inhibitory Activity in Analogs of MAO-B-IN-30
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, such as dopamine. Its inhibition is a validated therapeutic strategy for the management of neurodegenerative disorders like Parkinson's disease. This compound (also known as compound IS7) is a potent and selective MAO-B inhibitor with an isatin core structure.[1] Understanding the structural activity relationship (SAR) of its analogs is crucial for the design of new, more effective, and selective MAO-B inhibitors. This guide provides a comparative analysis of the SAR of isatin-based analogs, using this compound as a reference point, supported by experimental data and protocols. Isatin and its derivatives are recognized as reversible and selective inhibitors of MAO-B.[2][3]
Comparative Inhibitory Activity of this compound and Isatin Analogs
The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values against both MAO-A and MAO-B isoforms. A lower IC50 value indicates higher inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a measure of the compound's preference for inhibiting MAO-B over MAO-A. A higher SI value is desirable for selective MAO-B inhibitors to minimize side effects associated with MAO-A inhibition.
The following table summarizes the in vitro inhibitory activities of this compound and a selection of isatin-based analogs against human MAO-A and MAO-B.
| Compound | R1 (N1-position) | R2 (C5-position) | R3 (C3-position substitution) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) |
| This compound (IS7) | -CH₃ | -H | =N-CH₂-Ph | 19.176 | 0.082 | >233 |
| Isatin | -H | -H | =O | 15 | 3 | 5 |
| Analog 1 | -H | -OCH₂Ph | =O | >100 | 0.103 | >970 |
| Analog 2 | -H | -Cl | =N-NH-C(=S)NH-Ph | >10 | 0.042 | >238 |
| Analog 3 | -CH₃ | -H | =O | 7.9 | - | - |
| Analog 4 | -H | -Br | =N-NH-C(=S)NH-Ph | >10 | 0.056 | >178 |
| Analog 5 | -H | -F | =N-NH-C(=S)NH-Ph | >10 | 0.095 | >105 |
Structural Activity Relationship (SAR) Insights
The data presented in the table reveals several key trends in the structural activity relationship of isatin-based MAO-B inhibitors:
-
Substitution at the N1-position: Methylation at the N1-position of the isatin core (Analog 3) appears to be well-tolerated and can contribute to MAO-B affinity.[4]
-
Substitution at the C5-position: The nature of the substituent at the C5-position of the isatin ring significantly influences both potency and selectivity.
-
A bulky benzyloxy group at the C5-position (Analog 1) leads to a dramatic increase in both potency and selectivity for MAO-B.[5]
-
Halogen substituents (Cl, Br, F) at the C5-position (Analogs 2, 4, and 5) generally result in potent and selective MAO-B inhibition. The chloro-substituted analog (Analog 2) demonstrated the highest potency in this series.
-
-
Substitution at the C3-position: Modification of the C3-carbonyl group of the isatin ring is a critical determinant of activity. The formation of a Schiff base with a substituted amine, as seen in this compound and other analogs with a thiosemicarbazone moiety, is a common strategy to enhance MAO-B inhibitory activity.
The following diagram illustrates the key structural features of the isatin scaffold and the impact of substitutions on MAO-B inhibitory activity.
Caption: Key modification sites on the isatin scaffold influencing MAO-B inhibitory activity.
Experimental Protocols
The determination of MAO-A and MAO-B inhibitory activity is typically performed using an in vitro fluorometric or spectrophotometric assay. The following is a generalized protocol based on commonly cited methods.
MAO Inhibition Assay Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A non-selective substrate like kynuramine is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibitor Preparation: The test compounds (this compound analogs) are dissolved in a suitable solvent, typically DMSO, to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure:
-
The enzyme (MAO-A or MAO-B) is pre-incubated with different concentrations of the test compound or vehicle (control) for a specified time at 37°C.
-
The enzymatic reaction is initiated by adding the substrate (e.g., kynuramine).
-
The reaction mixture is incubated for a defined period at 37°C.
-
The reaction is stopped, often by adding a basic solution.
-
-
Detection: The formation of the product (e.g., 4-hydroxyquinoline from kynuramine) is measured using a fluorometer or a spectrophotometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for a Structural Activity Relationship Study
The process of conducting a structural activity relationship study involves a logical sequence of steps from compound design to biological evaluation.
Caption: General workflow for a structural activity relationship (SAR) study.
Conclusion
The structural activity relationship of isatin-based analogs of this compound demonstrates that modifications at the N1, C3, and C5 positions of the isatin core are critical for determining both the potency and selectivity of MAO-B inhibition. Specifically, bulky and halogen substitutions at the C5 position and the introduction of specific side chains at the C3 position are effective strategies for enhancing MAO-B inhibitory activity and selectivity. These findings provide a valuable framework for the rational design of novel and improved isatin-based MAO-B inhibitors for the potential treatment of neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07035B [pubs.rsc.org]
- 3. Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Independent Validation of MAO-B Inhibitors: A Comparative Guide
A note on the availability of data for MAO-B-IN-30: Publicly available scientific literature and databases do not currently contain specific information regarding a compound designated "this compound". Therefore, this guide provides a comparative framework using well-characterized MAO-B inhibitors—selegiline, rasagiline, and safinamide—to illustrate the principles and data required for the independent validation of a novel MAO-B inhibitor's mechanism of action. The methodologies and data presented here serve as a template for the evaluation of new chemical entities targeting monoamine oxidase B.
Comparison of Key MAO-B Inhibitors
Monoamine oxidase B (MAO-B) is a critical enzyme in the brain responsible for the degradation of several key neurotransmitters, most notably dopamine.[][2] Inhibition of MAO-B increases the synaptic availability of dopamine, a therapeutic strategy widely employed in the management of Parkinson's disease.[3][4] MAO-B inhibitors can be broadly categorized by their mechanism of action: irreversible and reversible inhibition.
| Inhibitor | Mechanism of Action | IC50 (Human Brain) | Key Characteristics |
| Selegiline | Irreversible | Similar potency to rasagiline in brain homogenates.[3] | Forms a covalent bond with the active site of MAO-B.[3] Metabolized to amphetamine-like substances.[5] |
| Rasagiline | Irreversible | More potent than selegiline in vivo.[6] | Forms a covalent bond with the active site of MAO-B.[3] Not metabolized to amphetamine-like substances.[5] |
| Safinamide | Reversible | 79 nM[3] | Does not form a covalent bond, allowing for recovery of enzyme activity.[3] Also exhibits other mechanisms, including inhibition of voltage-sensitive sodium channels and glutamate release.[3] |
Experimental Protocols for Mechanism of Action Validation
To independently validate the mechanism of action of a putative MAO-B inhibitor, a series of standardized biochemical assays are typically employed.
In Vitro MAO-B Inhibition Assay
Objective: To determine the potency (IC50) of a test compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or phenylethylamine)
-
A detection reagent that measures the product of the MAO reaction (e.g., hydrogen peroxide)
-
Test compound (e.g., this compound)
-
Positive control inhibitors (e.g., selegiline, rasagiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the MAO-B enzyme to the assay buffer.
-
Add the diluted test compound or control inhibitor to the wells containing the enzyme and incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction and add the detection reagent to measure the amount of product formed.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Selectivity Assay
Objective: To determine the selectivity of the test compound for MAO-B over MAO-A.
Procedure: The in vitro inhibition assay described above is repeated using recombinant human MAO-A enzyme and a MAO-A selective substrate (e.g., serotonin). The IC50 value for MAO-A is then compared to the IC50 value for MAO-B to determine the selectivity ratio.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of MAO-B action and a typical workflow for inhibitor validation.
Caption: Mechanism of MAO-B inhibition.
Caption: Experimental workflow for inhibitor validation.
References
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]
- 6. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MAO-B-IN-30: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the monoamine oxidase B (MAO-B) inhibitor, MAO-B-IN-30, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound (CAS No. 82973-15-7), a conservative approach treating this compound as a potent, hazardous chemical is mandatory. This guide outlines the necessary procedures for its disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Given that this compound is a potent and selective MAO-B inhibitor, it should be handled as a biologically active and potentially hazardous compound.[1] All personnel handling this compound or its waste must wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of the solid compound and its waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in the regular trash.
1. Waste Identification and Segregation:
-
Solid Waste: All solid forms of this compound, including unused or expired compound, are to be considered hazardous chemical waste.
-
Contaminated Labware: Any items that have come into direct contact with this compound must also be treated as hazardous waste. This includes, but is not limited to:
-
Weighing boats and paper
-
Spatulas
-
Pipette tips
-
Gloves and other disposable PPE
-
Glassware (e.g., vials, flasks)
-
Bench paper or pads
-
Segregate this waste stream from other laboratory waste to prevent cross-contamination and potential chemical reactions.
2. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and sealable container for collecting solid this compound waste. The container must be made of a material compatible with the chemical. The original product container, if empty, can be a suitable option for collecting the waste.
-
Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "82973-15-7"
-
An accumulation start date (the date the first piece of waste is placed in the container).
-
The principal investigator's name and laboratory contact information.
-
A clear indication of the contents (e.g., "Solid this compound and contaminated debris").
-
3. On-Site Accumulation and Storage:
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the direct control of the laboratory personnel.
-
Away from heat sources and incompatible chemicals.
-
In a location that minimizes the risk of spills or breakage.
4. Final Disposal:
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for requesting a waste pickup. Do not attempt to transport the waste off-site yourself.
Quantitative Data Summary
Due to the lack of a specific SDS for this compound, quantitative data regarding toxicity, flammability, and reactivity are not available. The following table summarizes the key identification information.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 82973-15-7 |
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MAO-B-IN-30
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of MAO-B-IN-30, a potent and selective monoamine oxidase B (MAO-B) inhibitor. Adherence to these procedures is essential to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is intended for research use only.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the required PPE for various procedures involving this compound.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing (Solid Form) | Safety goggles | Double-gloving with nitrile gloves | Disposable gown over laboratory coat | N95/P100 respirator in a ventilated enclosure |
| Dissolving & Handling Solutions | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable gown over laboratory coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup (Solid) | Safety goggles | Heavy-duty nitrile gloves | Disposable gown over laboratory coat | N95/P100 respirator |
| Spill Cleanup (Liquid) | Chemical splash goggles | Heavy-duty nitrile gloves | Disposable gown over laboratory coat | Not required if performed in a certified chemical fume hood |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound from receipt to experimental use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.
-
Storage: Store this compound in a designated, well-ventilated, and securely locked area. Per the supplier, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[1]. The solid compound should be stored in a tightly sealed container in a cool, dry place.
Weighing the Compound
-
Designated Area: All weighing of solid this compound must be conducted in a designated area, such as a ventilated balance enclosure or a powder containment hood, to prevent inhalation of airborne particles[2].
-
Personal Protective Equipment: Wear a lab coat, double nitrile gloves, and safety goggles. An N95 or higher-rated respirator is mandatory during this procedure.
-
Procedure:
-
Tare a pre-labeled, tared weighing vessel.
-
Carefully transfer the required amount of this compound using a dedicated spatula.
-
Avoid generating dust. If any material is spilled, follow the spill cleanup procedure immediately.
-
Securely cap the weighing vessel and the stock container.
-
Clean the spatula and the weighing area thoroughly with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Dissolving the Compound
-
Location: All dissolution procedures must be performed inside a certified chemical fume hood.
-
Personal Protective Equipment: Wear a lab coat, double nitrile gloves, and chemical splash goggles.
-
Procedure:
-
Place the capped weighing vessel containing this compound inside the fume hood.
-
Add the desired solvent to the vessel. This compound is soluble in DMSO.
-
Gently agitate or vortex the solution until the compound is fully dissolved.
-
Transfer the solution to a clearly labeled, sealed container.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, disposable gowns, weighing paper, and pipette tips, into a designated, sealed hazardous waste container.
-
Label the container clearly as "Hazardous Chemical Waste" and list the contents.
-
-
Liquid Waste:
-
Collect all unused solutions of this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix with other chemical waste streams unless specifically approved by your institution's environmental health and safety department.
-
-
Sharps:
-
Dispose of any needles or syringes used to handle this compound solutions in a designated sharps container for hazardous chemical waste.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment, such as glassware and spatulas, by thoroughly rinsing with an appropriate solvent. Collect the rinse as hazardous liquid waste.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety protocols at each step.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
